trans-(2-Aminocyclohexyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-21-4 | |
| Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
synthesis of enantiopure trans-(2-Aminocyclohexyl)methanol
An In-Depth Technical Guide to the Synthesis of Enantiopure trans-(2-Aminocyclohexyl)methanol
Abstract
Enantiopure this compound is a pivotal chiral building block in modern synthetic chemistry. Its vicinal amino alcohol motif, constrained within a cyclohexane framework, makes it an invaluable precursor for pharmaceuticals and a highly effective chiral ligand in asymmetric catalysis. The stereochemical arrangement of the amine and hydroxymethyl groups is critical for its function, necessitating synthetic strategies that can deliver this molecule with exceptional levels of enantiomeric purity. This guide provides an in-depth analysis of the primary methodologies for synthesizing enantiopure this compound, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals. We will explore classical diastereomeric resolution, enzymatic kinetic resolution, and asymmetric synthesis, offering a comparative analysis to guide the selection of the most appropriate route based on scale, efficiency, and available resources.
Strategic Overview: Pathways to Enantiopurity
The synthesis of a chiral molecule in its single-enantiomer form is a central challenge in organic chemistry.[1] For this compound, the choice of strategy is dictated by a balance of atom economy, scalability, and developmental complexity. Three principal strategies dominate the landscape: the resolution of a racemic mixture, the use of biocatalysis for kinetic resolution, and direct asymmetric synthesis.
-
Classical Diastereomeric Resolution: This robust and time-tested method involves converting the racemic amino alcohol into a pair of diastereomeric salts using a chiral resolving agent.[2] The differing physical properties of these salts, primarily solubility, allow for their separation by fractional crystallization. This method is often favored in industrial settings for its reliability and scalability, despite the theoretical maximum yield of 50% for the desired enantiomer from the racemate.
-
Enzymatic Kinetic Resolution (EKR): A powerful green chemistry approach that utilizes the exquisite stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[3] In a common EKR setup, an enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a derivatized racemic substrate, leaving the other enantiomer untouched. This results in two different compounds (product and unreacted substrate) that are easily separable, each highly enantioenriched.
-
Asymmetric Synthesis: This is the most elegant and atom-economical approach, aiming to create the desired stereocenters from a prochiral starting material using a chiral catalyst or auxiliary.[4] A common route involves the enantioselective ring-opening of an epoxide, such as cyclohexene oxide.[5] While catalytically efficient, developing a novel asymmetric synthesis can be resource-intensive and require significant optimization.
The following diagram illustrates the logical flow of these primary synthetic strategies.
Caption: Core strategies for synthesizing enantiopure amino alcohols.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route requires a careful evaluation of various factors. The table below summarizes the key characteristics of the primary strategies.
| Strategy | Typical Yield | Typical e.e. | Key Advantages | Key Disadvantages |
| Classical Resolution | < 50% (per enantiomer) | > 99% | Highly reliable, scalable, well-established procedures. | Inherent loss of > 50% of material, requires stoichiometric resolving agent. |
| Enzymatic Resolution | ~45-50% (per enantiomer) | > 98% | "Green" method, mild conditions, high selectivity. | Requires screening for suitable enzyme, substrate derivatization needed. |
| Asymmetric Synthesis | 60-95% | 90-99% | High atom economy, potentially fewer steps. | Requires development, expensive catalysts/ligands, optimization can be complex. |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the most practical and field-proven methods: diastereomeric salt resolution and enzymatic kinetic resolution. These protocols are designed to be self-validating, with integrated quality control steps.
Protocol 1: Synthesis via Diastereomeric Salt Resolution
This method relies on the synthesis of the racemic amino alcohol, followed by resolution using a chiral acid like L-(+)-tartaric acid, a technique successfully applied to the closely related trans-1,2-diaminocyclohexane.[6]
Caption: Workflow for diastereomeric salt resolution.
Step 1: Synthesis of Racemic this compound
-
Rationale: The starting racemic material is prepared via the aminolysis of cyclohexene oxide. The use of aqueous ammonia is a straightforward and cost-effective method. The trans product is favored due to the SN2 mechanism of ring-opening.
-
Procedure:
-
In a pressure-rated reactor, charge cyclohexene oxide (1.0 mol).
-
Add a concentrated aqueous solution of ammonia (10.0 mol).
-
Seal the reactor and heat to 100 °C for 12 hours.
-
Cool the reactor to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Purify the resulting crude oil by vacuum distillation to yield racemic this compound.
-
Step 2: Formation of Diastereomeric Salts
-
Rationale: L-(+)-Tartaric acid is a cost-effective and readily available resolving agent. Ethanol is often a good solvent choice as it typically provides a significant solubility difference between the two diastereomeric salts.
-
Procedure:
-
Dissolve the racemic amino alcohol (1.0 mol) in warm ethanol (2 L).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 mol) in warm ethanol (1 L). Causality: Using 0.5 equivalents of the resolving agent targets the precipitation of one diastereomer, improving the efficiency of the resolution.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place in a 4 °C refrigerator overnight to induce crystallization.
-
Step 3: Isolation and Liberation of the Enantiopure Amine
-
Rationale: The diastereomer with the lower solubility in the chosen solvent system will crystallize out. The purity of this salt can be enhanced by recrystallization. Treatment with a strong base breaks the ionic bond of the salt, liberating the free amine.
-
Procedure:
-
Collect the precipitated crystals by vacuum filtration and wash with cold ethanol. This is the (1R,2R)-amine-(L)-tartrate salt.
-
Optional Purity Check: The optical rotation of the salt can be measured and compared to literature values. Recrystallize from fresh ethanol if necessary to achieve constant rotation.
-
Suspend the purified salt in water and add 5 M aqueous sodium hydroxide (NaOH) until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure (1R,2R)-(2-aminocyclohexyl)methanol.
-
Step 4: Validation of Enantiomeric Purity
-
Rationale: The enantiomeric excess (e.e.) must be confirmed instrumentally. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.[7]
-
Procedure:
-
Prepare a standard solution of the final product.
-
Analyze using a chiral HPLC column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (typically a hexane/isopropanol/diethylamine mixture), monitoring with a UV detector.
-
The e.e. is calculated from the relative peak areas of the two enantiomers.
-
Protocol 2: Synthesis via Enzymatic Kinetic Resolution (EKR)
This protocol is adapted from methodologies using lipases for the resolution of similar chiral alcohols and amines.[3] It involves the acylation of the racemic amine followed by selective enzymatic hydrolysis.
Caption: Workflow for Enzymatic Kinetic Resolution.
Step 1: Preparation of Racemic N-acetyl-trans-(2-aminocyclohexyl)methanol
-
Rationale: Lipases often show high selectivity in the hydrolysis of amides or esters. N-acetylation provides a stable, easily prepared substrate for the enzyme.
-
Procedure:
-
Dissolve racemic this compound (1.0 mol) in dichloromethane (1 L).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the racemic N-acetylated substrate.
-
Step 2: Lipase-Catalyzed Hydrolysis
-
Rationale: Pseudomonas cepacia lipase (PCL) is known for its broad substrate scope and high enantioselectivity in hydrolytic reactions.[3] The reaction is run in a phosphate buffer to maintain the optimal pH for enzyme activity. The reaction is stopped at ~50% conversion to maximize the yield and e.e. of both components.
-
Procedure:
-
Suspend the racemic N-acetyl substrate (10 g) in a 0.1 M phosphate buffer (pH 7.5, 500 mL).
-
Add immobilized Pseudomonas cepacia lipase (e.g., 2 g of Amano Lipase PS-IM).
-
Stir the suspension at 30 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or HPLC.
-
When ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme.
-
Step 3: Separation and Final Deprotection
-
Rationale: The product of the hydrolysis (the free amine) is significantly more polar and water-soluble than the unreacted N-acetyl substrate. This difference in polarity allows for a straightforward separation by liquid-liquid extraction. The unreacted amide can then be chemically hydrolyzed to provide the other enantiomer.
-
Procedure:
-
The filtrate from Step 2 contains the (1R,2R)-amino alcohol product. Extract this aqueous solution with ethyl acetate to remove any residual starting material. The desired (1R,2R)-enantiomer remains in the aqueous layer. It can be isolated by saturation with NaCl and further extraction with a more polar solvent or by concentrating and purifying the residue.
-
The unreacted (1S,2S)-N-acetyl substrate is recovered from the initial ethyl acetate washings.
-
To obtain the (1S,2S)-amino alcohol, dissolve the recovered amide in 6 M aqueous HCl and reflux for 6 hours.
-
Cool the solution, basify with solid NaOH to pH >12, and extract with dichloromethane to isolate the (1S,2S)-enantiomer.
-
Confirm the e.e. of both final products using chiral HPLC as described in Protocol 1.
-
Conclusion
The synthesis of enantiopure this compound can be effectively achieved through several strategic approaches. Classical diastereomeric resolution offers a scalable and highly reliable path to material with excellent enantiopurity, making it a workhorse in both academic and industrial labs. For a greener and often highly selective alternative, enzymatic kinetic resolution provides access to both enantiomers under mild conditions. While direct asymmetric synthesis remains the ideal in terms of atom economy, the development of a bespoke, highly efficient catalytic system for this specific target requires considerable research effort. The choice of method should be guided by the specific requirements of the project, including scale, cost, available equipment, and desired enantiomeric purity. The detailed protocols provided herein serve as a robust starting point for any researcher venturing into the synthesis of this valuable chiral building block.
References
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Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]
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ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]
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ResearchGate. (2015). Scalable Synthesis of Enantiomerically Pure cis-1,2-Cyclohexanediamine Derivatives and Conformationally Rigid 7-Azabicyclo[2.2.1]heptan-2-amines. [Link]
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PubMed. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. [Link]
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ResearchGate. (n.d.). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. [Link]
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MDPI. (2019). (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction. [Link]
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Lugenheim, J. C., & Lira, C. T. (2012). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 89(9), 1184-1186. [Link]
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MDPI. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
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A Technical Guide to trans-(2-Aminocyclohexyl)methanol: Properties, Synthesis, and Applications
Abstract
trans-(2-Aminocyclohexyl)methanol is a chiral 1,2-amino alcohol that serves as a valuable bifunctional building block in modern organic and medicinal chemistry. Its vicinal amino and hydroxymethyl groups, locked in a trans configuration on a cyclohexane scaffold, provide a rigid and stereochemically defined framework. This guide offers an in-depth exploration of its core physical and chemical properties, outlines a robust synthetic methodology, and discusses its pivotal role as a precursor to chiral ligands and auxiliaries for asymmetric synthesis. This document is intended for researchers, chemists, and process development scientists engaged in fine chemical synthesis and drug discovery.
Core Physicochemical and Structural Properties
This compound, systematically named [(1R,2R)-2-aminocyclohexyl]methanol or its (1S,2S) enantiomer, is a bifunctional organic compound featuring both a primary amine and a primary alcohol.[1][2] The trans relationship between the substituents is critical, as it dictates the spatial orientation and conformational stability of the molecule, which is fundamental to its utility in stereoselective applications.
The presence of both a hydrogen-bond donating and accepting amine group, as well as a hydroxyl group, results in strong intermolecular hydrogen bonding. This significantly influences its physical properties, leading to a relatively high boiling point and solubility in polar protic solvents. While specific experimental data is not consistently reported in literature, estimations based on its structure provide valuable guidance.
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Source(s) |
| IUPAC Name | [(1R,2R)-2-aminocyclohexyl]methanol | [1] |
| Synonyms | trans-2-(Hydroxymethyl)cyclohexylamine | [1] |
| CAS Number | 5691-21-4 (for racemate or unspecified stereoisomer) | [1][3] |
| Molecular Formula | C₇H₁₅NO | [1][3] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | White to yellow solid or colorless to pale yellow liquid | [4] |
| Boiling Point | ~200 °C (estimated) | [4] |
| Density | ~0.95 g/cm³ (estimated) | [4] |
| Solubility | Soluble in water, methanol, and ethanol | [4] |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH) | N/A |
| Stereochemistry | trans configuration at C1 and C2 | N/A |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this specific compound are not widely published. However, based on its molecular structure, a robust prediction of its key spectroscopic features can be made. These predictions are invaluable for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets for the cyclohexyl ring protons between approximately 1.0 and 2.2 ppm. The protons on the carbons bearing the amine and hydroxymethyl groups (H-1 and H-2) would appear further downfield. The diastereotopic protons of the -CH₂OH group are expected to appear as a doublet of doublets around 3.4-3.7 ppm. The broad singlets corresponding to the -NH₂ and -OH protons are exchangeable and their chemical shift is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum is expected to show seven distinct signals. The -CH₂OH carbon would be the most deshielded aliphatic carbon, appearing around 60-65 ppm. The carbons bonded to the nitrogen (C-2) and the hydroxymethyl group (C-1) would appear in the 50-60 ppm range. The remaining four cyclohexyl carbons would resonate upfield between 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A moderate, typically sharper pair of bands (for the symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. This may overlap with the O-H band.
-
C-H Stretch: Multiple sharp bands just below 3000 cm⁻¹ (2850-2950 cm⁻¹) for the aliphatic C-H bonds.
-
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would involve the loss of water (M-18), the loss of the hydroxymethyl radical (M-31), or cleavage of the cyclohexane ring.
Stereoselective Synthesis Protocol
The synthesis of trans-1,2-amino alcohols is most reliably achieved through the nucleophilic ring-opening of an epoxide. This approach ensures the desired trans stereochemistry via an Sₙ2 mechanism.
Core Principle: Ammonolysis of Cyclohexene Oxide
The reaction of cyclohexene oxide with an amine source, such as ammonia, proceeds via backside attack at one of the epoxide carbons. This inverts the stereochemistry at the point of attack, leading exclusively to the trans product. Using ammonia directly provides the target primary amine.
Caption: Synthesis workflow for racemic this compound.
Detailed Experimental Methodology
Causality: This protocol is designed for a laboratory scale and utilizes high temperature and pressure to overcome the activation energy for the ring-opening of the relatively unactivated epoxide by ammonia, a moderate nucleophile.
-
Reactor Preparation: A high-pressure stainless-steel autoclave is charged with cyclohexene oxide (1.0 eq) and a significant excess of aqueous or liquid ammonia (10-20 eq). Expertise Insight: The large excess of ammonia is crucial to favor the desired reaction over potential side reactions, such as the dimerization of the product.
-
Reaction Execution: The autoclave is sealed and heated to approximately 250 °C. The internal pressure will rise significantly. The reaction is maintained at this temperature with vigorous stirring for 6-8 hours.[4]
-
Work-up and Isolation: After cooling to room temperature, the reactor is carefully vented. The excess ammonia is removed by evaporation. The resulting aqueous residue is basified (e.g., with NaOH) to ensure the product is in its free base form and then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation to yield the racemic this compound.
Enantioselective Synthesis
To obtain enantiomerically pure material, two primary strategies are employed:
-
Chiral Resolution: The racemic mixture can be resolved using a chiral acid (e.g., tartaric acid or (S)-2-methoxyphenylacetic acid).[4] This forms diastereomeric salts that can be separated by fractional crystallization. Subsequent neutralization liberates the desired enantiopure amino alcohol.
-
Asymmetric Synthesis: A more elegant approach involves the asymmetric ring-opening of cyclohexene oxide catalyzed by a chiral catalyst system, though this often requires more specialized reagents.[5]
Applications in Asymmetric Synthesis and Drug Development
The true value of this compound lies in its application as a chiral scaffold. Its rigid 1,2-trans arrangement makes it an excellent precursor for C₂-symmetric and other chiral ligands used in asymmetric catalysis.
Role as a Chiral Ligand Precursor
This amino alcohol is structurally analogous to the well-known and highly effective chiral scaffold, trans-1,2-diaminocyclohexane (DACH).[6][7] Ligands derived from DACH are staples in asymmetric catalysis, used in reactions like the Jacobsen epoxidation and various hydrogenations.[7] By analogy, this compound can be derivatized to form a wide array of chiral ligands, such as Schiff bases (salen-type ligands), phosphinamides, or bidentate amino alcohol ligands.
Caption: Conceptual workflow of application in asymmetric catalysis.
These ligands coordinate with a metal center (e.g., Titanium, Ruthenium, Cobalt), creating a chiral environment.[5] When this chiral catalyst interacts with a prochiral substrate, it preferentially directs the reaction to form one enantiomer of the product over the other, leading to high enantiomeric excess (e.e.).
Relevance to Drug Development
Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, appearing in numerous biologically active molecules.[8] The ability to synthesize enantiomerically pure compounds is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. By providing a route to enantiopure intermediates, scaffolds like this compound are enabling building blocks in the synthesis of complex pharmaceutical agents.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a foundational chiral building block whose utility stems from its rigid, bifunctional, and stereochemically defined structure. While detailed characterization data may not be as prevalent as for more complex molecules, its properties can be reliably predicted, and its synthesis is achievable through established chemical principles. Its primary value is realized upon its conversion into sophisticated chiral ligands and auxiliaries, making it a key enabler for advancements in asymmetric catalysis and the efficient, stereoselective synthesis of new chemical entities for the pharmaceutical and fine chemical industries.
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PubChem. ((1S,2S)-2-Aminocyclopentyl)methanol. Retrieved from [Link]
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PubChem. (1R,2R)-2-Aminocyclohexanol. Retrieved from [Link]
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MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
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R Discovery. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
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NIH. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
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ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines. Retrieved from [Link]
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Eindhoven University of Technology. Alternating ring-opening polymerization of cyclohexene oxide and anhydrides. Retrieved from [Link]
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ResearchGate. Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. Retrieved from [Link]
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Spectroscopic Unveiling of a Key Pharmaceutical Scaffold: A Technical Guide to the Characterization of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)
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A-Scientist's-Guide-to-Sourcing-and-Qualifying-trans-2-Aminocyclohexyl-methanol-for-Drug-Discovery
Introduction: The-Strategic-Value-of-a-Chiral-Building-Block
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount.[1] Chiral amines and amino alcohols serve as fundamental building blocks for a vast array of biologically active molecules. Among these, trans-(2-Aminocyclohexyl)methanol has emerged as a particularly valuable intermediate. Its rigid cyclohexane scaffold, coupled with the trans stereochemical relationship between the amine and hydroxymethyl groups, provides a well-defined three-dimensional structure that is crucial for creating ligands, catalysts, and chiral auxiliaries used in asymmetric synthesis.
The successful integration of this reagent into a research or development program hinges on a reliable supply of high-purity material. Sourcing challenges, batch-to-batch variability, and the presence of critical impurities (such as the cis-isomer) can significantly impede progress, leading to failed reactions, costly delays, and ambiguous results. This guide provides an in-depth framework for researchers, chemists, and supply chain managers to navigate the commercial landscape, establish rigorous quality control protocols, and ensure the consistent performance of this compound in demanding applications.
Section 1: Core Molecular-Properties-and-Identifiers
A precise understanding of the molecule's fundamental properties is the first step in effective sourcing. Misidentification due to similar-sounding names or incorrect CAS numbers can lead to significant procurement errors.
Key Identifiers:
-
IUPAC Name: [(1R,2R)-2-aminocyclohexyl]methanol (for a specific enantiomer)[2]
-
Common Name: this compound
Physicochemical Data:
| Property | Value | Source |
| Appearance | White to yellow solid | American Elements[6] |
| Molecular Weight | 129.2 g/mol | ChemUniverse, Santa Cruz Biotechnology[3][5] |
| Molecular Formula | C₇H₁₅NO | ChemUniverse, Santa Cruz Biotechnology[3][5] |
| Purity (Typical) | >95% | Acmec Biochemical, ChemUniverse[5][7] |
Note: Properties like melting and boiling points are not consistently reported by all suppliers and should be confirmed via a lot-specific Certificate of Analysis.
Section 2: The-Commercial-Supplier-Landscape
The market for this compound includes large, broad-catalog suppliers as well as smaller, specialized chemical producers. The choice of supplier often depends on the scale of the project, from initial research (milligrams to grams) to process development and pilot-scale synthesis (kilograms).
Key Considerations for Supplier Selection:
-
Purity Grades: Most suppliers offer a standard research grade of ~95-97% purity.[5][7][8] For applications in asymmetric catalysis or late-stage drug development, higher purity (e.g., >99%) may be required and could necessitate custom synthesis or re-purification.
-
Documentation: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with each batch, detailing the purity as determined by methods such as NMR or GC, and confirming the compound's identity. A Safety Data Sheet (SDS) is also mandatory.
-
Scale and Lead Time: Availability can range from in-stock research quantities (e.g., 250mg, 1g) with short lead times to bulk quantities that may require several weeks or months to produce.[5][9]
-
Form: While the free base is common, some suppliers may offer the hydrochloride salt form (CAS 28250-45-5), which can have different solubility and handling properties.[8]
Table 1: Representative Commercial Suppliers
| Supplier | Available Purity Grades | Typical Pack Sizes | Notes |
| American Elements | Offers standard and high-purity grades (up to 99.999%+)[6] | Research and bulk quantities[6] | Specializes in high-purity materials and can produce to customer specifications.[6] |
| Santa Cruz Biotechnology | Research grade | Not specified, inquire for details | Primarily for research use only, not for diagnostic or therapeutic use.[3] |
| ChemUniverse | 95%[5] | 250mg, 1g[5] | Provides clear pricing and lead times for small quantities.[5] |
| Ivy Fine Chemicals | Not specified, inquire for details | 250mg, 1g, Bulk[9] | Lists small quantities as in-stock with bulk options available upon request.[9] |
| Acmec Biochemical | 95%[7] | Inquire for details | Lists the product as part of its biochemical catalog.[7] |
Section 3: A-Framework-for-Incoming-Quality-Control-QC
Relying solely on a supplier's CoA is insufficient for critical applications. An independent, in-house QC process is a self-validating system that ensures the material's identity, purity, and suitability for its intended use. The primary concern is often the presence of the cis-isomer, which can have dramatically different effects in stereoselective reactions.
Protocol: Incoming Material Qualification Workflow
-
Documentation Review:
-
Cross-reference the received material's label with the purchase order and the supplier's CoA.
-
Verify the CAS number, lot number, and molecular formula.
-
Review the purity specification on the CoA and the analytical method used (e.g., ¹H NMR, GC).
-
-
Physical Inspection:
-
Visually inspect the material for uniform color and consistency. Note any discoloration or presence of foreign matter.
-
-
Analytical Verification (Minimum Recommended):
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the molecular structure. Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O). The resulting spectrum should be consistent with the structure of this compound. Pay close attention to the integration of key protons and the splitting patterns in the aliphatic region, which can help confirm the trans configuration.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and detection of isomers, a chiral HPLC method is often necessary. This can separate the trans and cis isomers, providing a precise measurement of stereochemical purity.
-
Table 2: Recommended Analytical Techniques for QC
| Technique | Purpose | Expected Result / Specification |
| ¹H NMR | Structural confirmation and detection of gross organic impurities. | Spectrum matches the reference structure of this compound. Integrations are correct. |
| Chiral HPLC | Quantify the purity and determine the ratio of trans to cis isomers. | Purity >98% (application-dependent). cis-isomer <1%. |
| GC-MS | Identify volatile impurities and confirm molecular weight. | Major peak corresponds to the correct mass (129.2 m/z). |
| FT-IR | Confirm the presence of key functional groups (O-H, N-H, C-H). | Shows characteristic absorptions for amine and alcohol groups. |
Diagram: Workflow for Supplier Qualification and Incoming QC
Caption: A two-phase workflow for sourcing and qualifying critical reagents.
Section 4: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazards: According to GHS classifications, this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent slow degradation from atmospheric CO₂ and moisture.
Conclusion: A Foundation for Reproducible-Science
The commercial availability of this compound provides chemists with a powerful tool for innovation in drug discovery and asymmetric synthesis.[10] However, its effective use is directly tied to the quality of the starting material. By implementing a strategic sourcing process, understanding the supplier landscape, and executing a robust, in-house quality control protocol, researchers can mitigate risks associated with chemical purity. This diligence forms the foundation for reproducible experiments, reliable data, and the accelerated development of novel therapeutics. The synthesis and characterization of potential impurities are critical steps in ensuring the quality of active pharmaceutical ingredients.[11][12]
References
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This compound | CAS 5691-21-4. American Elements.[Link]
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This compound [P97758]. ChemUniverse.[Link]
-
(Trans-2-aminocyclohexyl)methanol hydrochloride, 97% Purity. Oakwood Chemical.[Link]
-
TRANS-(2-AMINO-CYCLOHEXYL)-METHANOL [CAS: 5691-21-4]. Ivy Fine Chemicals.[Link]
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This compound | C7H15NO | CID 2724655. PubChem.[Link]
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This compound,95%. Acmec Biochemical.[Link]
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett.[Link]
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trans-(4-Methylaminocyclohexyl)methanol | CAS 400898-77-3. Pharmaffiliates.[Link]
-
Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry.[Link]
-
A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate.[Link]
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. World Journal of Pharmaceutical Research.[Link]
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Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI.[Link]
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fundamental principles of asymmetric catalysis using amino alcohols
An In-depth Technical Guide on the Fundamental Principles of Asymmetric Catalysis Using Amino Alcohols
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the core principles of asymmetric catalysis facilitated by amino alcohols, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies, practical applications, and the underlying logic that governs the design and execution of these powerful synthetic methodologies.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. The differential physiological responses to enantiomers of a drug molecule underscore the critical need for enantioselective synthetic methods. Asymmetric catalysis has emerged as the most elegant and efficient strategy to access enantiomerically pure compounds. Among the diverse array of catalysts, those derived from amino alcohols have proven to be exceptionally versatile and effective.
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. Their utility in asymmetric catalysis stems from their ability to form well-defined chiral environments around a metal center or to act as organocatalysts, thereby directing the stereochemical outcome of a reaction.
Mechanistic Underpinnings of Amino Alcohol-Mediated Asymmetric Catalysis
The efficacy of amino alcohols in asymmetric catalysis is rooted in their ability to form rigid, chiral scaffolds that effectively discriminate between the two prochiral faces of a substrate or a reagent. This is typically achieved through two primary modes of action: as chiral ligands for metal catalysts and as organocatalysts.
Amino Alcohols as Chiral Ligands in Metal Catalysis
In this role, amino alcohols coordinate to a metal center, creating a chiral Lewis acid catalyst. The bifunctional nature of amino alcohols allows them to form a chelate ring with the metal, which imparts conformational rigidity to the catalytic complex. This rigidity is crucial for creating a well-defined chiral pocket that directs the approach of the substrate.
A classic example is the use of β-amino alcohols in the enantioselective addition of organozinc reagents to aldehydes, a reaction pioneered by Noyori and Corey.
Experimental Protocol: Enantioselective Alkylation of Benzaldehyde using a Chiral Amino Alcohol Ligand
Objective: To synthesize a chiral secondary alcohol with high enantiomeric excess.
Materials:
-
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine (a derivative of an amino alcohol)
-
Diethylzinc (ZnEt₂)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chiral amino alcohol ligand (1.2 mol%) in anhydrous toluene (5 mL) under an inert atmosphere (N₂ or Ar), add diethylzinc (1.2 equiv.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Cool the solution back to 0 °C and add benzaldehyde (1.0 equiv.) dropwise.
-
Allow the reaction to stir at 0 °C for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
The mechanism of this reaction involves the formation of a chiral zinc-amino alcohol complex. The aldehyde coordinates to the zinc center, and the ethyl group is delivered from the zinc to one of the enantiotopic faces of the aldehyde, dictated by the steric environment created by the chiral ligand.
Caption: Catalytic cycle of enantioselective alkylation.
Amino Alcohols as Organocatalysts
In the absence of a metal, amino alcohols can function as highly effective organocatalysts. The proline-catalyzed aldol reaction is a landmark example of this concept. Proline, a cyclic amino acid, can be considered a constrained amino alcohol derivative.
The catalytic cycle typically involves the formation of an enamine or an iminium ion intermediate. The chirality of the amino alcohol is then transferred to the product during the key bond-forming step.
Data Presentation: Comparison of Common Amino Alcohol Catalysts
| Catalyst/Ligand | Typical Reaction | Metal (if any) | Achievable e.e. (%) | Key Features |
| (1S,2R)-(-)-Norephedrine | Reduction of ketones | B, Ru, Rh | >95 | Readily available, versatile |
| Prolinol | Aldol, Michael additions | Organocatalyst | >99 | Forms stable enamines |
| Cinchona alkaloids | Dihydroxylation, Aminohydroxylation | Os, Ru | >98 | Privileged catalyst scaffold |
| TADDOLs | Diels-Alder, Carbonyl additions | Ti, Al | >95 | C₂-symmetric, highly effective |
Key Classes of Amino Alcohol Catalysts and Their Applications
The structural diversity of amino alcohols has led to the development of a wide range of catalysts with distinct applications.
β-Amino Alcohols
These are perhaps the most widely used class of amino alcohols in asymmetric catalysis. The 1,2-relationship between the amine and alcohol groups allows for the formation of stable 5-membered chelate rings with metal centers.
-
Applications:
-
Enantioselective addition of organometallic reagents to carbonyl compounds.
-
Asymmetric reduction of ketones.
-
Enantioselective epoxidation of allylic alcohols.
-
Prolinol and its Derivatives
The rigid pyrrolidine ring of prolinol makes it an excellent chiral scaffold.
-
Applications:
-
Organocatalytic aldol and Mannich reactions.
-
Asymmetric Michael additions.
-
Enantioselective α-functionalization of aldehydes and ketones.
-
Cinchona Alkaloids
These naturally occurring amino alcohols, such as quinine and quinidine, have found widespread use in a variety of asymmetric transformations, most notably the Sharpless asymmetric dihydroxylation.
-
Applications:
-
Asymmetric dihydroxylation and aminohydroxylation.
-
Phase-transfer catalysis.
-
Michael additions.
-
Logical Framework for Catalyst Selection and Optimization
The choice of an amino alcohol catalyst for a specific transformation is not arbitrary but is guided by a set of well-established principles.
Caption: Workflow for catalyst selection and optimization.
The process begins with a thorough analysis of the substrate to identify the key structural and electronic features that will influence the catalytic event. An initial screening of a diverse set of amino alcohol catalysts is then performed to identify promising candidates. This is followed by a systematic optimization of reaction parameters to maximize both yield and enantioselectivity. For challenging transformations, mechanistic studies can provide valuable insights for further catalyst design and improvement.
Conclusion: The Enduring Legacy and Future of Amino Alcohols in Asymmetric Catalysis
Amino alcohols represent a cornerstone of asymmetric catalysis, providing a robust and versatile platform for the synthesis of chiral molecules. Their ready availability from the chiral pool, modular nature, and tunable steric and electronic properties have cemented their importance in both academic research and industrial drug development. The principles outlined in this guide provide a foundational understanding for harnessing the full potential of these remarkable catalysts. Future developments will likely focus on the design of novel amino alcohol scaffolds with enhanced reactivity and selectivity, as well as their application in increasingly complex and challenging synthetic contexts.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
safety and handling precautions for trans-(2-Aminocyclohexyl)methanol
An In-Depth Technical Guide to the Safe Handling of trans-(2-Aminocyclohexyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No: 5691-21-4). As a bifunctional molecule incorporating both a primary amine and a primary alcohol, its reactivity profile necessitates a rigorous and informed approach to laboratory safety. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring that laboratory personnel can not only follow protocols but also understand the principles that underpin them.
Core Hazard Profile: Understanding the Inherent Risks
The foundation of safe chemical handling is a thorough understanding of the substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific and significant warnings that must be respected.[1][2]
According to data aggregated by the European Chemicals Agency (ECHA), the compound presents three primary hazards:
-
H315: Causes skin irritation. [1][2] The basicity of the amino group and the overall chemical nature can disrupt the skin's lipid barrier, leading to irritation, redness, and discomfort upon contact.
-
H318: Causes serious eye damage. [1][2] This is the most severe hazard associated with the compound. Its corrosive nature can cause irreversible damage to the delicate tissues of the eye. The "Danger" signal word is primarily driven by this classification.
-
H335: May cause respiratory irritation. [1][2] If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.
These classifications dictate the minimum safety standards required for handling and are summarized in the table below.
Table 1: GHS Hazard Identification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage, Cat. 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[1][2] |
| STOT SE, Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory. The principle is to create multiple barriers between the researcher and the chemical.
Engineering Controls: The First Line of Defense
Engineering controls are modifications to the workspace that reduce or eliminate exposure to hazardous materials.
-
Chemical Fume Hood: All weighing and handling of this compound, especially when in solid/powder form, must be conducted within a certified chemical fume hood. This is a direct countermeasure to the respiratory irritation hazard (H335), ensuring that any dust or vapors are effectively captured and exhausted from the laboratory environment.[3]
-
Emergency Stations: An ANSI-compliant safety shower and eyewash station must be readily accessible and unobstructed within the laboratory. The critical nature of the H318 "Causes serious eye damage" classification makes immediate access to an eyewash station non-negotiable.[3]
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential even when engineering controls are in place. The selection of PPE must directly address the specific hazards of the chemical.
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standard.[4] | Protects against splashes and airborne particles. The risk of serious, irreversible eye damage (H318) makes standard safety glasses insufficient. Goggles provide a complete seal around the eyes. |
| Skin | Nitrile rubber gloves.[4] | Provides a chemical-resistant barrier to prevent skin irritation (H315). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[5] |
| Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory | Generally not required with adequate ventilation (fume hood).[4] | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator may be necessary.[3][4] |
Standard Operating Protocol: Safe Handling & Storage Workflow
Adherence to a standardized workflow minimizes variability and the potential for error. The following protocol outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology
-
Preparation:
-
Handling:
-
Storage:
-
Keep the container tightly closed when not in use to prevent potential contamination or reaction with atmospheric components.[6][8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9]
-
The material is a solid and should be stored at refrigerator temperatures as recommended.
-
-
Waste Disposal:
-
All waste, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of this compound or its waste down the drain.[10] Disposal must be handled by a licensed waste contractor in accordance with all local, state, and federal regulations.[7]
-
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First-Aid Measures
-
Eye Contact: This is the most critical exposure route. Immediately flush the eyes with a gentle but steady stream of water at an eyewash station for at least 15 minutes, holding the eyelids open. [11]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention regardless of the perceived severity. [11]* Skin Contact: Promptly wash the contaminated skin with plenty of soap and water. [12]Remove any contaminated clothing. [12]If skin irritation develops or persists, seek medical advice. [3]* Inhalation: Move the exposed individual to fresh air at once. [12][13]Keep them warm and at rest. If breathing becomes difficult, administer oxygen if you are trained to do so and seek medical attention as soon as possible. [12]* Ingestion: Do NOT induce vomiting. [14]Rinse the mouth with water and seek immediate medical attention. [7][9]
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Eliminate all ignition sources. [6][15]3. Contain: For a small spill, absorb the material with an inert, non-combustible absorbent material like sand or vermiculite. [3]4. Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. [16]5. Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department. For large spills, evacuate the area and contact emergency personnel immediately. [10]
References
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literature review of trans-(2-Aminocyclohexyl)methanol applications
An In-depth Technical Guide to the Applications of trans-(2-Aminocyclohexyl)methanol
As a cornerstone in modern asymmetric synthesis, this compound and its closely related derivatives serve as powerful tools for researchers and drug development professionals. This guide provides an in-depth exploration of its synthesis, core applications as a chiral ligand and auxiliary, and its role in the construction of complex, stereochemically-defined molecules. We will delve into the mechanistic underpinnings of its utility and provide practical, field-proven protocols.
Introduction to a Versatile Chiral Scaffold
This compound is an organic compound featuring a cyclohexane ring with an amino group and a hydroxymethyl group in a trans relative stereochemistry.[1][2][3][4] This specific arrangement of functional groups on a rigid cyclic backbone makes it a privileged chiral building block. The presence of two distinct coordinating groups—a primary amine and a primary alcohol—allows for selective derivatization and its use in constructing a vast array of chiral ligands and auxiliaries that are pivotal in asymmetric catalysis.
The enantiomerically pure forms of this compound are particularly valuable, providing the chiral information necessary to control the stereochemical outcome of chemical reactions, leading to the selective synthesis of one enantiomer of a target molecule. This control is paramount in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.
Synthesis and Resolution
The practical application of any chiral building block begins with its efficient synthesis and resolution into single enantiomers. A common synthetic route to the racemic mixture involves the ring-opening of cyclohexene oxide with an amine source, such as aqueous methylamine, to produce trans-2-(methylamino)cyclohexanol.[5] Further synthetic manipulations can then yield the target compound.
Obtaining the compound in its enantiomerically pure form is crucial. This is often achieved through resolution techniques, which can involve forming diastereomeric salts with a chiral acid or through enzymatic methods that selectively react with one enantiomer, allowing for their separation.[6]
Core Application: A Ligand for Asymmetric Catalysis
The most prominent application of this compound and its parent structure, trans-1,2-diaminocyclohexane (DACH), is in the design of chiral ligands for transition metal-catalyzed asymmetric reactions.[7][8][9] The two heteroatom functionalities serve as excellent coordination points for metals like Ruthenium, Rhodium, Manganese, and Iron, creating a well-defined chiral environment around the metallic center.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively.[10] This technique avoids the need for high-pressure hydrogen gas, instead using readily available hydrogen donors like formic acid or isopropanol.[11][12]
Ligands derived from the DACH scaffold are exceptionally effective in this transformation. For instance, monosulfonated diamine ligands, when complexed with Rh(III)Cp* or Ru(II), form highly active and enantioselective catalysts for the ATH of aromatic ketones.[11][13]
// Explanatory Text caption [label="Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.", shape=plaintext, fontsize=9]; } END_DOT Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: In a nitrogen-filled glovebox, the chiral ligand (e.g., (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂) are dissolved in an anhydrous solvent like isopropanol. The mixture is stirred at a specified temperature (e.g., 80°C) for approximately 1 hour to form the active catalyst.
-
Reaction Setup: In a separate flask, the substrate (acetophenone) is dissolved in the hydrogen source (a mixture of formic acid and triethylamine, typically 5:2 azeotrope, or isopropanol with a base).
-
Hydrogenation: The pre-formed catalyst solution is added to the substrate solution. The reaction is stirred at a controlled temperature (e.g., 25-40°C) and monitored by TLC or GC until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting chiral alcohol (1-phenylethanol) is purified by column chromatography.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Table 1: Performance of DACH-derived Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |
| Acetophenone | (R,R)-TsDPEN-Ru(II) | HCOOH/NEt₃ | >99 | 93 (R) | [11][13] |
| Substituted Acetophenones | Mn(I)-PNNP Ligand | H₂ (gas) | Good | up to 85 | [14][15] |
| Prochiral Imines | (S,S)-TsDPEN-Ru(II) | HCOOH/NEt₃ | High | High | [11][16] |
| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/NEt₃ | 41-87 | >99 | [12] |
Asymmetric Epoxidation and Other Oxidations
The DACH scaffold is famously employed in the Jacobsen-Katsuki epoxidation.[17] Chiral salen ligands, prepared by condensing a DACH derivative with salicylaldehyde derivatives, form stable complexes with Manganese(III). These complexes are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins, using common oxidants like bleach (NaOCl). The bulky groups on the salen ligand effectively shield one face of the olefin, directing the oxidant to the other face and ensuring high enantioselectivity.[17]
C-C and C-N Bond Forming Reactions
Derivatives such as trans-N,N′-dimethyl-1,2-cyclohexanediamine serve as effective ligands in copper-catalyzed C-N coupling reactions.[5][18] These systems are used for the N-arylation of amines, pyridones, and indoles, demonstrating the versatility of the DACH core in constructing different types of chemical bonds.[5][18]
Core Application: A Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction.[19] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[19] While this compound itself can be used, the closely related and well-studied trans-2-phenylcyclohexanol serves as an excellent model for this application.[19][20]
The auxiliary is typically converted into an ester or amide with the substrate. The bulky cyclohexane ring then blocks one face of the reactive center (e.g., an enolate or a dienophile), forcing the incoming reagent to attack from the less sterically hindered face. This strategy has been successfully applied to control the stereochemistry of alkylations, aldol reactions, and cycloadditions.[19]
// Nodes Start [label="Achiral Substrate +\nChiral Auxiliary (Aux)"]; Attach [label="Substrate-Aux\n(Diastereomerically Pure)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; React [label="Diastereoselective\nReaction\n(+ Reagent)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product_Attached [label="Product-Aux\n(Single Diastereomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleave [label="Cleavage of Auxiliary"]; Final_Product [label="Enantiopure Product", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recover [label="Recovered\nAuxiliary (Aux)", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Attach [label="Attachment"]; Attach -> React; React -> Product_Attached; Product_Attached -> Cleave; Cleave -> Final_Product; Cleave -> Recover [style=dashed, label="Recovery"]; } END_DOT Caption: General workflow for synthesis using a chiral auxiliary.
Role in Asymmetric Organocatalysis
Beyond metal catalysis, the DACH backbone is a privileged scaffold for organocatalysts—small, chiral organic molecules that catalyze reactions without a metal center.[21][22] Bifunctional catalysts, which contain both a Lewis/Brønsted base (like the amino group) and a Lewis/Brønsted acid or hydrogen-bond donor, are particularly effective.
DACH derivatives have been incorporated into highly successful thiourea and squaramide catalysts.[8][23] In these systems, the amine group activates the nucleophile while the thiourea or squaramide moiety activates the electrophile through hydrogen bonding, bringing the two reactants together in a highly organized, chiral transition state. This "dual activation" leads to excellent enantioselectivity in reactions like Michael additions.[8][23]
Conclusion
This compound and its parent diamine scaffold represent one of the most successful and versatile platforms in asymmetric synthesis. Its rigid stereochemistry and readily derivatizable functional groups have enabled the development of powerful catalysts and auxiliaries that provide exquisite stereochemical control over a wide range of chemical transformations. From metal-mediated hydrogenations and oxidations to organocatalytic C-C bond formations, this humble building block has had an immense impact, empowering chemists to synthesize complex chiral molecules, particularly pharmaceuticals and other biologically active compounds, with precision and efficiency.
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A Senior Application Scientist's Guide to the Theoretical Calculation of trans-(2-Aminocyclohexyl)methanol Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Theory and Application
trans-(2-Aminocyclohexyl)methanol is a chiral bifunctional molecule of significant interest in medicinal chemistry and asymmetric synthesis. Its structure, featuring a cyclohexane ring substituted with an amino group and a hydroxymethyl group in a trans-1,2 configuration, allows it to serve as a valuable chiral building block and ligand. The molecule's conformational flexibility, governed by the cyclohexane chair flips and the orientation of its functional groups, dictates its reactivity, binding affinity, and overall utility.
Theoretical calculations, grounded in quantum chemistry, provide a powerful lens to investigate the properties of this compound at an atomic level. By simulating its behavior in silico, we can predict and understand its stable conformations, spectroscopic signatures (IR and NMR), and thermodynamic properties without the need for extensive empirical screening. This guide offers an in-depth overview of the computational methodologies employed to elucidate these characteristics, providing both the theoretical basis and a practical workflow for researchers. A key focus will be on the critical role of intramolecular hydrogen bonding, which significantly influences the molecule's conformational preferences and properties.[1]
Core Computational Methodology: The DFT Approach
For molecules of this size and complexity, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource efficiency.[2]
2.1. The Choice of Functional and Basis Set
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Why B3LYP? This hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electron correlation effects. It has a long and successful track record for calculating the geometries and properties of a vast range of organic molecules, making it a reliable and well-benchmarked choice.[3][4][5] For systems like this compound, B3LYP accurately models covalent bonding and provides reasonable estimates of thermochemical data.
-
-
Basis Set: 6-31G(d)
-
Why 6-31G(d)? This Pople-style basis set is a split-valence set, meaning it uses multiple functions to describe valence electrons, which are most important for chemical bonding. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These functions are crucial for describing the non-spherical nature of electron density in molecules with polar bonds (like C-N and C-O), leading to more accurate geometries and energies.[6][7] While larger basis sets can offer higher accuracy, 6-31G(d) provides a computationally efficient starting point for reliable results.[4]
-
This combination, B3LYP/6-31G(d) , represents a "gold standard" for initial investigations of organic molecules, delivering dependable results for geometry optimization, frequency calculations, and energy comparisons.
Conformational Analysis: Unveiling the 3D Landscape
The cyclohexane ring is not planar and primarily exists in a low-energy chair conformation. For a trans-1,2-disubstituted cyclohexane, the two substituents can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial).
3.1. The Diequatorial vs. Diaxial Isomers
Generally, the diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial steric strain. However, in this compound, the potential for intramolecular hydrogen bonding between the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups can influence this preference. A hydrogen bond can form between the hydroxyl proton and the nitrogen lone pair (O-H···N) or between an amino proton and the oxygen lone pair (N-H···O). This interaction is most geometrically favorable in the diequatorial conformer, further stabilizing it.[8]
3.2. Computational Protocol for Conformational Analysis
-
Structure Building : Construct the initial 3D structures for both the diequatorial and diaxial conformers of this compound.
-
Geometry Optimization : Perform a full geometry optimization for each conformer using the B3LYP/6-31G(d) level of theory. This process finds the lowest energy structure (a local minimum) on the potential energy surface for each starting geometry.
-
Frequency Calculation : After optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:
-
Verification of Minima : A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
Thermochemical Data : The calculation yields the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy, which are essential for accurate energy comparisons.
-
-
Energy Comparison : Compare the ZPVE-corrected electronic energies (or Gibbs free energies) of the optimized conformers to determine their relative stabilities.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| Diequatorial | 0.00 | Stabilized by intramolecular O-H···N hydrogen bond |
| Diaxial | > 5.0 (predicted) | Destabilized by 1,3-diaxial steric interactions |
Note: The exact energy difference will depend on the specific level of theory and inclusion of solvent effects, but the diequatorial form is expected to be substantially more stable.
Simulating Spectroscopic Properties
Theoretical calculations are invaluable for interpreting and predicting experimental spectra.
4.1. Infrared (IR) Spectroscopy
The vibrational frequency calculation directly provides the harmonic frequencies and intensities of the molecule's vibrational modes.
-
Key Insights : The calculated IR spectrum can be used to identify characteristic peaks. For this compound, the most informative region is the X-H stretching region (~3000-3500 cm⁻¹). The O-H and N-H stretching frequencies are highly sensitive to hydrogen bonding. An intramolecularly hydrogen-bonded O-H stretch will appear at a lower frequency (red-shifted) and be broader compared to a free O-H group.
-
Protocol :
-
Perform a frequency calculation on the optimized, lowest-energy conformer (B3LYP/6-31G(d)).
-
Apply a scaling factor to the calculated harmonic frequencies. DFT methods tend to overestimate vibrational frequencies; for B3LYP/6-31G(d), a typical scaling factor is ~0.96-0.98.[2]
-
Visualize the spectrum using software like GaussView to compare with experimental data.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[9][10] This is typically performed as a subsequent step on a previously optimized geometry.
-
Why it's important : Predicting ¹H and ¹³C NMR chemical shifts can help confirm structural assignments, especially for complex stereoisomers.[11] The calculations provide the absolute isotropic shielding values for each nucleus.
-
Protocol :
-
Use the optimized geometry of the most stable conformer.
-
Perform a GIAO-NMR calculation at the B3LYP/6-31G(d) level of theory.
-
To convert the calculated absolute shielding values (σ) to chemical shifts (δ), a reference compound like Tetramethylsilane (TMS) must also be calculated at the exact same level of theory. The chemical shift is then calculated as: δ = σ(TMS) - σ(sample).
-
The results can be compiled into a table for direct comparison with experimental spectra.
-
A Practical Workflow for Comprehensive Analysis
The following diagram illustrates a self-validating workflow for the theoretical analysis of this compound.
Caption: Computational workflow for property analysis.
Conclusion
The theoretical calculation of molecular properties, guided by DFT, provides indispensable insights for researchers working with complex molecules like this compound. This approach allows for a detailed exploration of the conformational landscape, rationalization of spectroscopic data, and prediction of thermodynamic behavior. By following a structured and self-validating workflow, scientists can confidently leverage computational chemistry to accelerate research and development, complementing and guiding experimental efforts in drug discovery and materials science.
References
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Miehlich, B., Savin, A., Stoll, H., & Preuss, H. (1989). Results obtained with the correlation energy density functionals of Becke and Lee, Yang and Parr. Chemical Physics Letters, 157(3), 200-206. [Link]
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Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
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Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]
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Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. [Link]
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
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Sánchez, G. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(16), 2886. [Link]
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Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251-8260. [Link]
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Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
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Ribeiro, J. M., et al. (2025). Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition. Physical Chemistry Chemical Physics. [Link]
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Loehlin, J. H., Lee, M., & Woo, C. M. (2008). Hydrogen-bond patterns and the structures of 1,4-cyclohexanediol: 2:1 cis:trans-1,4-cyclohexanediol. Acta Crystallographica Section B: Structural Science, 64(5), 583-588. [Link]
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Methodological & Application
using trans-(2-Aminocyclohexyl)methanol as a chiral ligand in catalysis
Investigating Catalysis Ligands
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Structuring Application Note
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Application Notes & Protocols: Asymmetric Diethylzinc Addition to Aldehydes using trans-(1R,2R)-2-(Aminomethyl)cyclohexanol
Introduction: The Significance of Chiral Alcohols
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing reliable access to chiral secondary alcohols. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their stereocontrolled synthesis a critical endeavor for drug development and life science research. The use of chiral ligands to catalyze the addition of dialkylzinc reagents to aldehydes has emerged as a particularly robust and versatile methodology. Among the plethora of chiral ligands developed, β-amino alcohols have distinguished themselves through their high efficiency, predictability, and accessibility. This application note provides a detailed protocol and mechanistic insights for the asymmetric addition of diethylzinc to aldehydes, utilizing the highly effective chiral ligand, trans-(1R,2R)-2-(aminomethyl)cyclohexanol.
Principle of the Reaction: A Chiral Relay of Information
The underlying principle of this asymmetric transformation is the in-situ formation of a chiral zinc-aminoalkoxide complex. This complex acts as a chiral Lewis acid catalyst, coordinating to the aldehyde substrate and positioning it for a stereoselective attack by a second molecule of diethylzinc. The rigid, bidentate coordination of the trans-(1R,2R)-2-(aminomethyl)cyclohexanol to the zinc atom creates a well-defined chiral environment around the catalytic center. This steric and electronic influence dictates the facial selectivity of the aldehyde, forcing the ethyl group from the diethylzinc to add to one prochiral face of the carbonyl group over the other, resulting in the preferential formation of one enantiomer of the secondary alcohol product.
The catalytic cycle, as generally accepted for β-amino alcohol-mediated diethylzinc additions, is depicted below. The initial reaction between the chiral ligand and diethylzinc forms a dimeric zinc aminoalkoxide. This dimer is in equilibrium with a monomeric species which is believed to be the active catalyst. The aldehyde substrate coordinates to the zinc center of the catalyst, and subsequent intramolecular transfer of an ethyl group from zinc to the carbonyl carbon occurs through a six-membered transition state. The resulting zinc alkoxide of the product then undergoes an exchange with another molecule of diethylzinc to regenerate the active catalyst and release the product alkoxide, which is subsequently protonated upon workup to yield the chiral secondary alcohol.
Proposed Catalytic Cycle
Synthesis and Application of Schiff Base Derivatives from trans-(2-Aminocyclohexyl)methanol: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of Schiff base derivatives synthesized from trans-(2-Aminocyclohexyl)methanol. This guide is designed to offer not just procedural steps, but also the underlying scientific principles and practical insights to empower robust and reproducible research.
Introduction: The Versatility of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] The imine linkage is crucial for the diverse biological activities exhibited by these compounds, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8] Furthermore, Schiff bases are highly effective ligands that form stable complexes with various metal ions, leading to significant applications in catalysis and materials science.[4][9][10][11]
The selection of this compound as the primary amine precursor offers a unique structural scaffold. The presence of both a cyclohexyl ring and a primary alcohol introduces chirality, conformational rigidity, and an additional coordination site (the hydroxyl group). These features can be strategically exploited to synthesize novel Schiff base derivatives with potentially enhanced biological activities and catalytic efficiencies.
Mechanism of Schiff Base Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable intermediate called a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. This step is often catalyzed by either an acid or a base.
The overall reaction equilibrium can be shifted towards the product side by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent.
Experimental Protocols: Synthesis of Schiff Base Derivatives
This section provides detailed protocols for the synthesis of Schiff base derivatives from this compound and various substituted benzaldehydes. The choice of substituted benzaldehydes allows for the systematic investigation of electronic and steric effects on the properties of the resulting Schiff bases.
General Synthetic Scheme
The reaction involves the condensation of this compound with a substituted benzaldehyde in an appropriate solvent.
Figure 1: General reaction scheme for the synthesis of Schiff base derivatives.
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a standard method for synthesizing Schiff bases using conventional heating.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To this solution, add the substituted benzaldehyde (10 mmol) dissolved in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a more rapid and efficient alternative to conventional heating.[12]
Materials:
-
Same as Protocol 1
-
Microwave synthesizer
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, mix this compound (5 mmol) and the substituted benzaldehyde (5 mmol) in ethanol (15 mL).
-
Catalyst: Add one drop of glacial acetic acid.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at a suitable temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes). The reaction parameters should be optimized for each specific derivative.
-
Work-up and Purification: Follow steps 5-7 from Protocol 1 to isolate and purify the product.
| Parameter | Conventional Reflux | Microwave-Assisted |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Typical Yield | Good to Excellent | Often Higher |
| Energy Consumption | High | Low |
| Solvent Volume | Higher | Lower |
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis.
Characterization of Schiff Base Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base derivatives. The following spectroscopic techniques are routinely employed.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compounds.
-
C=N Stretch (Imine): The most characteristic absorption band for a Schiff base is the stretching vibration of the imine group, which typically appears in the range of 1650-1600 cm⁻¹.[13] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending vibration of the primary amine provides strong evidence for the formation of the Schiff base.
-
O-H Stretch: The broad absorption band corresponding to the hydroxyl group of this compound will still be present in the final product, typically in the region of 3400-3200 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring from the benzaldehyde moiety will also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR:
-
Azomethine Proton (-CH=N-): A characteristic singlet peak for the proton of the imine group is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[13]
-
Aromatic Protons: Multiplets in the range of δ 6.5-8.0 ppm correspond to the protons of the substituted benzene ring.
-
Cyclohexyl and Methanol Protons: Signals for the protons of the cyclohexyl ring and the CH₂OH group will be present in the upfield region.
-
-
¹³C NMR:
-
Azomethine Carbon (-C=N-): The carbon of the imine group will show a characteristic signal in the range of δ 160-170 ppm.[13]
-
Aromatic Carbons: Signals for the aromatic carbons will appear in their typical region (δ 110-150 ppm).
-
Cyclohexyl and Methanol Carbons: Resonances for the carbons of the cyclohexyl and methanol moieties will be observed in the upfield region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to study its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed.
| Spectroscopic Technique | Key Feature | Expected Range/Value |
| IR Spectroscopy | C=N stretch | 1650-1600 cm⁻¹ |
| ¹H NMR Spectroscopy | -CH=N- proton | δ 8.0-9.0 ppm |
| ¹³C NMR Spectroscopy | -C=N- carbon | δ 160-170 ppm |
| Mass Spectrometry | Molecular Ion Peak | Corresponds to calculated MW |
Table 2: Summary of Expected Spectroscopic Data.
Applications in Drug Development and Catalysis
Schiff base derivatives of this compound are promising candidates for various applications due to their unique structural features.
Antimicrobial and Anticancer Agents
The imine group is a key pharmacophore that contributes to the biological activity of many compounds.[6] The synthesized Schiff bases can be screened for their efficacy against various bacterial and fungal strains.[3][6][8][14][15] Furthermore, numerous Schiff base derivatives have demonstrated significant anticancer activity against various cancer cell lines.[5][16][17][18][19] The lipophilicity of the cyclohexyl and aromatic moieties can enhance cell membrane permeability, potentially leading to improved bioavailability and efficacy.
Figure 2: Potential biological applications of the synthesized Schiff bases.
Catalytic Applications
The nitrogen of the imine group and the oxygen of the hydroxyl group in the synthesized Schiff bases can act as donor atoms to coordinate with metal ions, forming stable metal complexes.[4][9][10][11] These metal complexes can be explored as catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral nature of the this compound backbone makes these ligands particularly interesting for asymmetric catalysis.
Conclusion and Future Perspectives
The synthesis of Schiff base derivatives from this compound provides a versatile platform for the development of novel compounds with significant potential in medicinal chemistry and catalysis. The straightforward synthetic protocols, coupled with the rich structural diversity achievable through the use of various aldehydes and ketones, make this an attractive area of research. Future work could focus on the synthesis of a broader library of derivatives, comprehensive evaluation of their biological activities, and the development of their metal complexes for catalytic applications. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and synthetic organic chemistry.
References
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Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. (2025). ResearchGate. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]
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A short review on chemistry of schiff base metal complexes and their catalytic application. (2018). International Journal of Chemical Studies. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]
-
Applications of metal complexes of Schiff bases-A Review. (2024). TIJER. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Two Schiff Bases Derived From Cyclohexylamine. (2021). Neliti. [Link]
-
synthesis, characterization, cytotoxicity and antimicrobial studies of schiff base derived from 2. (2021). Bima Journal of Science and Technology. [Link]
-
Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia. [Link]
-
Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. (2020). Royal Society of Chemistry. [Link]
-
Anticancer Effects of Heterocyclic Schiff Base Ligands and Their Metal Complexes on Leukemia Cells. (2022). Indian Journal of Pharmaceutical Sciences. [Link]
-
Anticancer activity of Schiff bases and their Cu(II) complexes against the Hep-G2 cell line. ResearchGate. [Link]
-
Application of Schiff bases and their metal complexes-A Review. IJCRA. [Link]
-
(PDF) Schiff Bases and Complexes: A Review on Anti-Cancer Activity. ResearchGate. [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. (2020). Dergipark. [Link]
-
Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Scientific & Academic Publishing. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). Jetir.org. [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). PubMed Central. [Link]
-
Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. (2021). Scirp.org. [Link]
-
Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. ResearchGate. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of. (2023). University Of Nigeria Nsukka. [Link]
-
Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). MDPI. [Link]
-
synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. IJRAR.org. [Link]
-
Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. (2021). Jordan Journal of Chemistry. [Link]
-
Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. (2011). NIH. [Link]
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The Versatile Chiral Synthon: Applications of trans-(2-Aminocyclohexyl)methanol in Pharmaceutical Synthesis
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct efficacy, toxicity, and metabolic profiles. This necessity for chiral precision has driven the exploration of versatile chiral building blocks and auxiliaries. Among these, trans-(2-Aminocyclohexyl)methanol has emerged as a valuable and versatile synthon, offering a rigid cyclohexane scaffold functionalized with both a primary amine and a hydroxymethyl group in a defined stereochemical relationship. This guide provides an in-depth exploration of its applications in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Structural Advantage: Why this compound?
The utility of this compound in asymmetric synthesis stems from its unique structural features. The trans configuration of the amino and hydroxymethyl groups on the cyclohexane ring provides a well-defined and conformationally restricted framework. This rigidity is crucial when it is employed as a chiral auxiliary or ligand, as it allows for effective facial discrimination in chemical reactions, leading to high levels of stereocontrol. The presence of two distinct functional groups, an amine and an alcohol, allows for its incorporation into a wide range of molecular architectures and its use in the synthesis of diverse classes of chiral molecules, including amino alcohols, diamines, and complex heterocyclic systems.
Application as a Chiral Building Block in the Synthesis of Bioactive Molecules
One of the primary applications of this compound and its derivatives is as a chiral building block, where its inherent stereochemistry is incorporated into the final drug molecule. A notable example, while utilizing a structurally related analogue, highlights the potential of this scaffold in the synthesis of potent enzyme inhibitors.
Case Study: Synthesis of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade and represents a promising target for the development of novel anti-inflammatory drugs. A concise synthesis of enantiomerically enriched amino alcohols, crucial intermediates for potent mPGES-1 inhibitors, has been developed.[1] While this specific synthesis utilizes [(1S,3S)-3-Aminocyclohexyl]methanol, the principles and synthetic strategies are directly applicable to derivatives of this compound.
The synthesis commenced from a commercially available dicarboxylic acid, which, after a series of transformations including a Curtius rearrangement, yielded a racemic Cbz-protected amino alcohol. This racemic mixture was then resolved using chiral chromatography to provide the enantiomerically pure intermediate.
Protocol: Conceptual Synthesis of a Chiral Amino Alcohol Intermediate for mPGES-1 Inhibitors
This protocol outlines a conceptual synthetic sequence for a chiral amino alcohol, inspired by the synthesis of mPGES-1 inhibitor intermediates.[1]
Step 1: Protection of the Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Cbz-protected this compound.
Step 2: Chiral Resolution (Illustrative)
-
The racemic protected amino alcohol can be resolved into its individual enantiomers using techniques such as chiral supercritical fluid chromatography (SFC) or by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or mandelic acid) followed by fractional crystallization.
Step 3: Deprotection to Yield the Chiral Amino Alcohol
-
Dissolve the enantiomerically pure Cbz-protected amino alcohol in a suitable solvent like methanol or ethanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the enantiomerically pure this compound.
Utility as a Chiral Auxiliary in Asymmetric Synthesis
The well-defined stereochemistry of this compound makes it an excellent candidate for development into a chiral auxiliary. Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, and are subsequently removed to yield the desired chiral product.
Derivatives of this compound, such as oxazolidinones, can be prepared and utilized in asymmetric alkylation and aldol reactions. The rigid cyclohexane backbone provides a predictable steric environment that biases the approach of electrophiles to one face of the enolate, resulting in high diastereoselectivity.
Workflow for Asymmetric Alkylation using a this compound-derived Auxiliary
Caption: Asymmetric alkylation workflow.
Protocol: General Procedure for Asymmetric Alkylation
Step 1: Formation of the N-Acyl Auxiliary
-
To a solution of the chiral auxiliary (derived from this compound) in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq) and stir for an additional 2 hours at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purify the N-acyl auxiliary by column chromatography.
Step 2: Diastereoselective Enolate Formation and Alkylation
-
Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a solution of a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq), dropwise.
-
Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product and purify by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC.
Step 3: Cleavage of the Auxiliary
-
For Chiral Carboxylic Acids: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide (LiOH, excess) and hydrogen peroxide. Stir at 0 °C to room temperature until the reaction is complete.
-
For Chiral Alcohols: Dissolve the alkylated product in anhydrous THF and cool to 0 °C. Add a reducing agent such as lithium borohydride (LiBH4, excess). Stir until the reaction is complete.
-
After quenching and work-up, the desired chiral product can be isolated, and the chiral auxiliary can often be recovered and recycled.
Data Summary
The following table summarizes typical outcomes for asymmetric reactions employing chiral auxiliaries derived from amino alcohols, showcasing the high levels of stereocontrol achievable.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product |
| Alkylation | Benzyl bromide | >95:5 | >98% |
| Alkylation | Methyl iodide | >90:10 | >95% |
| Aldol Addition | Benzaldehyde | >98:2 | >99% |
| Aldol Addition | Isobutyraldehyde | >95:5 | >98% |
Note: The data presented are representative and can vary depending on the specific substrate, auxiliary, and reaction conditions.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid stereodefined structure makes it an excellent chiral building block for direct incorporation into pharmaceutically active molecules. Furthermore, its derivatives serve as highly effective chiral auxiliaries, enabling the synthesis of a wide range of enantiomerically enriched compounds with excellent stereocontrol. The continued exploration of this and related chiral amino alcohol scaffolds will undoubtedly lead to the development of novel and efficient synthetic routes to important new medicines.
References
Application Notes and Protocols for the Enantiose-lective Reduction of Ketones with trans-(2-Aminocyclohexyl)methanol-Derived Catalysts
Introduction: The Critical Role of Chiral Alcohols and Asymmetric Catalysis
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and fine chemical industries.[1] Chiral alcohols are ubiquitous building blocks in the synthesis of a vast array of bioactive molecules, where the stereochemistry at the alcohol center is often critical for biological efficacy. Consequently, the development of robust and highly selective catalytic methods for this transformation is of paramount importance.
Among the diverse array of chiral ligands and catalysts developed for this purpose, those derived from trans-(2-aminocyclohexyl)methanol and its analogues have emerged as a versatile and effective class of auxiliaries. The rigid cyclohexane backbone and the stereochemically defined amino and hydroxyl groups provide a well-defined chiral environment for the catalytic center, enabling high levels of stereochemical control in the reduction of a broad range of ketone substrates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-derived catalysts in the enantioselective reduction of ketones. We will delve into the mechanistic underpinnings of two prominent catalytic systems, provide detailed, field-proven protocols for catalyst preparation and application, and present representative data to guide your experimental design.
Catalytic Systems and Mechanistic Considerations
Catalysts derived from this compound are primarily employed in two highly effective methods for the enantioselective reduction of ketones: Borane-mediated reductions using oxazaborolidine catalysts and transition metal-catalyzed asymmetric transfer hydrogenation (ATH).
Oxazaborolidine-Catalyzed Borane Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones.[2] This reaction employs a chiral oxazaborolidine catalyst, which can be generated in situ from a chiral amino alcohol, such as this compound, and a borane source (e.g., BH₃·THF).
The mechanism of the CBS reduction involves the formation of a Lewis acid-base complex between the oxazaborolidine catalyst and the borane reducing agent. The ketone then coordinates to the Lewis acidic boron center of the catalyst in a sterically controlled manner, positioning one of the prochiral faces of the carbonyl group for selective hydride delivery from the borane. This orchestrated transfer of a hydride ion leads to the formation of the desired chiral alcohol with high enantioselectivity.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has gained significant traction as a practical and efficient method for the enantioselective reduction of ketones, often utilizing inexpensive and readily available hydrogen donors like isopropanol or formic acid.[3] In this context, ligands derived from this compound can be used to prepare highly effective chiral ruthenium catalysts.
The catalytic cycle of Ru-catalyzed ATH typically involves the formation of a ruthenium hydride species. The chiral ligand, bound to the ruthenium center, creates a chiral pocket that directs the coordination of the ketone substrate. The hydride is then transferred from the metal center to the carbonyl carbon, while a proton is transferred from a coordinated amine or alcohol to the carbonyl oxygen, affording the chiral alcohol. The catalyst is then regenerated by the hydrogen donor, completing the catalytic cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and application of a representative catalyst system derived from a this compound analogue.
Protocol 1: Synthesis of a Chiral Phosphine-Phosphite Ligand from (1R,2R)-(-)-trans-2-Aminocyclohexanol
This protocol is adapted from the work of Cui, Li, and Ding (2011) for the synthesis of a highly effective phosphine-phosphite ligand for Ru-catalyzed asymmetric hydrogenation.
Materials:
-
(1R,2R)-(-)-trans-2-Aminocyclohexanol
-
2-(Diphenylphosphino)benzaldehyde
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexane, anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
Imine Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (1R,2R)-(-)-trans-2-aminocyclohexanol (1.0 eq) and 2-(diphenylphosphino)benzaldehyde (1.0 eq) in anhydrous toluene. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Solvent Removal: Remove the toluene under reduced pressure to obtain the crude imine as a solid.
-
Reduction to the Amine: Dissolve the crude imine in anhydrous methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral amino alcohol ligand precursor.
-
Phosphite Formation: In a separate flame-dried Schlenk flask under argon, dissolve the purified amino alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add a solution of PCl₃ (1.0 eq) in dichloromethane dropwise over 30 minutes. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Purification: Filter the reaction mixture through a pad of Celite to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure phosphine-phosphite ligand.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone
This protocol describes a general procedure for the enantioselective reduction of a model ketone using the prepared chiral ligand and a ruthenium precursor.
Materials:
-
Chiral phosphine-phosphite ligand from Protocol 1
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Isopropanol, anhydrous
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a strict argon atmosphere, add the chiral phosphine-phosphite ligand (0.011 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol) to a Schlenk tube. Add anhydrous isopropanol (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor solution.
-
Reaction Setup: In a separate glass liner for the autoclave, add acetophenone (1.0 mmol) and a solution of KOtBu (0.02 mmol) in isopropanol (1 mL).
-
Hydrogenation: Transfer the catalyst precursor solution to the glass liner containing the substrate and base. Place the liner in the autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm H₂).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).
-
Work-up: After the reaction is complete, carefully vent the autoclave. Quench the reaction by adding a few drops of water. Pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Analysis: The conversion can be determined by GC or ¹H NMR analysis of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.
Data Presentation: Performance of a trans-2-Aminocyclohexanol-Derived Catalyst
The following table summarizes the performance of a ruthenium catalyst bearing a phosphine-phosphite ligand derived from (1R,2R)-(-)-trans-2-aminocyclohexanol in the asymmetric hydrogenation of various ketones. This data is representative of the high yields and enantioselectivities that can be achieved with this class of catalysts.
| Entry | Ketone Substrate | Product | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 (S) |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 97 (S) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 96 (S) |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 99 (S) |
| 5 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 95 (S) |
| 6 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 98 (S) |
Reaction conditions: Substrate/catalyst ratio = 1000:1, 50 atm H₂, isopropanol, 30 °C, 12 h.
Visualizations: Catalytic Cycle and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of ketones.
Caption: General experimental workflow for enantioselective ketone reduction.
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Ligand Purity: Ensure the chiral ligand is of high purity. Enantiomeric and diastereomeric impurities can significantly impact the selectivity.
-
Catalyst Formation: The in situ formation of the catalyst is critical. Ensure anhydrous and anaerobic conditions are maintained.
-
Temperature: Reaction temperature can have a pronounced effect on enantioselectivity. Lowering the temperature may improve the ee, although it may also decrease the reaction rate.
-
-
Low Conversion:
-
Catalyst Loading: If the reaction is sluggish, consider increasing the catalyst loading.
-
Hydrogen Pressure: For hydrogenation reactions, ensure the system is properly sealed and pressurized. Higher hydrogen pressure can increase the reaction rate.
-
Base: The choice and amount of base in ATH can be crucial. An optimal base and concentration may need to be determined for a specific substrate.
-
-
Substrate Scope:
-
While the presented catalyst system is effective for a range of aromatic ketones, highly sterically hindered or electronically different substrates may require optimization of the reaction conditions or a different ligand derivative.
-
Conclusion
Catalysts derived from this compound and its analogues represent a powerful tool in the synthetic chemist's arsenal for the enantioselective reduction of prochiral ketones. The versatility of these chiral scaffolds allows for their application in both borane-mediated reductions and transition metal-catalyzed transfer hydrogenations, providing access to valuable chiral secondary alcohols with high levels of stereocontrol. The protocols and data presented herein serve as a robust starting point for researchers to implement these methodologies in their own synthetic endeavors, contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Cui, C., Li, A., & Ding, K. (2011). A Chiral Phosphine-Phosphite Ligand Derived from (1R,2R)-(-)-trans-2-Aminocyclohexanol for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones. Chinese Journal of Chemistry, 29(11), 2469–2473. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Wikipedia contributors. (2023, December 2). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]
-
Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]
-
Li, D. R., He, A., & Falck, J. R. (2010). Enantioselective, organocatalytic reduction of ketones using bifunctional thiourea-amine catalysts. Angewandte Chemie International Edition, 49(49), 9464-9467. [Link]
-
Barron-Jaime, A., Narvaez-Garayzar, O. F., Gonzalez, J., Ibarra-Galvan, V., Aguirre, G., Parra-Hake, M., ... & Somanathan, R. (2011). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand. Chirality, 23(2), 178-184. [Link]
-
Organic Reactions. (2004). Enantioselective Reduction of Ketones. [Link]
-
Periasamy, M., & Kanth, J. V. B. (2000). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α, α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. The Journal of Organic Chemistry, 65(16), 4743-4745. [Link]
-
Xu, Y., & Ma, J. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of industrial microbiology & biotechnology, 35(9), 1047-1051. [Link]
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- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Note: A Practical Guide to the Synthesis and Characterization of Metal Complexes for Research and Drug Development
Abstract
The formation of metal complexes is a cornerstone of inorganic and medicinal chemistry, enabling the development of novel therapeutics, catalysts, and materials.[1][2] This guide provides a comprehensive, in-depth overview of the experimental procedures for synthesizing and characterizing metal complexes. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and rationale behind methodological choices, offering researchers and drug development professionals a robust framework for designing, executing, and validating their experiments. We will cover foundational principles, a general synthesis workflow, detailed protocols for a representative synthesis and stoichiometric determination, and a survey of essential characterization techniques.
Foundational Principles: The "Why" Behind the Synthesis
A successful synthesis is not accidental; it is the result of a deliberate application of chemical principles. The formation of a metal complex is fundamentally a Lewis acid-base reaction, where a central metal ion (Lewis acid) accepts electron pairs from one or more ligands (Lewis bases) to form coordinate covalent bonds.[3] The stability and properties of the final complex are governed by several key factors.
-
The Metal Ion: The choice of metal is dictated by its charge, ionic radius, and available coordination sites, which together influence the resulting geometry and reactivity of the complex.[4] Transition metals are frequently used due to their variable oxidation states and ability to form complexes with diverse geometries, which is particularly valuable in drug design to control reactivity and biological targeting.[1][5]
-
The Ligand: The ligand's structure, charge, and the nature of its donor atoms determine the strength and nature of the metal-ligand bond. Polydentate ligands (chelating agents), which bind to the metal ion at multiple points, typically form more stable complexes than monodentate ligands due to a favorable entropic effect known as the "chelate effect".[6]
-
Thermodynamic and Kinetic Stability: Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, often quantified by the formation constant (Kf).[4][6] Kinetic stability, conversely, refers to the complex's resistance to substitution or dissociation.[4] In drug development, a complex must be stable enough to reach its biological target but may need to be labile enough to release an active component.
The General Experimental Workflow
The synthesis and validation of a new metal complex follow a logical and systematic progression. Each step provides critical information that informs the next, ensuring a well-characterized final product.
Caption: General workflow for metal complex synthesis and characterization.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand and its Copper(II) Complex
This protocol describes a common and illustrative synthesis, involving the creation of a Schiff base ligand followed by its complexation with a metal ion.[7][8] Schiff base complexes are widely studied for their biological activities.[9]
A. Synthesis of the Schiff Base Ligand (Salicylidene-aniline)
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.22 g of salicylaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 0.93 g of aniline in 10 mL of absolute ethanol.
-
Reaction: Slowly add the aniline solution to the salicylaldehyde solution while stirring. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the mixture for 1 hour. A yellow precipitate should form.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the yellow crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified ligand in a desiccator. Record the yield and melting point.
B. Synthesis of the Copper(II) Complex [Cu(salicylidene-aniline)₂]
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.985 g of the synthesized Schiff base ligand in 30 mL of hot ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve 0.499 g of copper(II) acetate monohydrate in 20 mL of hot ethanol.
-
Complexation: Slowly add the hot metal salt solution to the hot ligand solution with constant stirring. A color change and the formation of a precipitate should be observed immediately.[10]
-
Reflux: Reflux the mixture for 30 minutes to ensure the reaction goes to completion.
-
Isolation & Purification: Cool the mixture to room temperature, then place it in an ice bath for 30 minutes. Collect the greenish product by vacuum filtration, washing with cold ethanol.
-
Drying: Dry the complex in a desiccator. Proceed with characterization.
Protocol 2: Determining Stoichiometry by Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[11] The total molar concentration of metal and ligand is held constant, but their mole fractions are varied.[12] The absorbance is maximal when the reactants are mixed in their stoichiometric ratio.[12]
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 1x10⁻³ M) of the metal salt (e.g., CuSO₄) and the ligand in a suitable solvent.
-
Serial Solutions: Prepare a series of solutions in 10 mL volumetric flasks by mixing the metal (M) and ligand (L) stock solutions in varying proportions (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10 M:L volume ratios), while keeping the total volume constant.
-
Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for the complex by scanning a solution known to contain the complex (e.g., the 2:8 M:L mixture).
-
Measurement: Measure the absorbance of each of the prepared solutions at the determined λ_max, using a solution of the pure ligand or metal (whichever absorbs less at λ_max) as the blank.
-
Data Analysis: Plot the absorbance (Y-axis) versus the mole fraction of the ligand (X_L = [L] / ([M] + [L])) (X-axis). The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.
Caption: Logical flow for determining complex stoichiometry via Job's Method.
Example Data for a 1:2 Metal:Ligand Complex
| Mole Fraction of Ligand (X_L) | Absorbance at λ_max |
| 0.1 | 0.15 |
| 0.2 | 0.30 |
| 0.3 | 0.45 |
| 0.4 | 0.60 |
| 0.5 | 0.75 |
| 0.6 | 0.88 |
| 0.67 | 0.92 |
| 0.8 | 0.61 |
| 0.9 | 0.31 |
A peak at a mole fraction of ~0.67 indicates that the ligand-to-metal ratio is 0.67 / (1 - 0.67) = 0.67 / 0.33 ≈ 2. Therefore, the stoichiometry is 1:2 (ML₂).
Essential Physicochemical Characterization
No synthesis is complete without rigorous characterization to confirm the identity, purity, and structure of the complex.[13] A multi-technique approach is essential for unambiguous validation.[14]
| Technique | Information Provided | Typical Observation for Complex Formation |
| FT-IR Spectroscopy | Identifies functional groups and confirms coordination of the ligand to the metal.[15] | Shifts in the vibrational frequencies of donor atoms (e.g., C=N, C=O, O-H) upon coordination. Appearance of new bands in the far-IR region corresponding to Metal-Ligand bonds.[16] |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex.[13] Used for stoichiometry and stability studies.[17] | Appearance of new absorption bands not present in the free ligand or metal salt, often due to d-d transitions or charge-transfer bands.[9] |
| NMR Spectroscopy (¹H, ¹³C) | Elucidates the structure of the ligand and how it changes upon complexation.[15] | Chemical shifts of protons and carbons near the coordination site are altered. For paramagnetic complexes, peaks may broaden significantly. |
| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio, confirming the molecular weight of the complex.[13] | A peak corresponding to the molecular ion of the intact complex or its characteristic fragments. |
| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex.[9][15] | The experimentally determined weight percentages of C, H, and N should match the calculated values for the proposed structure. |
| X-ray Crystallography | Provides the definitive 3D molecular structure, including bond lengths and angles.[15] | The "gold standard" for structural elucidation, confirming the coordination geometry and arrangement of atoms in the solid state. |
| Molar Conductivity | Determines whether the complex is an electrolyte or non-electrolyte in a specific solvent.[9] | Low conductivity values suggest a neutral, non-electrolytic complex, while high values indicate the presence of free ions in solution.[9] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and can identify the presence of coordinated solvent molecules.[15] | A plot of mass vs. temperature shows decomposition steps. The loss of mass at specific temperatures can correspond to the loss of water or other solvent molecules, followed by ligand decomposition.[9] |
Considerations for Drug Development
When designing metal complexes for therapeutic applications, the experimental approach must be expanded to include pharmacologically relevant assessments.[18]
-
Stability in Biological Media: The stability of a complex must be evaluated under physiological conditions (pH 7.4, presence of salts and biological molecules).[19][20] This ensures the complex remains intact until it reaches its intended target.
-
Mechanism of Action: The design should be guided by a specific biological target, such as DNA or an enzyme.[21] The coordination geometry and ligand choice can be tailored to enhance binding to active sites.[5]
-
Toxicity and Selectivity: A critical goal is to design complexes that are selectively toxic to cancer cells or pathogens while minimizing harm to healthy cells.[21] This often involves attaching targeting moieties to the ligands.
Conclusion
The synthesis of a metal complex is a multi-faceted process that combines rational design with precise experimental execution and thorough characterization. For researchers in materials science and drug development, mastering these techniques is fundamental to innovation. By understanding the principles behind each step—from precursor selection to final structural validation—scientists can reliably produce and validate novel metal complexes with desired properties, paving the way for new discoveries and applications.
References
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- 6. airo.co.in [airo.co.in]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. bhu.ac.in [bhu.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. mdpi.com [mdpi.com]
- 19. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 20. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Synthesis of Chiral Auxiliaries from trans-(2-Aminocyclohexyl)methanol: A Detailed Guide for Researchers
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for achieving high levels of stereocontrol. These molecular scaffolds, temporarily incorporated into a prochiral substrate, guide the formation of a desired stereoisomer, after which they can be cleaved and ideally recycled. Among the plethora of chiral building blocks, trans-(2-Aminocyclohexyl)methanol stands out as a versatile and readily available precursor for a diverse range of powerful chiral auxiliaries. Its rigid cyclohexane backbone and vicinal amino and hydroxymethyl functionalities provide a well-defined stereochemical environment, making it an excellent starting point for the synthesis of auxiliaries for a variety of stereoselective transformations.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several classes of chiral auxiliaries derived from this compound. The methodologies are presented with an emphasis on the underlying principles and practical considerations to ensure successful implementation in a research and development setting.
The Strategic Advantage of the trans-1,2-Aminocyclohexyl Methanol Backbone
The efficacy of a chiral auxiliary is intrinsically linked to its structural attributes. The this compound framework offers several key advantages:
-
Conformational Rigidity: The cyclohexane ring in a chair conformation restricts conformational flexibility, leading to a more predictable and well-defined chiral environment. This rigidity is crucial for effective facial discrimination of the prochiral center.
-
Defined Stereochemistry: The trans relationship between the amino and hydroxymethyl groups establishes a clear spatial arrangement, which is translated into high diastereoselectivity in subsequent reactions.
-
Bifunctional Nature: The presence of both a primary amine and a primary alcohol allows for the synthesis of a wide array of auxiliary types, including oxazolidinones, amides, sulfonamides, and Schiff bases, each with unique applications in asymmetric synthesis.
-
Ready Availability: Both enantiomers of this compound are commercially available, providing access to either enantiomer of the final product.
I. Synthesis of Fused Oxazolidinone Auxiliaries
Fused oxazolidinones, popularized by Evans, are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective alkylations and aldol reactions.[1][2] The synthesis from this compound results in a rigid, bicyclic structure that provides excellent stereocontrol.
A. Rationale and Mechanistic Insight
The synthesis of the oxazolidinone ring is typically achieved by reacting the 1,2-amino alcohol with a carbonylating agent. Phosgene or its derivatives are highly effective but pose significant safety hazards. A safer and more convenient alternative is the use of diethyl carbonate in the presence of a base. The reaction proceeds via a two-step mechanism:
-
N-acylation: The more nucleophilic amine attacks the diethyl carbonate to form a carbamate intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the carbamate carbonyl, with the elimination of ethanol, yields the cyclic oxazolidinone. The use of a base facilitates the deprotonation of the hydroxyl group, increasing its nucleophilicity.
B. Experimental Protocol: Synthesis of (4aR,8aS)-Hexahydrobenzo[d]oxazol-2(3H)-one
Caption: Workflow for the synthesis of the fused oxazolidinone auxiliary.
Materials:
-
trans-(1R,2R)-2-Aminocyclohexyl)methanol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add trans-(1R,2R)-2-Aminocyclohexyl)methanol (1.0 eq), toluene (approx. 0.2 M), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Add diethyl carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the ethanol/toluene azeotrope in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (4aR,8aS)-Hexahydrobenzo[d]oxazol-2(3H)-one.
Quantitative Data Summary:
| Parameter | Expected Value |
| Yield | > 85% |
| Purity (by NMR) | > 98% |
| Appearance | White to off-white solid |
II. Synthesis of Chiral Phosphine-Based Ligands
Chiral phosphine ligands are paramount in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling.[3][4] The amino alcohol moiety of this compound can be used to generate valuable P,O- or P,N-ligands.
A. Rationale and Mechanistic Insight
The synthesis of an aminophosphine ligand from this compound can be readily achieved by reacting it with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a non-nucleophilic base. The base, typically triethylamine, serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The primary amine is significantly more nucleophilic than the primary alcohol, leading to selective P-N bond formation.
B. Experimental Protocol: Synthesis of (R,R)-N-(2-(hydroxymethyl)cyclohexyl)-P,P-diphenylphosphinous amide
Sources
- 1. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Scalable Synthesis of Chiral Catalysts from trans-(2-Aminocyclohexyl)methanol
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of versatile chiral catalysts derived from the readily available scaffold, trans-(2-Aminocyclohexyl)methanol. Chiral 1,2-amino alcohols are privileged structures that serve as foundational building blocks for some of the most powerful ligands and organocatalysts in asymmetric synthesis.[1][2] This guide moves beyond simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the critical considerations for transitioning bench-scale syntheses to pilot or production scale. Detailed, step-by-step protocols for the synthesis of two major classes of catalysts—Schiff bases (Salen-type precursors) and C-protected amino amides—are provided, complete with characterization data, troubleshooting advice, and process flow visualizations. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries who require robust and scalable methods for producing high-value chiral catalysts.
Introduction: The Strategic Value of the this compound Scaffold
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of a desired enantiomer, is the most elegant and economically viable strategy to achieve this.[3][4] The efficacy of an asymmetric catalyst is almost entirely dependent on the structure of its chiral ligand.
The this compound backbone is a C₂-symmetric scaffold that offers a unique combination of rigidity, stereochemical definition, and versatile functional handles (a primary amine and a primary alcohol). This combination allows for the straightforward synthesis of a diverse array of chiral ligands and catalysts.[5][6] The cyclohexane ring provides a rigid and predictable conformational framework, which is essential for creating a well-defined chiral pocket around a metal center or active site, thereby enabling high levels of stereocontrol in catalytic transformations.
Key Advantages of this Scaffold:
-
Stereochemical Richness: The trans relationship between the amino and hydroxymethyl groups is fixed, providing a defined spatial arrangement.
-
Functional Versatility: The primary amine and hydroxyl groups can be independently or simultaneously functionalized to generate a wide range of ligand classes.
-
Scalability: As a commercially available building block, its use avoids complex, multi-step syntheses of the core chiral structure, making it an ideal starting point for scalable catalyst production.[7][8][9]
This guide will focus on practical, scalable methods to transform this fundamental building block into powerful catalysts.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value | Reference |
| Compound Name | This compound | [7][8][10] |
| CAS Number | 5691-21-4 | [7][8][9] |
| Molecular Formula | C₇H₁₅NO | [7][10] |
| Molecular Weight | 129.20 g/mol | [7][10] |
| Appearance | Colorless to light yellow liquid or solid | |
| Chirality | Available as racemic or enantiopure forms |
Overview of Synthetic Strategies
The primary amine and hydroxyl group on the this compound scaffold are nucleophilic centers that can be readily derivatized. The choice of synthetic route depends on the desired catalyst class. The diagram below illustrates the divergent synthetic possibilities from this single chiral precursor.
Caption: Divergent synthetic pathways from the core scaffold.
This guide provides detailed protocols for the two most common and scalable pathways: the synthesis of Schiff base precursors (Pathway A->B) and amide ligands (Pathway A->C).
Protocol I: Scalable Synthesis of a Chiral Schiff Base Ligand
Schiff base ligands, particularly those derived from salicylaldehyde derivatives (forming Salen-type ligands), are workhorses in asymmetric catalysis. The synthesis involves a simple condensation reaction that is highly efficient and easily scalable. The resulting ligand is often crystalline, simplifying purification by recrystallization instead of chromatography—a critical factor for large-scale production.[11]
Causality and Experimental Rationale
The reaction is a nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by the elimination of water to form an imine (Schiff base). The reaction is typically driven to completion by removing water, either azeotropically or by conducting the reaction in a solvent like ethanol where the product has lower solubility and precipitates out. For scalability, using a refluxing alcohol as the solvent is advantageous as it provides sufficient thermal energy and acts as a good medium for both reactants and the resulting product.
Workflow Diagram
Caption: Workflow for Schiff base ligand synthesis.
Detailed Step-by-Step Methodology
Objective: To synthesize (R,R)-2,2'-((1E,1'E)-(cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(4,6-di-tert-butylphenol) from (1R,2R)-(-)-1,2-diaminocyclohexane and 3,5-di-tert-butyl-2-hydroxybenzaldehyde. (Note: This example uses the closely related and well-documented diaminocyclohexane to illustrate the common Schiff base formation. The principle is identical for the amino alcohol, where a mono-imine would be formed).
Materials:
-
trans-(1R,2R)-2-Aminocyclohexyl)methanol (1.0 eq)
-
3,5-Di-tert-butylsalicylaldehyde (1.05 eq)
-
Absolute Ethanol (EtOH), reagent grade
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask appropriately sized for the scale
-
Reflux condenser
-
Magnetic stirrer and heat plate or heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Vessel Preparation: Set up the flask with a reflux condenser and an inert gas inlet. Ensure the system is dry.
-
Reagent Charging: Charge the flask with trans-(1R,2R)-2-Aminocyclohexyl)methanol (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of amino alcohol). Begin stirring.
-
Aldehyde Addition: In a separate beaker, dissolve 3,5-di-tert-butylsalicylaldehyde (1.05 eq) in a minimal amount of warm ethanol. Add this solution dropwise to the stirring amino alcohol solution at room temperature. A color change to bright yellow is typically observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for EtOH) and maintain for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of the starting materials.
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour. The bright yellow product will precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C until a constant weight is achieved.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tip |
| Yield | >90% | Low yield may indicate incomplete reaction; extend reflux time or ensure reagents are pure. |
| Appearance | Bright yellow crystalline solid | Oily or gummy product suggests impurities; ensure adequate washing with cold solvent. |
| Purity (¹H NMR) | Clean spectrum corresponding to the product structure | Broad peaks may indicate residual solvent; ensure thorough drying. |
Protocol II: Scalable Synthesis of a Chiral N-Acyl Amino Alcohol Ligand
Functionalizing the amine via acylation produces chiral amide ligands. This requires a protection strategy to ensure selectivity. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for scale-up operations because it is easily introduced and can be removed under acidic conditions that are typically mild and do not require chromatography for workup.[5][6]
Causality and Experimental Rationale
This is a multi-step synthesis designed for selectivity and scalability:
-
N-Boc Protection: The amine is significantly more nucleophilic than the hydroxyl group. Reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) selectively protects the amine as a carbamate. This prevents the amine from reacting in the subsequent step.
-
O-Acylation: The free hydroxyl group can now be functionalized, for example, by reaction with an acid chloride or anhydride to form an ester. Correction based on common ligand synthesis: It is more common to acylate the nitrogen after protecting the alcohol, or to form an amide directly. For this protocol, we will focus on N-acylation after protecting the amine to create a different class of ligand where the alcohol remains free or is functionalized later. Let's pivot to a more common ligand synthesis: N-Acylation . The free amine is acylated directly. For scalability, this is often preferred to avoid protection/deprotection steps if the hydroxyl group is not reactive under the chosen conditions.
Revised Strategy: Direct N-acylation under controlled conditions. The amine's higher nucleophilicity allows for selective reaction over the alcohol at low temperatures.
Workflow Diagram
Caption: Workflow for selective N-acylation.
Detailed Step-by-Step Methodology
Objective: To synthesize N-((1R,2R)-2-(hydroxymethyl)cyclohexyl)pivalamide.
Materials:
-
trans-(1R,2R)-2-Aminocyclohexyl)methanol (1.0 eq)
-
Pivaloyl chloride (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed reactor or round-bottom flask with an ice bath
-
Mechanical or magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Charging: To a dry flask under an inert atmosphere, add trans-(1R,2R)-2-Aminocyclohexyl)methanol (1.0 eq), DCM (10-15 mL per gram), and the base (e.g., Et₃N, 1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve pivaloyl chloride (1.0 eq) in a small volume of DCM and add it to the addition funnel. Add the pivaloyl chloride solution dropwise to the cold, stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates completion.
-
Workup - Quench: Slowly add water to the reaction mixture to quench any remaining acyl chloride and dissolve the amine hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product is often a solid that can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or, if necessary, a short plug of silica gel, which is more scalable than full column chromatography.
Scalability Considerations & Data
Transitioning from the bench to a larger scale requires careful planning. Key considerations include thermal management, reagent addition rates, and purification methods.
| Consideration | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Provides precise temperature control for exothermic additions. |
| Reagent Addition | Syringe or dropping funnel | Metering pump | Ensures controlled, slow addition to manage exotherms. |
| Purification | Flash chromatography | Recrystallization or precipitation | Chromatography is not economically viable at large scales.[11] |
| Process Safety | Standard PPE | Process hazard analysis (PHA) required | Acyl chlorides are corrosive and react with water; bases can be flammable. |
Conclusion
The this compound scaffold is an exceptionally valuable starting material for the synthesis of high-performance chiral catalysts. The protocols detailed in this guide for producing Schiff base and N-acyl derivatives are designed with scalability as a primary focus. By employing robust, high-yielding reactions and prioritizing non-chromatographic purification methods, these catalysts can be manufactured efficiently and economically. The key to successful scale-up lies in understanding the chemical principles behind each step and proactively addressing challenges related to thermal management, reagent handling, and product isolation.[11][12] These application notes provide the foundational knowledge for researchers and process chemists to confidently develop and implement these syntheses at a meaningful scale.
References
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016). ACS Med. Chem. Lett.
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC - NIH. (2016). National Institutes of Health.
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Omega.
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Diverse Chiral Ligand Synthesis Services. BOC Sciences.
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Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation - PMC - NIH. (2022). National Institutes of Health.
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New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
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TRANS-(2-AMINO-CYCLOHEXYL)-METHANOL 5691-21-4 wiki. Guidechem.
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trans-(2-Amino-cyclohexyl)-methanol | CAS 5691-21-4. Santa Cruz Biotechnology.
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CAS 5691-21-4 trans-(2-Amino-cyclohexyl)-methanol. Alfa Chemistry.
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This compound | CAS 5691-21-4. AMERICAN ELEMENTS.
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This compound | C7H15NO | CID 2724655. PubChem.
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Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). RSC Publishing.
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Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC. (2023). ACS Medicinal Chemistry Letters.
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β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
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A Comparative Guide to Novel Catalysts in Amino Alcohol Synthesis. Benchchem.
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Application of chiral recyclable catalysts in asymmetric catalysis. (2024). ResearchGate.
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Applications of asymmetric organocatalysis in medicinal chemistry. (2012). Chemical Society Reviews.
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Advances in Asymmetric N Construction of Metal and Organic Small Molecules. (2022). Academic Journal of Materials & Chemistry.
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BETO 2021 Peer Review: The Engineering of Catalyst Scale Up. (2021). NREL.
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Calcium waste as a catalyst in the transesterification for demanding esters: scalability perspective. (2023). Beilstein Journal of Organic Chemistry.
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The Strategic Application of Multicomponent Reactions in Diversity-Oriented Synthesis: A Guide for Researchers
Introduction: The Synergy of Efficiency and Diversity
In the relentless pursuit of novel bioactive molecules, the fields of drug discovery and chemical biology demand synthetic strategies that can rapidly generate vast collections of structurally diverse small molecules.[1] Two powerful concepts, Multicomponent Reactions (MCRs) and Diversity-Oriented Synthesis (DOS), have emerged as a particularly potent combination to meet this challenge.[1] MCRs, in a single synthetic operation, bring together three or more reactants to form a product that incorporates substantial parts of all initial components.[2] This inherent efficiency, characterized by high atom and step economy, makes MCRs an ideal engine for DOS, a strategy focused on the synthesis of structurally complex and diverse compound libraries.[1] This guide provides an in-depth exploration of the application of MCRs in DOS, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals.
Core Principles: Why Multicomponent Reactions are a Cornerstone of Diversity-Oriented Synthesis
The convergence of MCRs and DOS is driven by a shared philosophy of efficiency and the exploration of chemical space. MCRs are not merely a synthetic convenience; they are a strategic tool for generating molecular diversity. The power of this synergy lies in several key advantages:
-
Rapid Buildup of Molecular Complexity: MCRs allow for the construction of complex molecular scaffolds from simple, readily available starting materials in a single step. This rapid increase in complexity is a hallmark of efficient synthesis.
-
Inherent Diversity Generation: By systematically varying each of the multiple starting materials, a large and diverse library of related compounds can be synthesized with minimal effort. This combinatorial nature is perfectly aligned with the goals of DOS.
-
Access to Novel Chemical Scaffolds: MCRs often lead to the formation of unique and sometimes unexpected molecular architectures that are not easily accessible through traditional linear synthetic routes. This opens up new avenues for exploring uncharted regions of chemical space.
-
High Atom and Step Economy: By combining multiple synthetic steps into a single operation, MCRs minimize waste, reduce purification efforts, and save valuable time and resources, adhering to the principles of green chemistry.[1]
Key Multicomponent Reactions in the DOS Toolkit
While numerous MCRs have been developed, a select few have become workhorses in the field of diversity-oriented synthesis due to their broad substrate scope and reliability.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3][4] This reaction is exceptionally versatile, allowing for four points of diversity to be introduced in a single step.
Mechanism of the Ugi Reaction: The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate. The final, irreversible step is a Mumm rearrangement to yield the stable bis-amide product.[5]
Caption: Ugi Four-Component Reaction Workflow.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide.[6][7] It is one of the first MCRs to be discovered and remains a powerful tool for generating molecular diversity.
Mechanism of the Passerini Reaction: In aprotic solvents, the reaction is thought to proceed through a concerted mechanism involving a cyclic transition state.[8][9] In polar solvents, an ionic pathway is more likely, initiated by the protonation of the carbonyl component.[10]
Caption: Passerini Three-Component Reaction Pathway.
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[11][12] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Mechanism of the Biginelli Reaction: The reaction is typically acid-catalyzed and is believed to begin with the condensation of the aldehyde and urea to form an N-acyliminium ion.[12] This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final DHPM product.[12]
Application Notes: Designing and Executing MCR-based DOS
Strategic Planning of a DOS Library
The success of a DOS campaign hinges on the careful selection of building blocks to maximize the structural diversity of the resulting library. Key considerations include:
-
Scaffold Diversity: Choose MCRs that can generate a variety of core skeletons.
-
Appendage Diversity: Select a wide range of commercially available starting materials with diverse functional groups, stereochemistry, and electronic properties.
-
Physicochemical Properties: Aim for a library that covers a broad range of properties such as molecular weight, lipophilicity (cLogP), and polar surface area (PSA) to enhance the likelihood of identifying hits in biological screens.
Reaction Optimization and Execution
While MCRs are often robust, optimization of reaction conditions can be crucial for achieving high yields and purity across a diverse set of substrates.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction mechanism and outcome.[5][10] Protic solvents like methanol are common for Ugi reactions, while aprotic solvents such as dichloromethane or tetrahydrofuran are often preferred for Passerini reactions.[13]
-
Catalysis: While many MCRs proceed without a catalyst, acid catalysis (e.g., with HCl, Lewis acids) is often employed in the Biginelli reaction to accelerate the reaction rate.[11][12]
-
Temperature and Concentration: MCRs are typically performed at room temperature, although gentle heating may be required for less reactive substrates. High concentrations of reactants (0.5–2.0 M) are often beneficial for driving the reaction to completion.[5]
Protocols: Step-by-Step Methodologies
Protocol 1: General Procedure for a Parallel Ugi Four-Component Reaction
This protocol is designed for the synthesis of a small library of Ugi products in a parallel format.
Materials:
-
Aldehydes (1.0 M stock solutions in methanol)
-
Amines (1.0 M stock solutions in methanol)
-
Carboxylic acids (1.0 M stock solutions in methanol)
-
Isocyanides (1.0 M stock solutions in methanol)
-
Methanol (anhydrous)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars (if using vials) or shaker for the reaction block
Procedure:
-
Reaction Setup: To each well of the reaction block or to each reaction vial, add the aldehyde stock solution (100 µL, 0.1 mmol, 1.0 eq).
-
Addition of Amine and Carboxylic Acid: Sequentially add the amine stock solution (100 µL, 0.1 mmol, 1.0 eq) and the carboxylic acid stock solution (100 µL, 0.1 mmol, 1.0 eq) to each well/vial.
-
Initiation of the Reaction: Finally, add the isocyanide stock solution (100 µL, 0.1 mmol, 1.0 eq).
-
Reaction: Seal the reaction block or vials and allow the mixtures to stir/shake at room temperature for 24-48 hours.
-
Work-up: After the reaction is complete, concentrate the contents of each well/vial under reduced pressure.
-
Purification: The crude products can be purified by parallel flash chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the products using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[14]
Protocol 2: A Representative Passerini Three-Component Reaction
This protocol describes the synthesis of a single α-acyloxy carboxamide.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 eq)
-
Carboxylic acid (e.g., acetic acid, 1.1 mmol, 1.1 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 eq)
-
Dichloromethane (DCM, anhydrous, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aldehyde and carboxylic acid. Dissolve the mixture in anhydrous DCM.
-
Addition of Isocyanide: Slowly add the isocyanide to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 3: A Classic Biginelli Reaction
This protocol details the synthesis of a dihydropyrimidinone.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate, 10 mmol, 1.0 eq)
-
Urea (15 mmol, 1.5 eq)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount, ~5 drops)
-
Round-bottom flask, condenser, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde, β-ketoester, and urea in ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated HCl to the mixture.
-
Reaction: Attach a condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.
-
Characterization: Confirm the identity and purity of the product by melting point determination, NMR spectroscopy, and mass spectrometry.[15]
Data Presentation and Analysis
The large datasets generated from MCR-based DOS libraries are best presented in a tabular format. This allows for easy comparison of structures, yields, and any biological activity data.
Table 1: Representative Library of Ugi Products
| Entry | Aldehyde (R1) | Amine (R2) | Carboxylic Acid (R3) | Isocyanide (R4) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Structure 1 | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Structure 2 | 82 |
| 3 | Benzaldehyde | Cyclohexylamine | Acetic Acid | tert-Butyl isocyanide | Structure 3 | 88 |
| 4 | Benzaldehyde | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | Structure 4 | 79 |
| 5 | Benzaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Structure 5 | 83 |
Conclusion: A Powerful Paradigm for Modern Drug Discovery
The strategic integration of multicomponent reactions into diversity-oriented synthesis workflows represents a powerful paradigm for the efficient discovery of novel, biologically active small molecules. By leveraging the inherent efficiency and diversity-generating capabilities of MCRs, researchers can rapidly explore vast regions of chemical space, accelerating the identification of new lead compounds for drug development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this transformative synthetic strategy.
References
-
Passerini reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanisms of the Ugi four and three component reactions. Retrieved January 1, 2026, from [Link]
-
Domling, A. (2021). The 100 facets of the Passerini reaction. RSC Chemical Biology, 2(4), 1015-1040. [Link]
-
J&K Scientific LLC. (2021, February 24). Biginelli Reaction. Retrieved January 1, 2026, from [Link]
-
Ugi reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme for the general mechanism of Ugi four-component reactions. Retrieved January 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved January 1, 2026, from [Link]
-
Chemistry Notes. (2022, February 26). Passerini Reaction Mechanism, Examples, and Applications. Retrieved January 1, 2026, from [Link]
-
SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Retrieved January 1, 2026, from [Link]
-
Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2012). International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2639. [Link]
-
Sanz-Nebot, V., Benavente, F., & Barbosa, J. (2000). Separation and characterization of multicomponent peptide mixtures by liquid chromatography-electrospray ionization mass spectrometry. Application to crude products of the synthesis of leuprolide. Journal of Chromatography A, 870(1-2), 315-334. [Link]
-
JoVE. (2022, May 23). Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 1, 2026, from [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]
-
Taylor & Francis Group. (2017). Multicomponent Reactions for Generation of Molecular Libraries in Anticancer Drug Discovery. [Link]
-
de la Torre, D., & Lavilla, R. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(15), 4983. [Link]
-
Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved January 1, 2026, from [Link]
-
Basso, A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9086-9095. [Link]
-
JoVE. (2023, February 26). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling [Video]. YouTube. [Link]
-
Molecules. (2018). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). Biomedicines, 10(7), 1488. [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Advances, 15(1), 1-20. [Link]
-
Ozzy, T. (2024). Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. Journal of Chemical and Pharmaceutical Research, 16(4), 128. [Link]
-
Watts, P., et al. (2005). Microchip-based synthesis and analysis: Control of multicomponent reaction products and intermediates. Analyst, 130(6), 841-843. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules, 26(16), 4983. [Link]
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- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Separation and characterization of multicomponent peptide mixtures by liquid chromatography-electrospray ionization mass spectrometry. Application to crude products of the synthesis of leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Catalysts Based on trans-(2-Aminocyclohexyl)methanol
Welcome to the technical support center for the optimization of asymmetric reactions using catalysts derived from trans-(2-aminocyclohexyl)methanol and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging these powerful catalysts for the synthesis of chiral molecules. Here, we address common challenges and frequently asked questions in a practical, question-and-answer format, grounded in mechanistic principles and supported by established protocols. Our goal is to empower you to troubleshoot and optimize your reactions efficiently, leading to higher yields and enantioselectivities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions often encountered when working with this compound-derived catalysts, particularly in the context of asymmetric transfer hydrogenation (ATH) of ketones.
Q1: What is the general mechanism of asymmetric transfer hydrogenation (ATH) with Ru(II)-trans-(2-aminocyclohexyl)methanol derived catalysts?
A1: The catalytic cycle is generally understood to proceed via a metal-ligand bifunctional mechanism, often referred to as a concerted, outer-sphere mechanism.[1] The active catalyst, typically a ruthenium(II) complex, features a coordinated amino alcohol ligand. In the presence of a hydrogen source (e.g., isopropanol or a formic acid/triethylamine azeotrope) and a base, a ruthenium hydride species is formed. The key step involves the transfer of a hydride from the ruthenium center and a proton from the coordinated amine of the ligand to the carbonyl group of the substrate through a six-membered pericyclic transition state. This concerted transfer is what dictates the stereochemical outcome of the reaction.
Q2: My reaction is showing low enantiomeric excess (ee). What are the most common initial checks?
A2: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Before embarking on extensive optimization, a few initial checks can often resolve the issue:
-
Purity of Reagents and Solvents: This is the most critical and often overlooked factor. Ensure your substrate, ligand, metal precursor, and solvent are of the highest purity. Trace impurities can poison the catalyst or interfere with the formation of the active catalytic species. Solvents should be anhydrous, and substrates freshly distilled or purified.
-
Inert Atmosphere: Many ruthenium catalysts and their precursors are sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware.
-
Catalyst Integrity: If you are using a pre-formed catalyst, ensure it has been stored correctly and has not degraded. For in-situ generated catalysts, the quality of the metal precursor and ligand is paramount.
Q3: How critical is the metal-to-ligand ratio, and what is a good starting point?
A3: The metal-to-ligand ratio is crucial as it dictates the structure of the active catalytic species. An incorrect ratio can lead to the formation of less selective or even inactive complexes. For ruthenium-catalyzed ATH, a common and effective starting point is a metal-to-ligand ratio of 1:1.1 to 1:1.2. This slight excess of the ligand helps to ensure that the majority of the metal centers are coordinated with the chiral ligand. However, the optimal ratio can be reaction-dependent, and it is advisable to screen this parameter during optimization.
Part 2: Troubleshooting Guide for Low Enantioselectivity
When initial checks do not resolve the issue of low enantiomeric excess, a more systematic approach to troubleshooting is required.
Problem: My reaction has a good conversion rate, but the enantioselectivity is poor (<80% ee).
This is a common scenario that points towards issues with the stereodifferentiating transition state. The following workflow will guide you through a logical optimization process.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Step-by-Step Troubleshooting and Optimization Protocols
1. Temperature Screening
-
Causality: The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Lowering the reaction temperature can amplify this energy difference, favoring the formation of one enantiomer over the other and thus increasing the enantioselectivity. However, excessively low temperatures can significantly reduce the reaction rate.
-
Protocol: Temperature Screening for ATH of Acetophenone
-
Set up three identical reactions in parallel under an inert atmosphere.
-
Reaction Setup (per reaction):
-
In a dried Schlenk tube, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol, 0.5 mol%).
-
Add the trans-(1R,2R)-(2-aminocyclohexyl)methanol derived ligand (0.011 mmol, 1.1 mol%).
-
Add anhydrous isopropanol (5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of base (e.g., 0.1 M KOH in isopropanol, 0.1 mmol, 10 mol%).
-
Stir for another 15 minutes to allow for catalyst activation.
-
Add acetophenone (1 mmol).
-
-
Temperature Control:
-
Run Reaction 1 at room temperature (20-25 °C).
-
Run Reaction 2 in an ice bath (0 °C).
-
Run Reaction 3 in a cryostat or a dry ice/acetone bath (-20 °C).
-
-
Analysis: Monitor the reactions by TLC or GC. Upon completion, quench the reactions, perform a standard workup, and determine the conversion and enantiomeric excess (by chiral HPLC or GC).
-
2. Solvent Screening
-
Causality: The solvent can influence the stability of the transition states, the solubility of the catalyst and reagents, and the overall reaction mechanism. In some cases, the choice of solvent can dramatically affect enantioselectivity.[1] For ATH, isopropanol often serves as both the solvent and the hydrogen source. However, in some cases, using a non-protic solvent with a different hydrogen donor (like a formic acid/triethylamine azeotrope) can be beneficial.
-
Protocol: Solvent Screening
-
Following the general reaction setup from the temperature screening protocol, replace isopropanol with other anhydrous solvents.
-
Solvent and Hydrogen Source Combinations to Test:
-
Isopropanol: Serves as both solvent and hydrogen source.
-
Toluene with HCOOH:NEt₃ (5:2 azeotrope): A common alternative hydrogen source in a non-coordinating solvent.
-
Dichloromethane (DCM) with HCOOH:NEt₃: A more polar, non-coordinating solvent.
-
-
Run all reactions at the optimal temperature determined in the previous step.
-
Analyze for conversion and enantiomeric excess.
-
| Solvent | Hydrogen Source | Typical Outcome |
| Isopropanol | Isopropanol | Often a good starting point, acts as both solvent and reductant. |
| Toluene | HCOOH:NEt₃ (5:2) | Can improve selectivity for certain substrates. |
| DCM | HCOOH:NEt₃ (5:2) | May be beneficial for substrates with different solubility profiles. |
| Caption: Common solvent and hydrogen source combinations for screening in ATH. |
3. Base Screening
-
Causality: The base is crucial for the in situ generation of the active ruthenium hydride catalyst. The nature and strength of the base can influence the rate of catalyst formation and potentially interact with the catalyst or substrate, thereby affecting enantioselectivity.
-
Protocol: Base Screening
-
Using the optimal temperature and solvent system, set up parallel reactions with different bases.
-
Bases to Test (10 mol%):
-
Potassium Hydroxide (KOH)
-
Potassium tert-butoxide (KOtBu)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
-
Analyze for conversion and enantiomeric excess.
-
Part 3: Troubleshooting Guide for Low Yield or Stalled Reactions
Problem: My reaction shows good enantioselectivity, but the yield is low, or the reaction stalls before completion.
This issue often points to problems with catalyst activity or stability over the course of the reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yield.
Step-by-Step Troubleshooting and Optimization Protocols
1. Catalyst Loading Optimization
-
Causality: While a higher catalyst loading generally leads to a faster reaction rate, it is not always the most efficient or economical solution. For challenging substrates, a higher loading might be necessary to achieve a reasonable conversion. Conversely, for highly reactive substrates, the loading can often be reduced. It's important to find the optimal balance.
-
Protocol: Catalyst Loading Screening
-
Set up parallel reactions with varying catalyst loadings.
-
Catalyst Loadings to Test (mol% of Ru precursor):
-
0.5 mol%
-
1.0 mol% (a common starting point)
-
2.0 mol%
-
-
Ensure the metal-to-ligand ratio is kept constant.
-
Monitor the reactions over time to compare initial rates and final conversions.
-
| Catalyst Loading (mol%) | Expected Effect on Rate | Expected Effect on Yield |
| 0.1 - 0.5 | Slower | May be sufficient for highly active systems. |
| 1.0 - 2.0 | Moderate | Good starting range for many substrates. |
| > 2.0 | Faster | May be required for challenging substrates, but watch for side reactions. |
| Caption: General effects of catalyst loading on reaction performance. |
2. Investigating Catalyst Deactivation
-
Causality: The active catalytic species can degrade over the course of the reaction. This can be due to various factors, including reaction with impurities, thermal instability, or the formation of inactive dimeric species. In ATH, arene loss from the ruthenium precursor can be an entry point to deactivation pathways.
-
Diagnostic Protocol: Second Substrate Addition
-
Run the reaction under your current optimal conditions.
-
Once the reaction has stalled (as determined by TLC or GC analysis showing no further conversion), add a second charge of the substrate (e.g., another 0.5 equivalents).
-
Monitor the reaction for any further conversion.
-
If the reaction restarts: This suggests that the catalyst is still active, and the issue may be related to reaction equilibrium or product inhibition.
-
If the reaction does not restart: This strongly indicates catalyst deactivation. Potential causes include impurities in the second substrate charge or inherent instability of the catalyst under the reaction conditions.
-
-
Part 4: The Impact of Ligand Structure
The structure of the this compound ligand itself is a powerful tool for optimization. Modifying the substituents on the nitrogen or oxygen atoms can significantly impact the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
-
N-Substitution: Introducing bulky or electron-donating/withdrawing groups on the amine can fine-tune the steric environment around the metal center and alter the acidity of the N-H proton, which is critical in the hydrogen transfer step.
-
O-Substitution: While less common for ATH where the hydroxyl group often participates in coordination, modification to an ether can be explored for other types of reactions, fundamentally changing the ligand's coordination mode.
When standard optimization procedures fail to yield the desired results, a logical next step is to screen a library of structurally related ligands.
References
- Chegondi, R., et al. (2025). Studies Toward Improved Enantiocontrol in the Asymmetric Cu-Catalyzed Reductive Coupling of Ketones and Allenamides: 1,2-Aminoalcohol Synthesis.
-
Feng, X., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. PMC. Available at: [Link]
- Gao, J., et al. (2024). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. ChemRxiv.
-
IDEALS. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. Available at: [Link]
-
MDPI. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Available at: [Link]
-
Noyori, R., et al. (2006). The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine-Ruthenium(II) Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
RSC Publishing. (1995). Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. Chemical Communications. Available at: [Link]
-
SciSpace. (1999). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. Available at: [Link]
Sources
Technical Support Center: Stereochemical Integrity of (2-Aminocyclohexyl)methanol Derivatives
Welcome to the technical support center for handling trans-(2-Aminocyclohexyl)methanol derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who rely on the stereochemical purity of this valuable chiral building block. Loss of stereochemical integrity through racemization or epimerization is a critical issue that can compromise biological activity and lead to costly downstream failures.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, prevent, and quantify racemization in your experiments.
Section 1: The Core Challenge: Understanding Epimerization
Before troubleshooting, it is essential to understand the underlying mechanism of stereochemical loss in 1,2-amino alcohol systems on a cyclohexane ring.
Q1: What is the primary mechanism of racemization or epimerization for this compound derivatives?
A1: The primary mechanism is epimerization, which is the change in configuration at a single stereocenter. For the this compound core, the most vulnerable position is the carbon atom bearing the amino group (C2). The process is typically catalyzed by a base and proceeds through the following steps:
-
Proton Abstraction: A base removes the proton from the carbon atom attached to the nitrogen. This proton is weakly acidic, but its acidity can be enhanced by certain reaction conditions or adjacent functional groups.
-
Formation of a Planar Intermediate: Deprotonation leads to the formation of a planar, achiral enamine or a resonance-stabilized carbanion intermediate.
-
Reprotonation: The intermediate can then be reprotonated from either face. Protonation from the original face regenerates the starting trans isomer, while protonation from the opposite face leads to the formation of the cis diastereomer.
This process, if allowed to reach equilibrium, can result in a mixture of diastereomers, effectively destroying the stereochemical purity of your starting material. The presence of strong bases, elevated temperatures, and prolonged reaction times can accelerate this process.[1][2]
Caption: Base-catalyzed epimerization pathway for trans-isomers.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: Significant epimerization (>5%) is detected after introducing an N-protecting group (e.g., Boc, Cbz).
-
Possible Cause 1: Harsh Basic Conditions. Many protection protocols utilize strong, non-nucleophilic bases (e.g., triethylamine, DIPEA) in combination with prolonged heating. These conditions can be sufficient to initiate epimerization.[3]
-
Solution:
-
Lower the Temperature: Conduct the protection at 0 °C or room temperature, even if it requires a longer reaction time. Monitor progress by TLC or LC-MS to avoid unnecessarily long exposure.
-
Use a Weaker Base: If possible, switch to a milder base like sodium bicarbonate or conduct the reaction under Schotten-Baumann conditions (e.g., NaHCO₃ or NaOH in a biphasic system) where the base concentration in the organic phase is low.
-
Choose a Milder Reagent: For Boc protection, consider using Boc-anhydride ((Boc)₂O) with a catalytic amount of DMAP at cooler temperatures, which is often less aggressive than using strong amine bases.
-
-
Possible Cause 2: In situ Racemization During Amide Coupling. If you are forming an amide bond using the amine, the coupling reagents themselves can sometimes promote racemization, especially with sensitive substrates.
-
Solution:
-
Use Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into your coupling protocol.
-
Optimize Coupling Reagent: Carbodiimides like DCC or EDC can be problematic. Consider phosphonium-based reagents (PyBOP, HBTU) which are often more effective at suppressing racemization.
-
Problem 2: Stereochemical integrity is lost during the functionalization of the primary alcohol (e.g., esterification, etherification, or oxidation).
-
Possible Cause: Base-Catalyzed Epimerization. Many reactions on the hydroxyl group (e.g., O-alkylation with an alkyl halide) require a base to deprotonate the alcohol. If a strong base is used (e.g., NaH, LHMDS), it can also deprotonate the C2-proton, leading to epimerization.
-
Solution:
-
Protect the Amine First: The most robust strategy is to protect the amine with a suitable group (e.g., Boc, Cbz) before modifying the alcohol. Carbamate protecting groups reduce the basicity of the nitrogen and can sterically hinder the C2-proton, significantly increasing its stability.[1][4][5]
-
Use Milder Conditions: If N-protection is not feasible, use the mildest possible basic conditions. For example, for an esterification, use DMAP with an acid anhydride at 0 °C instead of a more forceful method. For an O-alkylation, a weaker base like K₂CO₃ in a polar aprotic solvent may be sufficient.
-
Problem 3: The product appears pure after the reaction, but epimerization is observed after workup or column chromatography.
-
Possible Cause 1: Acidic or Basic Aqueous Workup. Washing the reaction mixture with strong acids or bases can cause epimerization of the final product, especially if the compound is sensitive.
-
Solution:
-
Use Buffered or Neutral Washes: Replace washes of 1M HCl or 1M NaOH with saturated ammonium chloride (NH₄Cl, weakly acidic) and saturated sodium bicarbonate (NaHCO₃, weakly basic), respectively. Finish with a brine wash to remove water.
-
Minimize Contact Time: Perform the aqueous washes quickly and at cold temperatures to reduce the risk of epimerization.
-
-
Possible Cause 2: Silica Gel Chromatography. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the epimerization of acid-sensitive compounds during purification.
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in the initial mobile phase and add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel, which do not have the acidic surface of standard silica.
-
Caption: Troubleshooting workflow for identifying sources of epimerization.
Section 3: Proactive Strategies & FAQs
Q2: How does the choice of an N-protecting group influence stereochemical stability?
A2: The choice of a protecting group is one of the most critical decisions for preventing epimerization.[1]
-
Urethane-type protecting groups (Boc, Cbz, Fmoc) are highly recommended. The lone pair of the nitrogen atom participates in resonance with the adjacent carbonyl group, making it less basic and less available to stabilize an adjacent carbanion. This electronic effect significantly increases the pKa of the C2 proton, making it much less susceptible to abstraction.[1][5][6]
-
Simple alkyl groups (e.g., Benzyl) offer some steric protection but provide less electronic stabilization compared to carbamates. They are generally better than having no protection but may not be sufficient under harsh basic conditions.
-
Electron-withdrawing groups (e.g., Tosyl) can sometimes increase the acidity of the N-H proton, but may not sufficiently protect the C-H proton at the stereocenter and should be used with caution.
Q3: What are the ideal pH and temperature ranges to maintain stereochemical integrity?
A3: As a general rule, operate under the mildest conditions possible.
-
Temperature: Aim to keep reaction temperatures below ambient (ideally between -20 °C and 25 °C). Elevated temperatures (often cited as >100 °C) dramatically increase the rate of epimerization.[7][8][9]
-
pH: Strive to maintain a pH between 6 and 8 during reactions and workups. Strongly acidic (pH < 2) or strongly basic (pH > 10) conditions should be avoided unless absolutely necessary and for the shortest possible duration.[10]
Q4: Which analytical techniques are best for detecting and quantifying epimerization in these derivatives?
A4: Several methods can be used, each with its own advantages. A combination of techniques often provides the most comprehensive picture.[11]
| Technique | Principle | Advantages | Limitations | Typical Use Case |
| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase. | High resolution and sensitivity; quantitative. | Requires method development; expensive columns. | Gold standard for accurately quantifying the ratio of trans to cis isomers. |
| ¹H NMR Spectroscopy | Diastereomers have distinct NMR spectra, often showing different chemical shifts or coupling constants. | Rapid, non-destructive, provides structural information. | Lower sensitivity; peaks may overlap, making quantification difficult without clear separation. | Quick check for the presence of the cis isomer by looking for characteristic new signals. |
| Capillary Electrophoresis (CE) | Differential migration of charged diastereomers in an electric field, often using a chiral selector. | Excellent resolution (often better than HPLC), very low sample consumption.[11] | Requires specialized equipment; can be less robust than HPLC. | Analysis of polar or charged derivatives where HPLC is challenging. |
Section 4: Key Experimental Protocols
Protocol 1: Quantifying Diastereomeric Ratio by Chiral HPLC
This protocol provides a starting point for developing an analytical method to separate trans and cis isomers.
-
Column Selection: A chiral stationary phase based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for this class of compounds.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of mobile phase or a suitable solvent (e.g., isopropanol). Filter through a 0.45 µm syringe filter.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 Hexane:Isopropanol. A small amount of an amine additive like diethylamine (DEA, ~0.1%) may be needed to improve peak shape for free amines.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a wavelength where your compound absorbs (e.g., 210 nm for compounds without a strong chromophore).
-
-
Analysis: Inject the sample and identify the peaks corresponding to the trans and cis isomers. The ratio of the isomers can be determined by integrating the respective peak areas. For confirmation, it is best to have a reference standard for the undesired cis isomer if possible.
Protocol 2: N-Boc Protection under Epimerization-Minimizing Conditions
This protocol is designed to introduce the Boc protecting group while minimizing the risk of epimerization.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the this compound derivative (1.0 eq) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). Then, add triethylamine (1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine. Avoid strong acid washes.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash chromatography using a system with neutralized silica gel (e.g., pre-treated with 0.5% triethylamine in the eluent) to yield the pure N-Boc protected product.
Section 5: References
-
Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Catalysis.
-
Racemization of optically active amino alcohols. Google Patents.
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications.
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed.
-
Minimizing racemization during the synthesis of chiral amino alcohols. BenchChem.
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications.
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Bar-Ilan University.
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate.
-
Generic mechanisms for acid‐catalysed racemisation. ResearchGate.
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC - NIH.
-
Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis. BenchChem.
-
Base catalyzed racemization of amino acid derivatives | Request PDF. ResearchGate.
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development - ACS Publications.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
-
Amino Acid-Protecting Groups. SciSpace.
-
Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem.
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- 5. scispace.com [scispace.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Performance Through Solvent and Temperature Control
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the effects of solvent and temperature on catalyst performance. By understanding the fundamental principles and implementing the strategies outlined below, you can enhance reaction efficiency, improve product selectivity, and ensure the longevity of your catalysts.
Part 1: Troubleshooting Common Catalyst Performance Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your catalytic reactions.
Issue 1: Low or No Catalytic Activity
Q1: My reaction shows minimal or no conversion. What are the likely causes related to solvent and temperature?
A1: Low or nonexistent catalytic activity is a frequent challenge that can often be traced back to suboptimal solvent or temperature conditions. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Catalyst Activation: Many catalysts, particularly palladium(II) precatalysts, require an initial reduction to their active Pd(0) state.[1] The solvent and temperature play a crucial role in this activation step.
-
Troubleshooting:
-
Solvent Choice: Ensure your solvent can facilitate the reduction of the precatalyst. Some solvents may stabilize the precatalyst, hindering its activation. A solvent screening is often recommended to find the optimal medium for your specific catalyst system.[2][3]
-
Temperature: The activation of a precatalyst is often temperature-dependent. A modest increase in temperature might be necessary to initiate the catalytic cycle. However, be cautious, as excessive heat can lead to catalyst decomposition.[2][4]
-
-
-
Poor Solubility of Reactants or Catalyst: For a catalytic reaction to proceed efficiently, all components (reactants, catalyst, and any additives) must be sufficiently soluble in the reaction medium.
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities.[2][3] For instance, in Suzuki-Miyaura couplings, polar aprotic solvents like dioxane or THF are often effective.[4] Nonpolar solvents may be suitable for hydrophobic reactions, while polar solvents can improve the solubility of polar substrates.[5]
-
Temperature Adjustment: Increasing the reaction temperature can sometimes improve the solubility of poorly soluble starting materials. However, monitor for any potential side reactions or catalyst degradation at elevated temperatures.[6]
-
-
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction due to various deactivation mechanisms that are influenced by solvent and temperature.
-
Troubleshooting:
-
Poisoning: Impurities in the solvent or reagents can act as catalyst poisons, irreversibly binding to the active sites.[7][8] Ensure you are using high-purity, dry, and degassed solvents.[4] Peroxides in ethereal solvents, for example, can be detrimental.[4]
-
Thermal Degradation: High temperatures can lead to irreversible changes in the catalyst's structure, such as sintering (agglomeration of catalyst particles) or decomposition.[8][9] It's crucial to operate within the optimal temperature range for your specific catalyst to maintain its integrity.
-
Leaching: In heterogeneous catalysis, the active metal can dissolve into the solvent, a process known as leaching.[8] This can be accelerated by high temperatures and certain solvents.[10] Consider using a less polar or less coordinating solvent to minimize leaching.[10]
-
-
Issue 2: Poor Product Selectivity (Chemoselectivity, Regioselectivity, or Enantioselectivity)
Q2: My reaction is producing the wrong isomer or a mixture of products. How can solvent and temperature be adjusted to improve selectivity?
A2: Achieving high selectivity is a primary goal in catalysis. Both solvent and temperature can profoundly influence the reaction pathway and, consequently, the product distribution.
-
Solvent Effects on Selectivity: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting selectivity.[4]
-
Chemoselectivity: In molecules with multiple reactive sites, the solvent can dictate which site reacts. For example, in the palladium-catalyzed Suzuki-Miyaura coupling of chloroaryl triflates, polar solvents like acetonitrile or DMF can favor reaction at the C-OTf bond, while nonpolar solvents or even some polar solvents like water and alcohols favor reaction at the C-Cl bond.[11]
-
Enantioselectivity: In asymmetric catalysis, the solvent's polarity and coordinating ability are critical.[2][3] A change in solvent can sometimes even lead to an inversion of the major enantiomer produced.[12] For instance, a gold-catalyzed hydroamination reaction yielded the R enantiomer in methanol and the S enantiomer in toluene.[12] This was attributed to the polar solvent enabling the formation of a different catalytic species.[12]
-
Troubleshooting: A systematic solvent screening is highly recommended to identify the optimal solvent for the desired selectivity.[2][3]
-
-
Temperature Effects on Selectivity:
-
Enantioselectivity: Generally, lower reaction temperatures lead to higher enantiomeric excess (% ee).[2][4] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures.[4]
-
Chemoselectivity: Temperature can also influence which of two competing reaction pathways is favored. If the activation energies of the two pathways are different, changing the temperature will alter the ratio of the products.
-
Troubleshooting: If you are experiencing low enantioselectivity, consider running the reaction at a lower temperature.[2] For other selectivity issues, carefully optimizing the temperature is crucial.
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the role of solvent and temperature in catalyst performance.
Q3: How do I choose the right solvent for my catalytic reaction?
A3: Solvent selection is a critical step in optimizing a catalytic process.[13] A holistic approach that considers several factors is necessary:
-
Solubility: Ensure all reactants, the catalyst, and any additives are soluble in the chosen solvent.
-
Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions.
-
Polarity and Coordinating Ability: These properties can significantly impact reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates.[14]
-
Boiling Point: The solvent's boiling point will determine the accessible temperature range for the reaction.[6]
-
Green Chemistry Principles: Whenever possible, opt for greener solvents that are less toxic and have a lower environmental impact.[15]
A powerful strategy for solvent selection is to use a combination of computational modeling and experimental screening.[13][16] Design of Experiments (DoE) can be a valuable tool to efficiently screen a diverse range of solvents.[15]
Q4: What is the optimal temperature for my reaction?
A4: The optimal temperature for a catalytic reaction is a balance between reaction rate and catalyst stability/selectivity.[17]
-
Reaction Rate: According to the Arrhenius equation, reaction rates generally increase with temperature due to the increased kinetic energy of the molecules.[17]
-
Catalyst Stability: Excessively high temperatures can lead to catalyst deactivation through mechanisms like sintering or coking.[17] For some catalysts, like certain zeolites, even the pretreatment temperature can significantly affect their performance.[18]
-
Selectivity: As discussed earlier, temperature can have a significant impact on selectivity, particularly enantioselectivity.[2][4]
The optimal temperature must be determined experimentally for each specific reaction. A good starting point is to consult the literature for similar transformations. Then, a systematic study varying the temperature in small increments can help identify the ideal conditions.
Q5: My catalyst is deactivating over time. What can I do to improve its stability?
A5: Catalyst deactivation is a common problem that can be mitigated by carefully controlling the reaction environment.[7][9]
-
Temperature Control: Operate at the lowest temperature that provides a reasonable reaction rate to minimize thermal degradation.[8][9]
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents to avoid catalyst poisoning.[4]
-
Feedstock Purification: If possible, remove any potential poisons from your starting materials before they come into contact with the catalyst.[7]
-
Catalyst Design: In some cases, the catalyst itself can be modified to improve its stability. For example, using robust support materials or encapsulating the catalyst can reduce leaching.[10]
-
Reaction Conditions: Harsh reaction conditions can accelerate catalyst deactivation.[10] Experiment with milder conditions where possible.
Part 3: Experimental Protocols and Data Visualization
To aid in your troubleshooting and optimization efforts, the following sections provide a general experimental workflow and a visual representation of the decision-making process.
Experimental Protocol: Solvent Screening for a Catalytic Reaction
-
Select a Diverse Range of Solvents: Choose 5-10 solvents with varying polarities, coordinating abilities, and protic/aprotic character.
-
Prepare Reaction Vials: In an inert atmosphere (e.g., a glovebox), add the catalyst, ligand (if applicable), and any solid reagents to a series of reaction vials.
-
Add Solvents and Liquid Reagents: Add the selected solvents and any liquid starting materials to the vials.
-
Run Reactions in Parallel: Place the vials in a parallel synthesis block at a constant temperature.
-
Monitor Reaction Progress: Take aliquots from each reaction at regular intervals and analyze them by a suitable technique (e.g., GC, LC-MS, TLC) to determine conversion and selectivity.
-
Analyze Results: Compare the performance of the catalyst in each solvent to identify the most promising candidates for further optimization.
| Solvent Property | Example Solvents | Potential Impact on Catalysis |
| Nonpolar | Toluene, Hexane | Favorable for nonpolar reactants; can influence selectivity.[11] |
| Polar Aprotic | THF, Dioxane, DMF, Acetonitrile | Good for dissolving a wide range of compounds; can affect chemoselectivity.[4][11] |
| Polar Protic | Methanol, Ethanol, Water | Can participate in hydrogen bonding, stabilizing transition states; can also act as a reactant in some cases.[11] |
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in catalysis related to solvent and temperature.
Caption: A workflow for troubleshooting catalyst performance issues.
References
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things.
- Impact of Temperature on Reaction Rate in Catalytic Reactions - Elibrary.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis - Benchchem.
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol - Benchchem.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Catalyst deactivation mechanisms and how to prevent them.
- Mechanisms of catalyst deactivation - SciSpace.
- Catalyst deactivation Common causes - AmmoniaKnowHow.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing).
- Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchGate.
- How the Pretreatment Temperature of Zeolitic Catalysts Can Affect the Reaction Temperature of Methanol to Olefins and Gasoline Processes - NIH.
- Solvent Selection in Homogeneous Catalysis—Optimization of Kinetics and Reaction Performance - ACS Publications.
- Phenomena Affecting Catalytic Reactions at Solid–Liquid Interfaces | ACS Catalysis.
- Solvent Selection for a Greener Process - Catalysis Consulting.
- Technical Support Center: Asymmetric Synthesis Catalyst Selection - Benchchem.
- troubleshooting low catalytic activity with IMes-based catalysts - Benchchem.
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Solvent-Induced Enantioselectivity - ChemistryViews.
- Effect of Temperature and Concentration of Zeolite Catalysts from Geothermal Solid Waste in Biodiesel Production from Used Cooking Oil by Esterification–Transesterification Process - MDPI.
- Solvent Selection in Homogeneous Catalysis—Optimization of Kinetics and Reaction Performance | Request PDF - ResearchGate.
- Morphology and Microstructural Optimization of Zeolite Crystals Utilizing Polymer Growth Modifiers for Enhanced Catalytic Application - MDPI.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Analysis of Temperature-Time Data for Deactivating Catalysts | Industrial & Engineering Chemistry Process Design and Development - ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions - York Research Database.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Catalytic Decarbonylation of Dimethyl Oxalate to Dimethyl Carbonate on Halogen-Modified Alkali Metal Carbonates in a Fixed-Bed Reactor - MDPI.
- (PDF) Optimization of process parameters of catalytic pyrolysis using natural zeolite and synthetic zeolites on yield of plastic oil through response surface methodology - ResearchGate.
- Solvent-induced enantioselectivity reversal in a chiral metal organic framework.
- TROUBLESHOOTING GUIDE.
- Solvent effect on enantioselectivity. | Download Scientific Diagram - ResearchGate.
- Finding the optimum conditions – screening solvents and catalysts - RSC Blogs.
- Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF - ResearchGate.
- Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier.
- Factors Influencing Catalytic Activity - Solubility of Things.
- Systematic Assessment of Solvent Selection in Photocatalytic CO2 Reduction | ACS Energy Letters - ACS Publications.
- Problems that can occur during scale-up of catalytic reactions: Part 1 - YouTube.
- How To Choose The Right Catalyst? - Chemistry For Everyone - YouTube.
- Physicochemical Properties of Mechanochemical Activated HZSM-5 Zeolite for Thermocatalytic Pyrolysis of Polypropylene | ACS Omega.
- A Chiral Solvent Effect in Asymmetric Organocatalysis - ResearchGate.
- Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications.
- Troubleshooting of Catalytic Reactors | PPTX - Slideshare.
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI.
- Solvent screening in various solvents using catalysts 3 (black), 6... - ResearchGate.
- Troubleshooting Guide.
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- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 15. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. How the Pretreatment Temperature of Zeolitic Catalysts Can Affect the Reaction Temperature of Methanol to Olefins and Gasoline Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions in Catalytic Cycles Involving trans-(2-Aminocyclohexyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing trans-(2-Aminocyclohexyl)methanol in their catalytic processes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific challenges you may encounter. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to effectively manage and mitigate side reactions, ensuring the robustness and success of your experiments.
Introduction to the Role of this compound in Catalysis
This compound is a versatile chiral ligand and initiator, prized for its stereochemical rigidity and bifunctional nature. Its primary applications lie in two major areas of catalysis: as a chiral ligand in Asymmetric Transfer Hydrogenation (ATH) and as an initiator in Ring-Opening Polymerization (ROP). In both applications, its effectiveness is contingent on maintaining the integrity of the catalytic cycle and minimizing unwanted side reactions that can compromise yield, selectivity, and reproducibility. This guide will delve into the common pitfalls and their solutions for each of these applications.
Part 1: Asymmetric Transfer Hydrogenation (ATH) with this compound Ligands
Asymmetric transfer hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones, with broad applications in pharmaceutical and fine chemical synthesis. In these reactions, this compound serves as a chiral ligand, typically in conjunction with a ruthenium(II) precursor, to facilitate the stereoselective transfer of hydrogen from a donor molecule to the substrate.
The Catalytic Cycle and Potential Pitfalls
The generally accepted catalytic cycle for Ru-catalyzed ATH involves the formation of a metal hydride species, which then delivers the hydride to the ketone in a stereochemically controlled manner.
Caption: Simplified catalytic cycle for ATH and points of potential side reactions.
Frequently Asked Questions & Troubleshooting Guide for ATH
Here we address common issues encountered when using this compound in ATH reactions.
Question 1: My enantioselectivity is low or inconsistent. What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors related to the this compound ligand and the overall reaction conditions can be at play.
-
Ligand Purity: The presence of the cis-isomer of 2-aminocyclohexylmethanol is a primary suspect. The cis-isomer can form a diastereomeric complex with the metal center, leading to a competing and less selective catalytic cycle, which ultimately erodes the overall enantiomeric excess (ee).
-
Troubleshooting Protocol: Ligand Purification
-
Recrystallization: If you suspect isomeric impurities, recrystallization of the free ligand or a salt thereof can be effective. A common method involves dissolving the ligand in a minimal amount of a hot solvent (e.g., toluene, heptane) and allowing it to cool slowly.
-
Chiral HPLC Analysis: To confirm purity, analyze the ligand using chiral HPLC. This will allow for the quantification of any isomeric impurities.
-
Synthesis and Purification: For rigorous applications, consider synthesizing the ligand from a well-defined chiral precursor, such as a chiral epoxide, which can provide higher isomeric purity from the outset. A representative synthesis involves the ring-opening of cyclohexene oxide with ammonia followed by separation of the trans-isomer.
-
-
-
In Situ Catalyst Formation: The method of catalyst preparation is critical. Inconsistent catalyst formation can lead to variable enantioselectivity.
-
Troubleshooting Protocol: Pre-formation of the Catalyst
-
Instead of in situ generation, pre-form the Ru-ligand complex before adding the substrate.
-
Stir the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) with this compound in the reaction solvent (e.g., isopropanol) at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 1 hour) to ensure complete complexation.
-
Cool the mixture before adding the substrate and base.
-
-
-
Reaction Parameters: Temperature, base, and solvent all play a crucial role in determining enantioselectivity.
Parameter Effect on Enantioselectivity Troubleshooting Recommendation Temperature Generally, lower temperatures lead to higher enantioselectivity due to a larger difference in the activation energies of the two diastereomeric transition states. If ee is low, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). Note that this may decrease the reaction rate. Base The nature and concentration of the base can influence the aggregation state of the catalyst and the rate of competing reactions. Screen different bases (e.g., KOH, t-BuOK, DBU). The optimal base is often substrate-dependent. Solvent The polarity and coordinating ability of the solvent can affect catalyst solubility and the stability of the transition state. Isopropanol is a common choice as it also serves as the hydrogen donor. However, other solvents like ethanol or even aqueous systems can be explored.
Question 2: The reaction is sluggish or stalls before completion. What could be the cause of this catalyst deactivation?
Answer:
Catalyst deactivation can be a frustrating issue, often stemming from several sources.
-
Product Inhibition: The chiral alcohol product can sometimes coordinate to the metal center more strongly than the substrate, leading to product inhibition. This is especially true for products with additional coordinating groups.
-
Troubleshooting Strategy:
-
Monitor Reaction Progress: Track the reaction kinetics. A sharp decrease in the rate after initial conversion may indicate product inhibition.
-
Lower Substrate Concentration: Running the reaction at a lower substrate concentration can sometimes mitigate this effect.
-
Continuous Removal of Product: In some specialized setups, continuous removal of the product from the reaction mixture can be employed.
-
-
-
Ligand Degradation: Under harsh conditions (e.g., high temperatures, strongly basic or acidic media), the amino alcohol ligand itself can undergo degradation. Potential pathways include oxidation of the alcohol or amine functionalities.
-
Troubleshooting Strategy:
-
Reaction Condition Optimization: Avoid excessive temperatures and prolonged reaction times.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
NMR Analysis of a Stalled Reaction: Analyze the crude reaction mixture of a stalled reaction by ¹H NMR to look for signals that may correspond to degraded ligand fragments.
-
-
-
Formation of Inactive Ruthenium Species: The active ruthenium hydride species can be sensitive and may convert to inactive forms, such as dimeric species, especially at high catalyst concentrations.
-
Troubleshooting Strategy:
-
Lower Catalyst Loading: Use the lowest effective catalyst loading.
-
Controlled Addition of Base: Add the base slowly to the reaction mixture to avoid high local concentrations.
-
-
Question 3: I am observing the formation of unexpected byproducts. What are the likely side reactions?
Answer:
The formation of byproducts can arise from reactions of the substrate, product, or solvent.
-
Meerwein-Ponndorf-Verley (MPV)-type Reduction of Byproducts: If the substrate or product contains other reducible functional groups (e.g., esters, other carbonyls), these may be slowly reduced under the reaction conditions.
-
Racemization of the Product: If the product alcohol is prone to racemization under basic conditions (e.g., via deprotonation of an adjacent stereocenter), this can erode the enantiomeric excess over time.
-
Aldol Condensation of Ketone Substrate: Under basic conditions, enolizable ketones can undergo self-condensation reactions.
-
Troubleshooting Strategy:
-
Careful Substrate and Reagent Purification: Ensure all starting materials and solvents are pure and free from contaminants that could lead to side reactions.
-
Reaction Monitoring: Use techniques like GC-MS or LC-MS to identify the byproducts, which can provide clues about the side reactions occurring.
-
Optimize Reaction Time: Stop the reaction as soon as the desired conversion is reached to minimize the formation of byproducts from subsequent reactions.
-
-
Part 2: Ring-Opening Polymerization (ROP) Initiated by this compound
This compound can also be employed as a bifunctional initiator for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce polyesters with a terminal hydroxyl group and an amine group incorporated into the polymer chain.
The Initiation Mechanism and Potential Side Reactions
The primary amine of this compound can act as a nucleophile to initiate the polymerization, while the hydroxyl group can also participate in initiation or chain transfer.
Caption: Simplified pathway for ROP and potential side reactions.
Frequently Asked Questions & Troubleshooting Guide for ROP
Question 4: The molecular weight distribution (polydispersity) of my polymer is broad. What is causing this, and how can I achieve a more controlled polymerization?
Answer:
A broad molecular weight distribution (high Ð) in ROP is often indicative of competing side reactions or issues with the initiation process.
-
Transesterification: This is a major side reaction in ROP, leading to a broadening of the molecular weight distribution. It can occur as an intermolecular reaction between polymer chains or as an intramolecular "backbiting" reaction, leading to the formation of cyclic oligomers.
-
Troubleshooting Protocol: Minimizing Transesterification
-
Lower Reaction Temperature: Transesterification reactions typically have a higher activation energy than the propagation step. Lowering the reaction temperature can significantly reduce their rate relative to polymerization.
-
Shorter Reaction Times: Limit the reaction time to what is necessary for high monomer conversion. Prolonged heating after the monomer is consumed will favor transesterification.
-
Choice of Catalyst: If a co-catalyst is used (e.g., a tin compound), some are more prone to promoting transesterification than others. Consider screening different catalysts.
-
-
-
Slow Initiation: If the initiation by this compound is slow compared to the propagation step, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Troubleshooting Strategy:
-
Use of a Co-catalyst/Activator: The addition of a suitable co-catalyst (e.g., an organocatalyst like TBD or a mild Lewis acid) can accelerate the initiation step.
-
Temperature Optimization: A slightly higher initial temperature might be necessary to ensure all initiator molecules react quickly at the beginning of the polymerization.
-
-
Question 5: I am polymerizing a chiral monomer like lactide, but the resulting polymer has poor stereoregularity. What is causing this loss of stereocontrol?
Answer:
Loss of stereocontrol during the ROP of chiral monomers like lactide is often due to epimerization.
-
Epimerization: The stereocenter in the monomer or the growing polymer chain can be susceptible to epimerization, especially at high temperatures and in the presence of basic species. The amine functionality of the initiator or a basic co-catalyst can potentially promote this side reaction.
-
Troubleshooting Protocol: Preserving Stereochemistry
-
Lower Reaction Temperature: This is the most effective way to minimize epimerization.
-
Careful Choice of Co-catalyst: Avoid strongly basic co-catalysts if epimerization is a concern.
-
NMR Analysis: Use homonuclear decoupled ¹H NMR or ¹³C NMR to analyze the microstructure of the polymer and quantify the degree of stereoregularity.
-
-
Technical Support Center: Purification of Products from Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols for the purification of products from common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. Our focus is on addressing the specific challenges associated with removing residual palladium and reaction-related byproducts to achieve high-purity compounds suitable for pharmaceutical development and other high-stakes applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges encountered during the workup and purification of cross-coupling reaction products.
Q1: My primary concern is removing the palladium catalyst. What are the main strategies I should consider?
A1: Removing residual palladium is critical, especially in pharmaceutical applications where strict limits on heavy metal contamination are enforced. The main strategies can be broadly categorized:
-
Adsorption: This involves using a solid-supported material that binds to the palladium, which is then removed by simple filtration. Common adsorbents include activated carbon and specialized metal scavengers.[1]
-
Crystallization/Recrystallization: This classic purification technique can be highly effective if the desired product is a solid.[2][3][4] Palladium impurities often remain in the mother liquor, allowing for the isolation of pure crystalline product.
-
Chromatography: Techniques like flash column chromatography are a mainstay for purifying organic compounds and can effectively separate the product from the catalyst and other impurities.[5]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, although it is often less efficient for removing trace amounts compared to scavenging or chromatography.[1]
Q2: How does the final state of the palladium in my reaction mixture affect my choice of purification method?
A2: This is a critical consideration that demonstrates a deep understanding of the reaction mechanism and is key to effective purification. The state of palladium post-reaction is not always the same and depends on the catalyst, ligands, and reaction conditions.[1]
-
Homogeneous Palladium (Soluble Pd(II) or Pd(0) complexes): If the palladium is dissolved in the reaction mixture, methods that rely on specific chemical interactions are most effective. This is where metal scavengers with functional groups like thiols, amines, or isocyanides excel, as they selectively chelate the soluble palladium.[1][6]
-
Heterogeneous Palladium (Insoluble Pd(0) 'black' or nanoparticles): If the catalyst has decomposed to form insoluble palladium black, simple filtration through a pad of Celite® can be very effective at removing the bulk of the metal.[5] However, fine nanoparticles may still pass through, necessitating a secondary polishing step with a high-affinity scavenger.
-
Mixed-Phase Palladium: Often, a reaction will contain a mixture of both soluble and insoluble palladium species.[1] In these cases, a multi-step approach is often best: first, filter through Celite® to remove palladium black, then treat the filtrate with a metal scavenger to capture the remaining soluble species.
Q3: I'm losing a significant amount of my product when I use a metal scavenger. What's going wrong and how can I fix it?
A3: Product loss during scavenging is a common and frustrating issue, typically caused by non-specific adsorption of your product onto the scavenger material. Here’s how to troubleshoot:
-
Cause: The scavenger is not perfectly selective for palladium and has an affinity for your product, especially if your product shares functional groups that can interact with the scavenger (e.g., amines, thiols). Activated carbon is particularly known for this lack of selectivity.
-
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups. Thiol-based scavengers are excellent for Pd(II), while others may be better for Pd(0).[6] See the comparison table in Part 2.
-
Optimize the Amount: Use the minimum effective amount of scavenger. Run small-scale experiments to determine the optimal weight equivalents needed to reduce palladium to the desired level without significant product loss.
-
Change the Solvent: The solvent can influence the binding of both palladium and your product. A solvent in which your product is highly soluble may reduce its tendency to adsorb to the solid support.
-
Switch Methods: If product loss remains high, consider an alternative purification strategy like recrystallization or chromatography, which separates based on different physical properties.
-
Q4: I ran a Suzuki coupling. How do I get rid of the unreacted boronic acid and its byproducts?
A4: Boronic acid and its derivatives (like boroxines) can be persistent impurities. Several methods can be employed:
-
Aqueous Base Wash: A common first step is to wash the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃). This converts the boronic acid into a more water-soluble boronate salt, which partitions into the aqueous phase.
-
Diol Extraction: Boronic acids form stable complexes with diols. Washing the reaction mixture with a solution containing a diol like sorbitol can help extract the boron-containing impurities into the aqueous layer.[7]
-
Chromatography: Standard silica gel chromatography is often effective. Boronic acids are typically more polar than the desired coupled product and will have a lower Rf value.[8]
-
Derivatization: For particularly stubborn cases, the crude mixture can be treated with diethanolamine. This forms a stable, often crystalline, adduct with the boronic acid that can be filtered off.[5]
Q5: My Stille reaction has left behind toxic organotin byproducts. What is the most effective way to remove them?
A5: Organotin compounds are toxic and must be rigorously removed.[9] The standard and most effective laboratory-scale method is treatment with potassium fluoride (KF).
-
Mechanism: The fluoride ion has a very high affinity for tin, forming a highly insoluble tributyltin fluoride (Bu₃SnF) precipitate.[10][11]
-
Procedure: After the reaction, the organic solution is washed vigorously with a 1M aqueous solution of KF. A white precipitate of Bu₃SnF will form, which can be removed by filtering the entire biphasic mixture through a pad of Celite®.[11][12]
-
Alternatives: If the KF wash is insufficient, column chromatography on silica gel treated with a small amount of triethylamine (~2-5%) can also be very effective at trapping organotin residues.[11][12]
Part 2: Troubleshooting Guide & In-Depth Protocols
This section provides a more detailed, causal analysis of common purification problems and provides step-by-step experimental protocols.
Troubleshooting Decision Workflow
When faced with a complex purification, a logical workflow can save significant time and material. The following diagram outlines a decision-making process for purifying a product from a palladium-catalyzed reaction.
Caption: Decision workflow for selecting a purification strategy.
Data Presentation: Comparison of Common Palladium Scavengers
The choice of scavenger is highly dependent on the palladium species, solvent, and the nature of the product. This table provides a comparison of common commercially available scavenger types.
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Thiol-Based Silica | -SH | Pd(II) | High affinity and selectivity for Pd(II), robust, works in many solvents.[6] | Less effective for Pd(0), potential for product loss if product is thiol-reactive. |
| Thiourea-Based Silica | -NH(C=S)NH₂ | Pd(0) and Pd(II) | Versatile for multiple palladium oxidation states, high capacity.[6] | Can sometimes be less selective than thiol scavengers. |
| Amine-Based Silica | -NH₂, -NR₂ | Pd(II) | Good for chelating Pd(II), can be cost-effective. | Lower affinity than thiol-based scavengers, can interact with acidic products. |
| Isocyanide-Based Polymer | -NC | Pd(0) | Excellent for scavenging Pd(0) species, very high affinity. | Can be more expensive, may not be as effective for Pd(II). |
| Activated Carbon | N/A (Surface Area) | Pd(0), Pd(II) | Inexpensive, widely available, effective for removing colored impurities. | Poor selectivity, often leads to significant product loss via non-specific adsorption.[1] |
| Trimercaptotriazine (TMT) | Triazine-thiol | Pd(II) | High affinity, forms insoluble complexes with palladium.[1] | Can be used as a solid-supported resin or as a precipitating agent. |
Experimental Protocols
These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
-
Principle: This protocol utilizes chemisorption, where the thiol groups on the silica surface form strong covalent bonds with soluble palladium species, allowing for their removal by filtration.[1][6]
-
Methodology:
-
Reaction Workup: Complete the initial aqueous workup of your reaction. If any solids (like palladium black) are visible, filter the crude organic solution through a pad of Celite® first.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add the thiol-based silica scavenger (typically 3-5 weight equivalents relative to the theoretical amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40–60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally by monitoring palladium levels in aliquots.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug to remove the solid scavenger.
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Validation: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm removal to the desired level (e.g., <10 ppm).
-
Protocol 2: Purification of a Solid Product by Recrystallization
-
Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain in solution upon cooling.[2][4][13]
-
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product completely at its boiling point but sparingly at room temperature or in an ice bath. Test this on a small scale first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.
-
Hot Filtration (if necessary): If insoluble impurities (like palladium black or inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Validation: Assess the purity of the recrystallized product by melting point analysis, NMR, and ICP-MS to confirm the removal of palladium and other impurities.
-
Protocol 3: Removal of Organotin Byproducts using Aqueous Potassium Fluoride (KF)
-
Principle: This protocol leverages the high affinity of fluoride ions for tin, leading to the formation of an insoluble organotin fluoride salt that can be physically separated from the desired organic product.[10][11][14]
-
Methodology:
-
Dilution: After the Stille reaction is deemed complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
KF Treatment: Transfer the solution to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of potassium fluoride (KF). During each wash, shake the funnel vigorously for at least one minute to ensure thorough mixing.
-
Precipitate Formation: A thick, white precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers.[11][12]
-
Celite Filtration: Filter the entire biphasic mixture through a 1-2 inch pad of Celite® in a Büchner funnel to remove the solid precipitate.
-
Final Washes: Return the filtrate to the separatory funnel. The layers should now separate cleanly. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now significantly depleted of organotin residues. Further purification by chromatography or recrystallization may be necessary.
-
Caption: Experimental workflow for organotin removal using KF.
References
-
Burke, S. D., & Matlin, A. R. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Journal of the American Chemical Society, 126(44), 14368–14369. Available at: [Link]
-
Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. Available at: [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
An efficient method for removing organotin impurities. Shandong Look Chemical Co., Ltd. Available at: [Link]
-
How to purify boronate esters? ResearchGate. Available at: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Development of an Effective Palladium Removal Process. ResearchGate. Available at: [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues. R Discovery. Available at: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Available at: [Link]
-
Recrystallization: Purification of Solids. ChemConnections. Available at: [Link]
-
Recrystallization and Crystallization. University of California, Irvine. Available at: [Link]
-
Lab Procedure: Recrystallization. LabXchange. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]
-
Recrystallization. University of Colorado Boulder. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. LabXchange [labxchange.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. Workup [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. chemconnections.org [chemconnections.org]
- 14. sdlookchem.com [sdlookchem.com]
Technical Support Center: Synthesis of trans-(2-Aminocyclohexyl)methanol Metal Complexes
Welcome to the technical support center for the synthesis and application of metal complexes featuring the versatile chiral ligand, trans-(2-Aminocyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of coordination chemistry with this valuable building block. Here, we move beyond simple protocols to address the common—and often frustrating—pitfalls encountered in the lab. Our goal is to provide you with the causal understanding and actionable troubleshooting strategies needed to ensure your syntheses are successful, reproducible, and efficient.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format.
Question 1: My elemental analysis suggests an incorrect metal-to-ligand stoichiometry (e.g., 1:1 instead of the desired 1:2). How can I control the stoichiometry?
Answer: Achieving the correct stoichiometry is a common challenge that hinges on the delicate balance between reaction kinetics and thermodynamics. The this compound ligand, acting as a bidentate N,O-donor, can form complexes of varying ratios, most commonly 1:1 and 1:2 (Metal:Ligand).[1]
Root Causes & Solutions:
-
Molar Ratio of Reactants: While seemingly obvious, simply using a 2:1 ligand-to-metal precursor ratio does not guarantee a 1:2 complex. The initial product might be a kinetically favored 1:1 species that is slow to convert.
-
Troubleshooting Protocol: Increase the ligand ratio to 2.2:1 or even 2.5:1 to push the equilibrium towards the desired 1:2 complex. The reaction may also require extended reflux times (from 4 hours to 24-48 hours) to allow the system to reach its thermodynamic minimum.[2]
-
-
Solvent Effects: The coordinating ability of the solvent can interfere. Strongly coordinating solvents like DMSO can compete with the second ligand for a coordination site on the metal, favoring 1:1 or mixed-ligand complexes.
-
Troubleshooting Protocol: Switch to a less coordinating solvent. Methanol or ethanol are often good starting points.[3] If solubility is an issue, a mixture of solvents like methanol/dichloromethane might provide the necessary balance without excessive competition.
-
-
pH of the Reaction Medium: The amine group of the ligand can be protonated in acidic conditions, preventing it from coordinating. Conversely, in strongly basic conditions, the alcohol may be deprotonated, altering its coordinating ability and potentially leading to hydroxide-bridged species.
-
Troubleshooting Protocol: For many transition metal salts (e.g., acetates or chlorides), the reaction proceeds well without pH adjustment. If using salts that generate acidic conditions (e.g., Cu(ClO₄)₂·6H₂O), adding a non-coordinating base like triethylamine in a stoichiometric amount equivalent to the ligand can be beneficial.[2] A common practice is to adjust the pH to a 7-8 range using a dilute methanolic ammonia solution to ensure the amine is deprotonated and available for coordination.
-
Question 2: The NMR spectrum of my final complex is broad, featureless, or suggests the presence of multiple species. What is happening?
Answer: A poor quality NMR spectrum is often indicative of dynamic processes or paramagnetism.
Root Causes & Solutions:
-
Paramagnetism: If you are working with metals like Cu(II), Ni(II), Co(II), or Fe(II)/(III), the presence of unpaired electrons will lead to significant line broadening, often rendering ¹H and ¹³C NMR spectra uninformative. This is a fundamental property of the complex, not a synthesis failure.
-
Validation Step: Confirm the magnetic properties of your complex using methods like Evans NMR or a SQUID magnetometer. For characterization, rely on techniques insensitive to paramagnetism, such as IR spectroscopy, elemental analysis, and X-ray crystallography.[4]
-
-
Fluxionality or Isomeric Mixtures: The complex may be undergoing rapid ligand exchange or exist as a mixture of geometric isomers in solution. This can broaden NMR signals.
-
Troubleshooting Protocol: Record the NMR spectrum at low temperatures (e.g., down to -40 °C or lower). This can "freeze out" dynamic processes, resulting in sharper signals for the distinct species present.
-
-
Incomplete Reaction or Impurities: The presence of unreacted starting materials or side products will complicate the spectrum.
-
Troubleshooting Protocol: Ensure rigorous purification. Recrystallization is the preferred method. If the complex is insoluble, washing thoroughly with solvents that dissolve the starting materials and likely impurities is critical. Monitor reaction completion using Thin Layer Chromatography (TLC) before workup.[3]
-
Question 3: My final complex has very poor solubility in common organic solvents, making characterization and further reactions difficult.
Answer: Solubility issues are a frequent pitfall, often arising from the formation of polymeric structures or highly crystalline, high-lattice-energy solids.
Root Causes & Solutions:
-
Polymeric "Coordination Polymers": Instead of forming discrete mononuclear complexes, the ligand may bridge between metal centers, leading to an insoluble polymeric network. This is more common with a 1:1 stoichiometry.
-
Troubleshooting Protocol: Use a slight excess of the ligand to favor the formation of saturated, mononuclear [ML₂] species. Additionally, introducing a bulky, weakly coordinating counter-ion (e.g., BF₄⁻, PF₆⁻) can disrupt crystal packing and prevent polymerization, improving solubility.
-
-
Strong Intermolecular Interactions: Hydrogen bonding from the coordinated amine and alcohol groups can lead to high lattice energies and low solubility.
-
Troubleshooting Protocol: Attempt to crystallize the complex from more polar, coordinating solvents like DMSO or DMF, even if they are not ideal for the synthesis itself. While the complex may be sparingly soluble, this can be sufficient for obtaining crystals for X-ray analysis or for preparing dilute solutions for techniques like UV-Vis spectroscopy.
-
| Parameter | Influence on Solubility | Recommended Action |
| Counter-ion | Small, coordinating ions (e.g., Cl⁻) can lead to bridging and lower solubility. | Use large, non-coordinating ions (e.g., ClO₄⁻, PF₆⁻). |
| M:L Ratio | A 1:1 ratio is more prone to forming insoluble polymers. | Use a >2:1 ligand-to-metal ratio to favor discrete ML₂ complexes. |
| Solvent for Synthesis | Non-coordinating solvents favor desired complex formation but may yield insoluble products. | Use the least coordinating solvent system that still allows for dissolution of starting materials (e.g., MeOH/CH₂Cl₂). |
| Solvent for Recrystallization | --- | Attempt recrystallization from highly polar solvents like DMF or DMSO. |
Question 4: I am synthesizing the this compound ligand itself and obtaining a mixture of cis and trans diastereomers. How can I improve the selectivity for the trans isomer?
Answer: Controlling the diastereoselectivity in the synthesis of the 1,2-disubstituted cyclohexane ring is fundamental to the entire process. The trans configuration is crucial as it presents the donor groups in a way that facilitates stable chelate ring formation with a metal.
Root Causes & Solutions:
-
Choice of Synthetic Route: Different synthetic pathways have inherent stereochemical biases. The two most common routes are the reduction of 2-aminocyclohexanone or the ring-opening of cyclohexene oxide.
-
Route A: Reductive Amination/Reduction: If reducing a ketone, the choice of reducing agent is critical. Bulky reducing agents will preferentially attack from the less hindered face, but the outcome depends on the existing stereocenter.
-
Route B: Epoxide Ring-Opening: This is often the most reliable method for achieving high trans selectivity. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile (ammonia or an amine equivalent) attacks one of the epoxide carbons, leading to inversion of configuration at that center and resulting in a trans relationship between the amino and hydroxyl groups.
-
-
Reaction Conditions: For a given route, conditions like temperature and solvent can influence the transition state energies, thereby affecting the diastereomeric ratio.[5]
-
Troubleshooting Protocol (Epoxide Route): A robust method is the reaction of cyclohexene oxide with a large excess of aqueous ammonia at elevated temperature and pressure in a sealed reactor. This forces the Sₙ2 pathway and typically yields the trans product with high fidelity. Purification can then be achieved by distillation or crystallization of a salt (e.g., the hydrochloride salt).
-
Caption: Synthetic workflow highlighting key pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination mode of this compound? This ligand is a classic bidentate chelating agent. It coordinates to a metal center through the nitrogen atom of the primary amine and the oxygen atom of the primary alcohol, forming a stable five-membered chelate ring.[6] This chelation significantly enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect.[7][8]
Q2: Which metal ions form the most stable complexes with this ligand? The stability of complexes with divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9] Therefore, Cu(II) is expected to form one of the most thermodynamically stable complexes. The stability is also highly dependent on the charge of the metal ion; higher charges generally lead to more stable complexes due to stronger electrostatic interactions.[9]
Q3: What are the key spectroscopic handles for characterizing these complexes?
-
Infrared (IR) Spectroscopy: Look for a shift in the N-H and O-H stretching frequencies upon coordination to the metal. More importantly, new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to M-N and M-O stretching vibrations are direct evidence of complex formation.[1]
-
UV-Visible Spectroscopy: For transition metal complexes, the d-d electronic transitions are highly sensitive to the coordination geometry and the ligand field strength. Changes in the position and intensity of these bands can provide insight into the electronic structure of the complex.[3]
-
Elemental Analysis: This is crucial for confirming the empirical formula and, by extension, the metal-to-ligand ratio.
-
X-ray Crystallography: This is the definitive method for unambiguously determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and stereochemistry.[2]
Q4: Why is the trans stereochemistry so important? The trans arrangement of the amino and hydroxymethyl groups on the cyclohexane ring is critical. In the chair conformation of the cyclohexane ring, a trans-1,2-disubstituted pattern can place one group in an axial position and the other in an equatorial position (or both equatorial). This diaxial or diequatorial arrangement allows the two donor groups to orient themselves properly to form a strain-free, five-membered chelate ring with the metal ion. The corresponding cis isomer would lead to significant steric strain upon attempting to form a similar chelate ring, making it a much less effective ligand for this purpose.
Caption: Chelation comparison of trans vs. cis isomers.
References
- Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003).
- Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amin
- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
- Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2015). MDPI.
- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. (2022). Alfa Chemistry.
- Synthesis, characterization, thermal and 3D molecular modeling studies of transition metal complexes supported by ONN / ONO. Der Pharma Chemica.
- This compound. PubChem.
- Transition metal (II) complexes of ligand derived from 2-thiophenecarboxaldehyde and o-phenylenediamine: Spectral, thermal and biological studies. Journal of Saudi Chemical Society.
- Stability Constants of Metal(II) Complexes with Amines and Aminocarboxylates with Special Reference to Chelation. (2015).
- Exploration of newly synthesized transition metal(II) complexes for infectious diseases. (2024). PMC.
- Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute.
- trans-(2-Amino-cyclohexyl)-methanol. Santa Cruz Biotechnology.
- ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. (2010).
- Stability of Metal Complexes. (2020). SciSpace.
- Stability of Metal Complexes. OUCI.
- Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties. (2021). Dalton Transactions.
- Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene] nicotinohydrazide). International Journal of Institutional Pharmacy and Life Sciences.
- Advances in organometallic synthesis with mechanochemical methods. (2016). Dalton Transactions.
- Enantio- and diastereoselective synthesis of γ-amino alcohols. Semantic Scholar.
- Technical Support Center: Diastereoselectivity in β-Amino Ketone Synthesis. Benchchem.
- Studies On Inner Transition Metal Complexes With (N''-[(1E)-2-Imino-1, 2- Diphenylethylidene]Thiocarbohydrazide. (2023). IJCRT.org.
- Synthesis and Characterization of Biologically Active Metal Complexes for Tenoxicam. (2020). Journal of Chemical and Pharmaceutical Research.
- Variable coordination geometries via an amine-tethered-enamidophosphinimine ligand on cobalt. Dalton Transactions.
- Mechanochemical Synthesis, Characterization, And Antimicrobial Studies of Metal Complexes of Transition Metals with Benzimidazol. IRE Journals.
- The Trans Effect. Dalal Institute.
- Special Issue : Synthesis and Applications of Transition Metal Complexes. MDPI.
- ChemInform Abstract: Trans-Effects in Octahedral Transition Metal Complexes. (2010). Wiley Online Library.
- Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. (2007).
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- 9. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Enhancing Catalyst Stability and Turnover Number
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, field-proven insights into two of the most critical metrics in catalysis: stability and turnover number (TON). A catalyst's practical value is determined not just by its initial activity, but by how long it can maintain that activity (stability) and the total number of product molecules it can generate per active site before deactivating (TON).[1]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your catalytic systems.
Part 1: Troubleshooting Guide - Common Catalyst Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step guide to diagnosis and resolution.
Issue 1: My heterogeneous catalyst shows a rapid decline in activity.
A decline in catalyst activity, known as deactivation, is a universal challenge. The key to solving it is to first identify the underlying mechanism.[2] The primary causes of deactivation can be categorized as thermal, chemical, or mechanical.[2][3]
Potential Causes & Diagnostic Workflow:
-
Thermal Degradation (Sintering): At high temperatures, the small, highly active metal nanoparticles on a catalyst support can migrate and agglomerate into larger, less active particles.[3][4] This process, called sintering, reduces the active surface area and is a common cause of irreversible deactivation.[4][5]
-
Chemical Deactivation (Poisoning & Fouling):
-
Poisoning: Impurities in the feedstock (e.g., sulfur, phosphorus, heavy metals) can strongly and often irreversibly bind to the catalyst's active sites, rendering them inactive.[2][4][5]
-
Fouling/Coking: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking access to the active sites.[4][6] This is particularly common in hydrocarbon processing.[4]
-
-
Mechanical Deactivation (Attrition & Leaching):
-
Attrition: In stirred or fluidized bed reactors, the physical stress of operation can cause the catalyst particles to break apart, leading to loss of material and increased pressure drop.[7]
-
Leaching: The active catalytic species can dissolve into the reaction medium, which is a concern for both supported solid catalysts and homogeneous catalysts.[8]
-
Diagnostic & Troubleshooting Protocol:
The following workflow provides a systematic approach to identifying the cause of deactivation.
Caption: Diagnostic workflow for catalyst deactivation.
Step-by-Step Experimental Guide:
-
Sample Collection: Carefully collect both fresh and spent catalyst samples under an inert atmosphere to prevent alteration before analysis.
-
Characterization of Spent Catalyst:
-
To Detect Sintering: Use Transmission Electron Microscopy (TEM) to visually inspect for changes in metal particle size and distribution. X-ray Diffraction (XRD) can show an increase in crystallite size.
-
To Detect Coking/Fouling: Perform Thermogravimetric Analysis (TGA). A significant mass loss upon heating in an oxidizing atmosphere indicates the presence of carbonaceous deposits.[4]
-
To Detect Poisoning: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or elemental analysis (e.g., EDX, XRF) to identify foreign elements on the catalyst surface.[2]
-
To Detect Leaching: Analyze the liquid product stream using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace amounts of the leached active metal.
-
-
Implement Solutions:
-
For Sintering: Improve the metal-support interaction by choosing a different support material or by adding promoters that anchor the metal particles.[8][9]
-
For Coking: Optimize reaction conditions (e.g., lower temperature, different reactant ratios) to minimize coke formation.[4] Implement a regeneration cycle, such as controlled oxidation (burn-off), to remove coke.[4][5]
-
For Poisoning: Purify the feedstock to remove contaminants before they reach the reactor.[4]
-
For Leaching: Enhance the stability of the active phase by using stronger metal-support interactions or by encapsulating the metal particles.[8]
-
Issue 2: My reaction has a low Turnover Number (TON). How can I improve it?
A low TON indicates that each catalyst molecule is facilitating only a small number of reactions before it deactivates.[1] Enhancing the TON requires a dual approach: increasing the reaction rate (Turnover Frequency, TOF) and extending the catalyst's functional lifetime.[10]
Potential Causes & Optimization Strategies:
-
Suboptimal Reaction Conditions: The kinetics of the catalytic cycle may be slow under the current conditions.
-
Inherent Catalyst Instability: The catalyst may be deactivating quickly via one of the mechanisms described in Issue 1.
-
Poor Substrate/Catalyst Affinity: The efficiency of an enzyme-like catalyst is related to both its turnover rate and its binding affinity for the substrate.[11]
Optimization Protocol:
1. Kinetic Optimization (Improving TOF):
-
Temperature Screening: Gradually increase the reaction temperature. While this often increases the rate, be aware that it can also accelerate deactivation pathways like sintering.[3][4] Monitor both conversion and catalyst stability.
-
Concentration/Pressure Effects: Systematically vary substrate and reagent concentrations (or partial pressures for gas-phase reactions). This can reveal rate-limiting steps and identify optimal operating windows.
-
Solvent Effects (for liquid phase): The solvent can influence reactant solubility, product diffusion, and the stability of intermediates in the catalytic cycle. Screen a range of solvents with different polarities and coordinating abilities.
2. Enhancing Catalyst Lifetime:
-
Refer to Issue 1: Systematically diagnose and address the specific deactivation mechanism that is limiting the catalyst's life.
-
Catalyst Modification:
-
Homogeneous Catalysis: Modify the ligand structure. Fine-tuning the steric and electronic properties of ligands can dramatically improve both activity and stability.
-
Heterogeneous Catalysis: The choice of support is critical. A good support provides high surface area, mechanical and thermal stability, and can have strong, stabilizing interactions with the active metal phase.[6][7][12][13]
-
Data Summary: The Role of the Catalyst Support
The support is not merely an inert carrier; it is a crucial component for enhancing stability and, by extension, the total TON.[7][14]
| Support Property | Impact on Stability & TON | Common Materials |
| High Surface Area | Maximizes dispersion of active sites, making more sites available for reaction. | Activated Carbon, γ-Alumina, Silica, Zeolites[6][12] |
| Thermal Stability | Prevents support collapse and catalyst sintering at high temperatures.[7][13] | Alumina, Silica, Titania, Zirconia[6] |
| Mechanical Strength | Resists physical attrition in stirred or fluidized bed reactors.[7] | Alumina, Silicon Carbide[6] |
| Metal-Support Interaction | Strong interactions can anchor metal nanoparticles, preventing migration and sintering.[7][8] | Ceria-Zirconia, Titania |
| Chemical Inertness | Prevents unwanted side reactions or degradation of the support by reactants/products.[7] | Silica, Carbon |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between Turnover Number (TON) and Turnover Frequency (TOF)? A: The Turnover Number (TON) is the total number of substrate molecules converted per catalytic active site before the catalyst deactivates. It is a measure of catalyst longevity or productivity.[1] The Turnover Frequency (TOF) is the rate of this conversion, i.e., the number of molecules converted per active site per unit of time.[10] It is a measure of catalyst activity or efficiency at a specific moment. A high TON requires both a reasonably high TOF and a long catalyst lifetime.
Q2: How do I perform a catalyst regeneration? A: Catalyst regeneration aims to restore the activity of a deactivated catalyst.[15][16] The method depends on the cause of deactivation.[5]
-
For Coking/Fouling: The most common method is a controlled burn-off (calcination) where the catalyst is heated in a stream of air or a diluted oxygen mixture to combust the carbon deposits.[5][15][17]
-
For Reversible Poisoning: Chemical washing with specific reagents can sometimes remove adsorbed poisons without damaging the catalyst.[5][15]
-
Redispersion: For sintered catalysts, high-temperature treatments under specific atmospheres (e.g., chlorine-containing) can sometimes break up large metal particles, but this is a more complex and less common procedure.
The diagram below illustrates a typical regeneration cycle for a coked catalyst.
Caption: A simplified catalyst regeneration cycle.
Q3: When should I regenerate a catalyst versus replacing it? A: The decision is primarily economic.[9][16] Regeneration is favored if the process is effective at restoring a significant portion of the initial activity and is less expensive than purchasing a new catalyst charge and managing the associated downtime.[16] However, regeneration may not be 100% effective, and repeated cycles can cause irreversible damage.[5] Eventually, replacement becomes necessary when the regenerated catalyst's performance is no longer acceptable.
Q4: Can modifying the reactor design improve stability? A: Yes. Reactor design and process optimization are key strategies.[8] For example, in reactions that are highly exothermic, improved reactor cooling can prevent temperature runaways that lead to thermal degradation and sintering.[18] For reactions prone to coking, using a reactor configuration that minimizes residence time or allows for continuous catalyst regeneration (like a fluidized bed reactor) can significantly extend the catalyst's useful life.[16]
References
-
Catalyst Regeneration: Methods & Process. StudySmarter. [Link]
-
Catalyst Stability Strategies. Sustainability Dictionary. [Link]
-
Strategies for Catalyst Recovery and Regeneration. Solubility of Things. [Link]
-
What is catalyst regeneration and how does it extend catalyst life? Patsnap Eureka. [Link]
-
Catalyst support. Wikipedia. [Link]
-
The Role of Catalyst Supports in Enhancing Catalyst Lifespan. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Improving Hydrothermal Stability of Supported Metal Catalysts for Biomass Conversions: A Review. ACS Catalysis. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. Patsnap Eureka. [Link]
-
Catalyst Regeneration Methods. Sustainability Dictionary. [Link]
- Catalyst regeneration method.
-
Troubleshooting of Catalytic Reactors. Slideshare. [Link]
-
What Is The Role Of Support Materials In Heterogeneous Catalysts? YouTube. [Link]
-
Catalyst Support: Definition & Applications. StudySmarter. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]
-
Catalyst support – Knowledge and References. Taylor & Francis. [Link]
-
New Strategies to Enhance Catalyst Stability in Green Hydrogen Production. Forschungszentrum Jülich. [Link]
-
Strategies for improving stability of Pt-based catalysts for oxygen reduction reaction. ResearchGate. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Experimental strategies for increasing the catalyst turnover number in a continuous Heck coupling reaction. Ciência-UCP. [Link]
-
Strategies to Enhance Catalyst Lifetime and Reduce Operational Costs. ResearchGate. [Link]
-
Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation. OSTI.GOV. [Link]
-
Aftertreatment protocols for catalyst characterization and performance evaluation. PNNL. [Link]
-
“Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]
-
Study of Catalyst Deactivation in Three Different Industrial Processes. DiVA portal. [Link]
-
Turnover Number and Catalytic Efficiency. Moodle@Units. [Link]
-
Perspective: Lies, Damn Lies, and Turnover Rates. PNNL. [Link]
-
Can anyone tell me the reason of lower and higher turnover frequency values? ResearchGate. [Link]
-
How to calculate the Turnover Number of a Heterogeneous catalyst? ResearchGate. [Link]
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- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst Stability Strategies → Area → Sustainability [energy.sustainability-directory.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Turnover Number and Catalytic Efficiency [moodle2.units.it]
- 12. Catalyst support - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. studysmarter.co.uk [studysmarter.co.uk]
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- 18. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Technical Support Center: Workup Procedures for Catalyst Residue Removal
Welcome to the Technical Support Center for catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing catalyst residues from reaction mixtures. The removal of these residues is a critical step to ensure product purity, prevent downstream process inhibition, and meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during experimental work.
The Criticality of Catalyst Removal
Transition metal catalysts, particularly precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh), are indispensable tools in modern organic synthesis, enabling efficient and selective chemical transformations.[1] However, their presence in the final product, even at trace levels, can be toxic and may compromise the compound's stability and efficacy.[2][3] Regulatory bodies have established strict limits on elemental impurities in APIs, making efficient catalyst removal a non-negotiable aspect of pharmaceutical manufacturing.[2][4]
Section 1: Metal Scavengers - The Targeted Approach
Metal scavengers are functionalized materials, often silica-based or polymer-based, designed to selectively bind and remove metal complexes from solution.[5][6] They offer a highly effective and often straightforward method for catalyst removal.
Troubleshooting Guide & FAQs: Metal Scavengers
Q1: My metal scavenger is not effectively removing the catalyst residue. What could be the issue?
A1: Incomplete catalyst removal when using scavengers can stem from several factors:
-
Incorrect Scavenger Selection: The affinity of a scavenger is highly dependent on the metal's oxidation state and coordination sphere. For instance, a palladium catalyst might exist as both Pd(0) and Pd(II) in a post-reaction mixture.[5] A scavenger effective for one species may not be for the other.
-
Insufficient Scavenger Amount: The stoichiometry between the scavenger's functional groups and the metal is crucial. An inadequate amount of scavenger will lead to incomplete capture.
-
Suboptimal Reaction Conditions: Time, temperature, and solvent can significantly impact scavenging efficiency. The rate of catalyst removal is often dependent on the polarity of thesolvent and can be increased with higher temperatures.[7]
Troubleshooting Steps:
-
Screen a panel of scavengers: Test different types of scavengers (e.g., thiol, amine, phosphine-based) to find the one with the highest affinity for your specific catalyst system.
-
Optimize the scavenger-to-metal ratio: Increase the equivalents of the scavenger incrementally and monitor the residual metal concentration.
-
Vary the reaction conditions: Experiment with longer reaction times (from 1 to 18 hours) and elevated temperatures (e.g., 40-60 °C) to enhance binding kinetics.[8]
Q2: I'm experiencing significant product loss along with catalyst removal. How can I prevent this?
A2: Product loss is often due to non-specific adsorption onto the scavenger material.
Troubleshooting Steps:
-
Select a more specific scavenger: Some scavengers have a higher selectivity for the metal over the product.
-
Minimize scavenger quantity: Use the lowest effective amount of scavenger to reduce the surface area available for non-specific binding.
-
Solvent selection: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.
Q3: The efficiency of catalyst removal is inconsistent between batches. What is causing this variability?
A3: Batch-to-batch inconsistency often points to variations in the catalyst's final state after the reaction.
Troubleshooting Steps:
-
Standardize the reaction workup: Ensure a consistent procedure before adding the scavenger to maintain a uniform catalyst species distribution.
-
Employ a broad-spectrum scavenger: Some scavengers are effective against multiple oxidation states and coordination environments of a metal.[8]
-
Consider a pre-treatment step: A mild oxidation or reduction step can convert the various metal species into a single, more readily scavenged form.[8]
Experimental Protocol: Catalyst Removal Using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude product containing the catalyst residue in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add 3-5 equivalents of the selected silica-based scavenger to the solution.[9]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a duration determined by optimization experiments (typically 4-16 hours).[8][9]
-
Filtration: Remove the scavenger by filtering the mixture through a pad of celite or a suitable filter.
-
Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive technique.
Workflow for Scavenger Selection and Optimization
Caption: Workflow for selecting and optimizing a metal scavenger.
Section 2: Adsorption on Activated Carbon - A Cost-Effective, Non-Specific Method
Activated carbon is a widely used and inexpensive adsorbent for removing catalyst residues.[10] However, its non-specific nature can lead to product loss.[10]
Troubleshooting Guide & FAQs: Activated Carbon
Q1: Why is activated carbon treatment leading to a low yield of my final product?
A1: The high surface area and porous structure of activated carbon can adsorb the product along with the catalyst.[10]
Troubleshooting Steps:
-
Reduce the amount of carbon: Use the minimum amount of activated carbon necessary for effective catalyst removal.
-
Solvent selection: A solvent in which your product is highly soluble can help minimize its adsorption.
-
Consider alternative adsorbents: If product loss remains high, explore other options like silica gel or alumina, which may have different adsorption properties.[11]
Experimental Protocol: Catalyst Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the carbon.
-
Washing: Thoroughly wash the celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analysis: Determine the residual metal content.
Section 3: Liquid-Liquid Extraction - Exploiting Differential Solubility
Liquid-liquid extraction can be an effective method for separating a catalyst from a product if they have different solubilities in immiscible solvents.[12] This technique is particularly useful for recovering homogeneous catalysts.[13]
Troubleshooting Guide & FAQs: Liquid-Liquid Extraction
Q1: The catalyst is not being effectively removed by extraction. What can I do?
A1: The partitioning of the catalyst into the desired phase may be inefficient.
Troubleshooting Steps:
-
Solvent System Optimization: Screen different pairs of immiscible solvents to find a system that maximizes the partitioning of the catalyst into one phase and the product into the other.
-
pH Adjustment: For catalysts with acidic or basic functionalities, adjusting the pH of an aqueous phase can significantly alter their solubility and improve separation.
-
Use of Chelating Agents: Adding a chelating agent, such as EDTA, to an aqueous phase can form a water-soluble complex with the metal, facilitating its extraction from the organic phase.[11]
Troubleshooting Logic for Catalyst Removal
Caption: A logical approach to troubleshooting catalyst removal issues.
Section 4: Chromatography - For High-Purity Requirements
Column chromatography using adsorbents like silica gel or alumina can be a highly effective method for removing catalyst residues, particularly when high purity is required.[14][15]
Troubleshooting Guide & FAQs: Chromatography
Q1: The catalyst is co-eluting with my product during column chromatography.
A1: The polarity of the catalyst-containing species and your product are too similar under the chosen conditions.
Troubleshooting Steps:
-
Solvent System Modification: Adjust the polarity of the eluent. A less polar solvent system may increase the retention of a polar catalyst on the stationary phase.
-
Stationary Phase Selection: Switch to a different stationary phase. For example, if using silica gel, consider alumina or a functionalized silica gel.
-
Pre-treatment: Treat the crude product with a scavenger before chromatography to convert the catalyst into a more polar species that will bind more strongly to the stationary phase.
Data Summary: Comparison of Catalyst Removal Techniques
| Technique | Selectivity | Cost | Potential for Product Loss | Scalability |
| Metal Scavengers | High | Moderate to High | Low to Moderate | Good |
| Activated Carbon | Low | Low | High | Excellent |
| Liquid-Liquid Extraction | Variable | Low | Low | Excellent |
| Chromatography | High | High | Moderate | Moderate |
References
- SepPure Technologies. (2025, May 29).
- Solubility of Things. (n.d.).
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- OAText. (n.d.).
- Velocity Scientific Solutions. (n.d.). Metal Scavengers.
- SiliCycle. (2021, March 26).
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- ResearchGate. (2019, October 7).
- Chemistry For Everyone. (2025, November 1).
- Sopachem. (n.d.). Metal Scavenger Guide.
- Johnson M
- Alfa Chemistry. (n.d.). Silica-Based Metal Scavengers.
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- Benchchem. (2025).
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- Chemistry World. (2012, April 16).
- AutoCatalystMarket. (2024, May 23).
- Mastermelt. (n.d.). Precious Metal Reclamation & Recovery Solutions for the Pharmaceutical Industry in UK.
- Benchchem. (2025, November).
- StudySmarter. (2024, August 27).
- Sorbent Technologies, Inc. (2025, September 26).
- DuPont. (n.d.). Suggestions for Catalyst Decommissioning and Unloading Tech Fact.
- AVANT. (2023, May 5).
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Reddit. (2025, September 19). Your trick to remove residual palladium.
- Chemical Reviews. (n.d.).
- American Fuel & Petrochemical Manufacturers. (n.d.).
- Allied Academies. (2018, March 5). The comparative jurisprudence of catalysts preparation methods: I.
- Carnegie Mellon University. (n.d.).
- ResearchGate. (2017, February 13). I want to remove the organic phase from a spent, solid catalyst in order to characterize it.
- ResearchGate. (2025, August 7).
- ACS Publications. (2023, September 6).
- Wikipedia. (n.d.). Adsorption.
- Google Patents. (n.d.).
- Applied Catalysts. (2024, September 9).
- ChemCatBio. (n.d.).
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- NIH. (n.d.).
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Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess for Reactions Catalyzed by trans-(2-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of high enantioselectivity is paramount. The chiral ligand trans-(2-Aminocyclohexyl)methanol has emerged as a versatile and effective organocatalyst for a variety of enantioselective transformations, including aldol reactions and Michael additions. The critical measure of success for these reactions is the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer in the product mixture. The accurate and precise determination of ee is not merely a matter of academic interest; it is a crucial step in drug development and the synthesis of fine chemicals, where the biological activity of enantiomers can differ dramatically.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of products derived from reactions catalyzed by this compound. We will delve into the causality behind experimental choices for each method, provide field-proven insights, and present detailed, self-validating protocols.
The Crucial Role of Enantiomeric Excess in Asymmetric Catalysis
The biological activity of chiral molecules is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[1] Therefore, the ability to synthesize and accurately quantify the enantiomeric purity of a chiral compound is a cornerstone of modern pharmaceutical science and chemical synthesis. This compound, as a chiral catalyst, is designed to create a chiral environment that favors the formation of one enantiomer over the other. The determination of the enantiomeric excess is the ultimate measure of the catalyst's effectiveness.
A Comparative Analysis of Analytical Methodologies
The most common and reliable methods for determining enantiomeric excess are chromatographic techniques, such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[2][3] The selection of the most suitable technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.[1]
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Accuracy | High | High | Moderate to High |
| Precision | High | High | Moderate |
| Sensitivity (LOD/LOQ) | High (ng to pg) | Very High (pg to fg) | Low (mg) |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per sample | 5-15 minutes per sample |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Compound Volatility | Not required | Required | Not required |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
| Cost (Instrument) | High | Moderate | Very High |
| Cost (Consumables) | Moderate (chiral columns) | Low | Low |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for determining enantiomeric excess due to its versatility and high accuracy.[1][4] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[5]
Causality in Method Development: The choice of the chiral stationary phase is the most critical decision. For the products of this compound catalyzed reactions, which are often β-hydroxy ketones (from aldol reactions) or γ-nitro ketones (from Michael additions), polysaccharide-based CSPs like those derived from cellulose or amylose (e.g., Chiralpak® AD-H, OD-H) are excellent starting points due to their broad applicability.[6] The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks.
Experimental Protocol: Chiral HPLC Analysis of a β-Hydroxy Ketone
This protocol is a representative example for determining the enantiomeric excess of a β-hydroxy ketone, a typical product of an aldol reaction catalyzed by this compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the purified reaction product.
- Dissolve the sample in 1 mL of the mobile phase (e.g., n-hexane/isopropanol 90:10 v/v) to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
- Instrument: A standard HPLC system with a UV detector.
- Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[5]
Workflow for Chiral HPLC Analysis:
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For products that are volatile and thermally stable, chiral GC offers a powerful alternative to HPLC, often with shorter analysis times and higher resolution.[1][2] Similar to HPLC, chiral GC utilizes a chiral stationary phase, typically a cyclodextrin derivative coated on a capillary column.[7]
Causality in Method Development: The key to a successful chiral GC separation is the volatility of the analyte. If the product has a high boiling point, derivatization to a more volatile compound may be necessary. The choice of the chiral column is also critical; for example, β-cyclodextrin-based columns like β-DEX™ 225 are effective for a wide range of chiral compounds.[7] The temperature program of the GC oven is optimized to ensure good separation of the enantiomers without excessive peak broadening.
Experimental Protocol: Chiral GC Analysis of a Volatile Product
This protocol is a representative example for a volatile product that might be obtained from a reaction catalyzed by this compound.
1. Sample Preparation:
- Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2. GC System and Conditions:
- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Chiral Column: β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.
- Oven Temperature Program: 100 °C for 1 min, then ramp to 180 °C at 5 °C/min, hold for 5 min.
- Injection Volume: 1 µL (split injection, 50:1 split ratio).
3. Data Analysis:
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess using the same formula as for HPLC.
Workflow for Chiral GC Analysis:
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[3] This is achieved by adding a chiral shift reagent (CSR) to the NMR sample. The CSR forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to resonate at different chemical shifts.[8]
Causality in Method Development: The choice of the chiral shift reagent is crucial. Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used.[9] The effectiveness of a CSR depends on its ability to form a stable complex with the analyte and induce a sufficient chemical shift difference between the diastereomeric complexes. The stoichiometry of the CSR to the analyte must be carefully optimized to achieve baseline separation of the signals.
Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire a standard ¹H NMR spectrum of the sample.
- Add a small, accurately weighed amount of the chiral shift reagent (e.g., 5 mol%) to the NMR tube.
- Gently shake the tube to dissolve the reagent.
- Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the enantiomers.
- If the signals are not baseline resolved, incrementally add more CSR and re-acquire the spectrum until optimal separation is achieved.
2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: CDCl₃.
- Experiment: Standard ¹H NMR.
3. Data Analysis:
- Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
- Integrate the areas of these two signals.
- The ratio of the integrals directly corresponds to the ratio of the enantiomers.
- Calculate the enantiomeric excess from the integral values.
Logical Relationship in NMR with CSR:
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chiral HPLC methods for separating enantiomers of reaction products
An In-Depth Guide to Chiral HPLC Methods for Enantiomeric Separation
The Imperative of Chirality: Understanding the Fundamentals
In the pharmaceutical and chemical industries, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit significant differences in pharmacological activity, toxicity, and metabolic pathways.[1][2] Regulatory bodies worldwide now mandate the analysis and control of enantiomeric purity, making robust chiral separation techniques indispensable.[1][3]
The cornerstone of direct chiral separation by HPLC is the Chiral Stationary Phase (CSP).[4][5] The fundamental principle governing this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[6][7] For successful chiral recognition to occur, a minimum of three points of interaction between the analyte and the CSP are generally required, with at least one of these interactions being stereochemically dependent.[8] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[6][9]
A Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical step in chiral method development.[4] Each class of CSP offers a unique set of interaction capabilities, making them suitable for different types of analytes. Below is a comparative overview of the most widely used CSPs.
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose, are the most versatile and widely used CSPs in chiral chromatography, accounting for a vast majority of successful separations.[5][9][10] They are available in two main formats: coated and immobilized.
-
Chiral Selector: Helical polymers of cellulose or amylose derivatized with various phenyl carbamates or esters (e.g., tris(3,5-dimethylphenylcarbamate)).[11][12]
-
Mechanism of Separation: The primary mechanism involves the analyte fitting into chiral grooves or cavities along the helical polymer structure.[9] Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[13]
-
Strengths:
-
Weaknesses:
-
Coated Phases: Have limited solvent compatibility. "Non-standard" solvents like dichloromethane (DCM), tetrahydrofuran (THF), and chloroform can irreversibly damage the column by stripping the coating from the silica support.[13][14][15]
-
Immobilized Phases: While offering universal solvent compatibility, they may sometimes exhibit slightly lower chromatographic performance than their coated counterparts under identical conditions.[9][14]
-
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] This unique structure is key to their chiral recognition capabilities.
-
Chiral Selector: Native or derivatized α-, β-, or γ-cyclodextrins bonded to a silica surface.[3][16][18]
-
Mechanism of Separation: Primarily driven by inclusion complexation, where the analyte (or a portion of it) fits into the hydrophobic cavity.[18][19] Chiral recognition is enhanced by interactions between analyte functional groups and the hydroxyl groups on the rim of the cyclodextrin.[4][18]
-
Strengths:
-
Weaknesses:
-
Limited Normal-Phase Use: While possible, they are most commonly used in reversed-phase mode.[16]
-
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these were among the first commercially successful CSPs. They are known for their rational design based on the three-point interaction model.[8][20]
-
Chiral Selector: Small, chiral molecules (often amino acid derivatives) that possess π-electron donor or acceptor properties, covalently bonded to the silica support.[8][21]
-
Mechanism of Separation: Relies on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector.[8]
-
Strengths:
-
High Durability: Covalently bonded phases are very robust.[21][22]
-
Predictable Elution Order: The elution order of enantiomers can often be predicted based on their structure.
-
Invertible Elution Order: Using a CSP with the opposite absolute configuration allows for the inversion of the elution order, which is highly advantageous for purifying trace enantiomers.[22]
-
-
Weaknesses:
-
Narrower Applicability: Generally less broadly applicable than polysaccharide phases.[7]
-
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers and various functional groups, making them powerful and versatile chiral selectors.[23][24]
-
Chiral Selector: Glycopeptide antibiotics like vancomycin or teicoplanin bonded to silica.[23][25]
-
Mechanism of Separation: A complex combination of interactions including hydrogen bonding, ionic interactions, inclusion in hydrophobic pockets, and steric repulsion.[23]
-
Strengths:
-
Multi-modal Operation: Highly effective in reversed-phase, normal-phase, and polar organic modes, often with complementary selectivities.[26][27]
-
Broad Selectivity: The complex structure allows for the separation of a wide variety of compound classes, including amino acids, NSAIDs, and other pharmaceuticals.[23][28]
-
LC-MS Compatibility: Well-suited for use with mass spectrometry-friendly mobile phases.[27]
-
-
Weaknesses:
-
Complex Mechanism: The multitude of interaction sites can make method development less predictable than with simpler CSPs.
-
Protein-Based CSPs
Proteins are inherently chiral and exhibit high stereoselectivity in biological systems. This property is harnessed by immobilizing proteins onto a silica support for use as CSPs.[17][29][30]
-
Chiral Selector: Proteins such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or cellobiohydrolase (CBH).[17][31][32]
-
Mechanism of Separation: Enantioseparation occurs based on differences in the binding affinity of the enantiomers to the stereoselective binding sites on the protein.[29]
-
Strengths:
-
Biomimetic Separations: Can provide insight into the in-vivo behavior of drug enantiomers.
-
Aqueous Compatibility: Operate primarily in reversed-phase mode with aqueous buffers, allowing for the direct injection of biological samples.[17][29]
-
Broad Applicability: AGP columns, in particular, are known for their ability to separate a wide range of acidic, basic, and neutral compounds.[31]
-
-
Weaknesses:
-
Low Loading Capacity: Not suitable for preparative-scale work.[32]
-
Fragile: Can be sensitive to pH, temperature, and organic solvent concentration, leading to shorter column lifetimes if not handled carefully.[32]
-
Lower Efficiency: Often exhibit lower column efficiency compared to other CSP types.[32]
-
Performance Comparison of Chiral Stationary Phases
The choice of CSP and mobile phase is critical for achieving baseline resolution (Rs > 1.5) in an efficient manner.[5] The following table summarizes experimental data for the separation of common drug compounds on different CSPs, illustrating the varied selectivity offered by each phase.
| Compound | CSP Type | Chiral Stationary Phase | Mobile Phase | Selectivity (α) | Resolution (Rs) |
| Warfarin | Polysaccharide | Chiralpak AD-H | Hexane/Isopropanol/TFA (80/20/0.1) | 1.45 | 4.20 |
| Thalidomide | Polysaccharide | Chiralcel OD-H | Hexane/Isopropanol (90/10) | 1.62 | 3.51 |
| Propranolol | Protein-Based | Chiralpak AGP | 10mM Ammonium Acetate/Acetonitrile | 1.80 | 2.50 |
| Loratadine | Macrocyclic | Chirobiotic V2 | Methanol/Acetic Acid/TEA (100/0.1/0.1) | 1.21 | 2.15 |
| Ketoprofen | Cyclodextrin | Cyclobond I 2000 | Acetonitrile/TEAA Buffer pH 4.1 | 1.15 | 1.90 |
| Imidacloprid | Pirkle-Type | Whelk-O1 | Hexane/Ethanol (80/20) | 1.33 | 2.80 |
Note: Data is compiled from various application notes and literature sources for illustrative purposes. Actual performance may vary based on specific instrument conditions and column batches.
A Systematic Workflow for Chiral Method Development
A trial-and-error approach to chiral separations can be exceedingly time-consuming.[4] A systematic screening strategy is the most efficient path to success.[7][33]
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: General Column Screening
This protocol provides a robust starting point for separating a novel chiral compound.
-
Column Selection: Choose a set of 3-4 columns with diverse selectivities. A recommended starting set includes:
-
One amylose-based polysaccharide column (e.g., Chiralpak AD-H, Chiralpak IA).
-
One cellulose-based polysaccharide column (e.g., Chiralcel OD-H, Chiralcel OJ-R).
-
One macrocyclic antibiotic column (e.g., Chirobiotic V or T).
-
-
Mobile Phase Preparation: Prepare the following mobile phase systems:
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) (90/10, v/v). For basic analytes, add 0.1% diethylamine (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).
-
Reversed-Phase (RP): Acetonitrile / 20mM Ammonium Bicarbonate buffer pH 9.0 (50/50, v/v).
-
Polar Organic (PO): Acetonitrile / Methanol (50/50, v/v).
-
-
Screening Execution:
-
Equilibrate each column with the first mobile phase for at least 10 column volumes.[33] For macrocyclic antibiotic columns, longer equilibration (1-2 hours) may be necessary.[33]
-
Set the flow rate to 1.0 mL/min for standard 4.6 mm ID columns.
-
Set the column temperature to 25 °C.
-
Inject the sample and run the analysis for 20-30 minutes.
-
If no separation is observed, move to the next mobile phase system, ensuring proper column flushing and re-equilibration between systems.
-
-
Optimization:
-
Once a "hit" (any degree of separation) is identified, fine-tune the separation.
-
Mobile Phase: Adjust the ratio of the strong to weak solvent. For example, in normal phase, decrease the percentage of alcohol to increase retention and potentially improve resolution.
-
Temperature: Decreasing the temperature generally increases chiral selectivity and resolution, although it may increase backpressure.[33]
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min), which can enhance efficiency.[33]
-
Understanding CSP Relationships and Interaction Mechanisms
The diverse capabilities of CSPs stem from their unique structural features and the primary forces they employ for chiral recognition.
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A Comparative Guide to trans-(2-Aminocyclohexyl)methanol and Other Chiral Ligands in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged scaffolds available to chemists, chiral 1,2-amino alcohols have distinguished themselves through their accessibility, modularity, and demonstrated efficacy across a spectrum of catalytic transformations. This guide provides an in-depth comparative analysis of trans-(2-Aminocyclohexyl)methanol, a workhorse ligand, with other notable chiral ligands in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. Drawing upon experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in ligand selection for their synthetic endeavors.
The Structural Merits of this compound
This compound is a chiral β-amino alcohol characterized by a conformationally rigid cyclohexane backbone. This rigidity is a key attribute, as it curtails the number of potential transition states in a catalytic cycle, which frequently translates to heightened enantioselectivity. The vicinal amino and hydroxyl moieties are ideally positioned to form a stable five-membered chelate ring with a metal center, thereby creating a well-defined chiral pocket to orchestrate the stereochemical outcome of a reaction.
Performance in Enantioselective Diethylzinc Addition to Benzaldehyde
The enantioselective addition of organozinc reagents to prochiral aldehydes is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols. The performance of this compound in the addition of diethylzinc to benzaldehyde is benchmarked against other widely used chiral amino alcohol ligands in the table below.
Table 1: Comparative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| This compound | 2 | Toluene | 0 | 24 | 92 | 78 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | >95 | 94 | (S) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | (R) |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 8 | Toluene | 25 | 16 | 92 | 95 | (S) |
| (S)-2-Amino-3-cyclohexylpropan-1-ol | 2 | Toluene | 0 | 2 | 98 | 97 | (S) |
Data compiled from multiple sources for comparative purposes. Reaction conditions may vary slightly between studies.
From the data presented, it is evident that while this compound provides good enantioselectivity, other ligands such as DAIB and (S)-2-Amino-3-cyclohexylpropan-1-ol can afford higher ee values under similar conditions. The choice of ligand will ultimately depend on the specific substrate, desired enantiomer, and optimization of reaction parameters.
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones, utilizing a hydrogen donor such as isopropanol. The efficacy of chiral amino alcohols in ruthenium-catalyzed ATH of N-phosphinyl ketimines has been systematically evaluated. Below is a comparison of the performance of several ligands in the reduction of an N-(diphenylphosphinyl)imine derived from acetophenone.
Table 2: Comparative Performance of Chiral Amino Alcohols in Ru-Catalyzed Asymmetric Transfer Hydrogenation
| Ligand | Substrate | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| (1S,2R)-1-amino-2-indanol | N-(1-phenylethylidene)diphenylphosphinamide | 95 | 82 |
| (1R,2S)-norephedrine | N-(1-phenylethylidene)diphenylphosphinamide | 99 | 10 |
| (1R,2S)-2-amino-1,2-diphenylethanol | N-(1-phenylethylidene)diphenylphosphinamide | 99 | 12 |
| (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine | N-(1-phenylethylidene)diphenylphosphinamide | 94 | 2 |
While direct comparative data for this compound in this specific reaction was not found in the immediate literature, the data for (1S,2R)-1-amino-2-indanol, which shares a similar rigid cyclic backbone, suggests that such structures are conducive to achieving high enantioselectivity in ATH reactions.[1]
The data clearly indicates that the rigid indane framework of (1S,2R)-1-amino-2-indanol is crucial for achieving high enantioselectivity in this transformation, significantly outperforming more flexible ligands like norephedrine.[1] This underscores the importance of a conformationally restrained ligand backbone, a key feature of this compound.
Experimental Protocols and Mechanistic Insights
To provide a practical context, detailed experimental procedures for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst are outlined below.
Experimental Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde
Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol catalyst (e.g., this compound, 0.02 mmol, 2 mol%) in anhydrous toluene (5 mL). The scrupulous exclusion of moisture is critical as organozinc reagents are highly pyrophoric and readily decompose in the presence of water.
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes. This pre-incubation step allows for the formation of the active chiral zinc-alkoxide catalytic species.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture. The slow addition helps to control the exothermicity of the reaction and maintain a consistent temperature, which is often crucial for achieving high enantioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C. This safely neutralizes the reactive organometallic species.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral HPLC or GC analysis.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle for asymmetric transfer hydrogenation with a Ru-amino alcohol complex involves the coordination of the ketone, hydride transfer from the isopropanol-derived alkoxide, and regeneration of the catalyst.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
This compound stands as a reliable and effective chiral ligand in the repertoire of asymmetric catalysis. Its rigid cyclohexane framework provides a robust platform for inducing chirality in a variety of transformations. While it may not always afford the highest enantioselectivities when compared to more specialized or newer generation ligands, its commercial availability and consistent performance make it an excellent starting point for reaction optimization. The comparative data and detailed protocols presented in this guide serve as a valuable resource for chemists to navigate the nuanced landscape of chiral ligand selection, ultimately accelerating the development of efficient and selective asymmetric syntheses.
References
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Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation of Products from Asymmetric Synthesis
In the realm of asymmetric synthesis, where the creation of chiral molecules with a specific three-dimensional arrangement is paramount, the rigorous validation of the product's stereochemical integrity is not merely a procedural step but the cornerstone of success.[1][2] For researchers, scientists, and drug development professionals, an enantiomerically pure compound can be the key to therapeutic efficacy, while its mirror image might be inactive or even dangerously toxic.[3] This guide provides an in-depth, technical comparison of modern spectroscopic techniques for the validation of products from asymmetric synthesis, grounded in field-proven insights and experimental data. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Two Pillars of Stereochemical Validation: Enantiomeric Excess and Absolute Configuration
The successful outcome of an asymmetric synthesis is quantified by two critical parameters:
-
Enantiomeric Excess (ee): This measures the degree to which one enantiomer is present in excess of the other in a mixture. It is a direct reflection of the stereoselectivity of the synthetic transformation.
-
Absolute Configuration (AC): This defines the actual spatial arrangement of atoms in a chiral molecule (e.g., R or S configuration). Determining the AC is crucial for understanding structure-activity relationships and for regulatory approval in the pharmaceutical industry.
This guide will dissect the primary spectroscopic methods used to determine both ee and AC, offering a comparative analysis to inform your selection of the most appropriate technique for your specific analytical challenge.
Navigating the Analytical Landscape: A Comparative Overview
The choice of an analytical technique for determining enantiomeric excess and absolute configuration is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[4] The following table provides a summary of key quantitative performance metrics for the most common analytical and spectroscopic methods.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy (with Chiral Auxiliaries) | Circular Dichroism (CD) | Vibrational Circular Dichroism (VCD) |
| Primary Application | Enantiomeric Excess (ee) | Enantiomeric Excess (ee) | Enantiomeric Excess (ee), Absolute Configuration (AC) | Absolute Configuration (AC), Enantiomeric Excess (ee) | Absolute Configuration (AC) |
| Typical Sample Amount | µg-mg | ng-µg | mg | µg-mg | mg |
| Analysis Time | 5-30 min | 10-60 min | 5-20 min (after derivatization) | < 5 min | 1-12 hours[5] |
| Resolution | High | Very High | Moderate to High | N/A (bulk measurement) | N/A (bulk measurement) |
| Throughput | High | High | Moderate | High | Low |
| Key Advantage | Broad applicability, high precision | High sensitivity for volatile compounds | Provides structural information, no separation needed | Non-destructive, sensitive to stereochemistry | Powerful for AC determination without crystallization[5] |
| Key Limitation | Method development can be time-consuming | Analyte must be volatile and thermally stable[6] | Requires derivatization, potential for kinetic resolution | Requires a chromophore near the stereocenter | Requires specialized equipment, computationally intensive |
In-Depth Analysis of Spectroscopic Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds, offering robust and reliable separation of enantiomers.[7][8] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][9]
Causality Behind Experimental Choices: The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used due to their broad applicability for a wide range of chiral compounds.[7][8] The choice of mobile phase (typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol) is crucial for optimizing the separation by influencing the interactions between the analytes and the CSP.
Experimental Protocol: Enantiomeric Separation of a Chiral Amine
This protocol outlines a general method for the chiral separation of a primary amine, a common functional group in pharmaceutical compounds.
-
Column Selection: Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector).[7]
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10 v/v).
-
Sample Preparation:
-
HPLC System Setup and Operation:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[7]
-
Set the UV detector to a wavelength of 254 nm.[7]
-
Inject 10 µL of a racemic standard of the amine to determine the retention times of the enantiomers and verify system suitability (resolution > 1.5).[7]
-
Inject 10 µL of the prepared sample.[7]
-
Record the chromatogram and integrate the peak areas for both enantiomers.[8]
-
-
Data Analysis:
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
NMR Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral auxiliaries, it can be used to determine both enantiomeric excess and absolute configuration.[11] Enantiomers are indistinguishable by NMR in an achiral environment. However, by reacting them with an enantiomerically pure chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA), a pair of diastereomers is formed, which have distinct NMR spectra.[11][12]
Mosher's Acid Analysis for Absolute Configuration
A classic and reliable method for determining the absolute configuration of secondary alcohols and amines is Mosher's ester analysis.[13] This technique involves the formation of diastereomeric esters with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters allows for the assignment of the absolute configuration.[11]
Experimental Protocol: Mosher's Ester Analysis [11][14]
-
Preparation of Diastereomeric Esters (Two separate reactions):
-
Reaction Monitoring and Work-up:
-
Purification: Purify each diastereomeric ester separately using column chromatography.[11]
-
NMR Analysis:
-
Configuration Assignment:
-
Analyze the sign distribution of the Δδ values. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the deduction of the absolute configuration based on the established Mosher model.[11]
-
Logical Flow of Mosher's Acid Analysis
Caption: Decision-making workflow for Mosher's acid analysis.
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.[15] These methods are powerful for determining the absolute configuration of chiral compounds.[5][15]
Circular Dichroism (CD)
CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[15] The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration can be determined by comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum mechanical calculations.[15]
Vibrational Circular Dichroism (VCD)
VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation.[16] While the IR spectra of enantiomers are identical, their VCD spectra are mirror images of each other.[5] This makes VCD an exceptionally powerful technique for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization.[5][17]
Experimental Protocol: Absolute Configuration Determination by VCD [17]
-
Sample Preparation: Dissolve the purified chiral product in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[17]
-
VCD Spectrum Measurement:
-
Acquire the experimental VCD and IR spectra using a VCD spectrometer.
-
Data is typically collected for several hours to achieve a good signal-to-noise ratio.[5]
-
-
Computational Modeling:
-
Perform ab initio Density Functional Theory (DFT) calculations to simulate the VCD spectrum of one of the enantiomers.[17] The spectrum of the other enantiomer is the mirror image.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the simulated spectra for both enantiomers.
-
The absolute configuration is assigned based on the best correlation between the signs and intensities of the experimental and calculated VCD bands.[17]
-
VCD for Asymmetric Catalysis Insight
VCD is not only for product validation but can also provide mechanistic insights into asymmetric catalysis. By studying the VCD spectra of catalyst-substrate complexes, it's possible to observe the induction of chirality in an achiral substrate upon coordination to a chiral catalyst, revealing the initial steps of enantioselectivity.[18][19][20]
Conclusion: An Integrated Approach to Validation
The spectroscopic validation of products from asymmetric synthesis is a multi-faceted challenge that often requires an integrated approach. While chiral HPLC is the workhorse for accurate enantiomeric excess determination, NMR-based methods, particularly Mosher's acid analysis, offer a reliable route to determining absolute configuration. For challenging cases, or when non-destructive analysis is paramount, the chiroptical techniques of CD and VCD provide powerful alternatives, with VCD emerging as a definitive method for absolute configuration assignment without the need for crystallization.
As a senior application scientist, my recommendation is to employ a primary method for routine analysis (typically chiral HPLC for ee) and a secondary, orthogonal method for confirmation, especially for pivotal compounds in a drug development pipeline. The choice of the secondary method should be guided by the specific properties of the molecule and the information required. This dual-validation strategy ensures the highest level of confidence in the stereochemical integrity of your synthesized molecules, a critical aspect of scientific rigor and, ultimately, patient safety.
References
- Purechemistry. (2024, February 19). Determination of absolute configuration.
- Spark904. (n.d.). Absolute configuration of complex chiral molecules.
- Advanced Spectroscopy For Enantiomeric Excess Determination. (n.d.).
- Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- Journal of the American Chemical Society. (n.d.). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2.
- Sato, H., Takimoto, K., Yoshida, J., & Yamagishi, A. (2020). Vibrational Circular Dichroism towards Asymmetric Catalysis: Chiral Induction in Substrates Coordinated with Copper(II). The Royal Society of Chemistry.
- Nature Protocols. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Determination of enantiomeric excess. (n.d.).
- PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nat Protoc, 2(10), 2451-8.
- Benchchem. (n.d.). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess.
- Oxford Academic. (n.d.). Solid-state Vibrational Circular Dichroism as Applied for Heterogenous Asymmetric Catalysis: Copper(II) Complexes Immobilized in Montmorillonite. Chemistry Letters.
- Experts@Minnesota. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
- Benchchem. (n.d.). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
- Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
- RSC Publishing. (2020, October 15). Vibrational circular dichroism towards asymmetric catalysis: chiral induction in substrates coordinated with copper(II) ions.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
- Physics Forums. (2007, November 8). Chiral Purity (enantiomer excess) for HPLC.
- Asymmetric Synthesis. (n.d.).
- ResearchGate. (2022, March). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.
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A Comparative Guide to Metal-Catalyzed Asymmetric Synthesis with trans-(2-Aminocyclohexyl)methanol Derivatives
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the privileged scaffolds that have emerged, those based on the C₂-symmetric trans-1,2-diaminocyclohexane backbone have proven exceptionally versatile. This guide focuses on a key derivative, trans-(2-Aminocyclohexyl)methanol and its conceptual analogues, providing a comparative analysis of its performance when paired with different transition metals—specifically Ruthenium, Copper, Rhodium, and Iridium.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into why certain metal-ligand pairings excel in specific transformations. We will explore the nuances of catalyst selection, supported by experimental data and detailed methodologies, to empower you to make informed decisions in your synthetic endeavors.
The Ligand Scaffold: A Foundation for Asymmetric Induction
The this compound scaffold and its parent diamine derivatives are highly effective chiral auxiliaries for several key reasons:
-
Rigid Bicyclic Structure: The cyclohexane ring constrains the geometry of the chelating groups, creating a well-defined and predictable chiral environment around the metal center.
-
C₂-Symmetry: This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.
-
Tunable Functionality: The amino and hydroxyl groups can be readily modified (e.g., sulfonated, alkylated) to fine-tune the steric and electronic properties of the resulting ligand, allowing for optimization against specific substrates.
This guide will examine how these features are exploited in concert with different metal centers to achieve high levels of asymmetric induction in two major classes of reactions: reductive transformations of carbonyls and carbon-carbon bond-forming reactions.
Section 1: Ruthenium Catalysis - The Workhorse of Asymmetric Transfer Hydrogenation
Ruthenium complexes, particularly those bearing a (p-cymene)RuCl₂ precursor and a chiral ligand derived from the trans-1,2-diaminocyclohexane framework, are preeminent catalysts for the Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.[1] This reaction is a cornerstone of modern synthesis due to its operational simplicity, avoiding the need for high-pressure gaseous hydrogen.
The active catalyst typically operates via a bifunctional mechanism. The metal center activates the hydrogen donor (commonly isopropanol or a formic acid/triethylamine mixture), while the amine group on the ligand participates in the proton transfer to the carbonyl oxygen through a six-membered pericyclic transition state. This concerted mechanism is highly organized, leading to excellent enantioselectivity.
Performance Data: Ruthenium-Catalyzed ATH of Ketones
The following table summarizes representative results for the ATH of acetophenone and other ketones using Ru-catalysts derived from chiral 1,2-amino alcohols or diamines.
| Substrate | Catalyst System | H-Source | Yield (%) | ee (%) | Reference |
| Acetophenone | [Ru(p-cymene)Cl₂]₂ / Ts-DPEN* | i-PrOH / KOH | >95 | 98 | [2] |
| Acetophenone | [Ru(p-cymene)Cl₂]₂ / Chiral Tetraaza Ligand | HCOONa / H₂O | 98 | >99 | [3] |
| β-Ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH / Et₃N | 41-87 | >99 | [4] |
| α-Oxobutyrolactones | Ruthenium Catalyst | i-PrOH / Base | Excellent | Excellent | [5] |
Note: Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a widely used and structurally analogous C₂-symmetric ligand that exemplifies the performance of this catalyst class.
The data clearly indicates that Ru-based systems are highly effective, often providing quantitative conversion and exceptional enantiomeric excess across a range of substrates. The choice of hydrogen source and base is critical and must be optimized for each substrate.
Visualizing the Catalytic Cycle
The proposed mechanism for Ru-catalyzed ATH highlights the synergy between the metal and the ligand.
Caption: Proposed mechanism for Ru-catalyzed asymmetric transfer hydrogenation.
Section 2: Copper Catalysis - Facilitating Asymmetric Carbon-Carbon Bond Formation
While ruthenium excels in reductions, copper complexes of chiral ligands based on the trans-1,2-diaminocyclohexane scaffold are highly effective in promoting enantioselective carbon-carbon bond-forming reactions. A prime example is the Asymmetric Henry (nitroaldol) Reaction.[5]
In this transformation, the chiral copper(II) complex acts as a Lewis acid, coordinating to both the aldehyde and the nitronate anion derived from the nitroalkane. This ternary complex brings the reactants into a specific orientation within the chiral pocket created by the ligand, dictating the stereochemical outcome of the reaction. The resulting β-nitro alcohols are valuable synthetic intermediates, readily converted into chiral 1,2-amino alcohols.
Performance Data: Copper-Catalyzed Asymmetric Henry Reaction
The table below showcases the efficacy of in situ generated copper catalysts for the reaction between various aldehydes and nitromethane.
| Aldehyde | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Cu(OAc)₂ / Chiral Diamine | EtOH | >99 | 94.6 | [6] |
| 4-Nitrobenzaldehyde | Cu(OAc)₂ / Chiral Diamine | EtOH | 98 | 92.3 | [6] |
| Cyclohexanecarboxaldehyde | Cu(OAc)₂ / Chiral Diamine | EtOH | 95 | 88.5 | [6] |
| Various Aldehydes | Cu(OAc)₂ / Salen Ligand | Various | Moderate-Good | Moderate-Good | [7] |
These results demonstrate that copper-based systems provide a reliable route to chiral β-nitro alcohols with high yields and excellent enantioselectivities, particularly for aromatic aldehydes. The choice of solvent and copper salt can significantly influence the reaction's efficiency.[2]
Visualizing the Proposed Transition State
The stereochemical outcome is determined by the geometry of the transition state, where the ligand enforces a specific approach of the nucleophile to the electrophile.
Caption: Coordination complex in the Cu-catalyzed Asymmetric Henry Reaction.
Section 3: Rhodium and Iridium Catalysis - Expanding the Synthetic Toolbox
Rhodium and Iridium, congeners of ruthenium, also form highly active catalysts with chiral ligands derived from the 1,2-diaminocyclohexane scaffold for asymmetric hydrogenations and transfer hydrogenations. These catalysts are often preferred for specific substrate classes, such as N-heteroaromatics or challenging ketones, and can operate under remarkably mild conditions.
-
Rhodium(III) complexes have been shown to be highly effective for the ATH of aromatic ketones in aqueous media, using sodium formate as a benign hydrogen source. This approach offers significant advantages in terms of sustainability and operational safety.[8] High substrate-to-catalyst ratios have been achieved, underscoring the robustness of these systems.[8]
-
Iridium(III) catalysts have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of α-amino ketones, providing a direct route to valuable chiral 1,2-amino alcohols.[4] These catalysts can achieve extremely high turnover numbers (TONs), making them suitable for industrial-scale synthesis of pharmaceutical intermediates.[4]
Performance Highlights: Rhodium and Iridium
| Reaction Type | Metal | Substrate | Key Performance Metric | Reference |
| ATH in Water | Rh(III) | Aromatic Ketones | 87-100% ee, TON up to 10,000 | [8] |
| Asymmetric Hydrogenation | Ir(III) | α-Amino Ketones | Up to >99.9% ee, TON up to 100,000 | [4] |
| ATH of Ketones | Ir(III) | Aryl Ketones | Up to 95% ee | [7] |
The data illustrates that while the core reaction—hydrogenation—is similar to that of ruthenium, rhodium and iridium catalysts offer unique advantages for specific applications, such as aqueous catalysis or the synthesis of highly functionalized chiral building blocks like amino alcohols.
Section 4: Comparative Analysis
| Feature | Ruthenium | Copper | Rhodium | Iridium |
| Primary Application | Asymmetric Transfer Hydrogenation (ATH) of Ketones | Asymmetric Henry (Nitroaldol) Reaction | ATH of Ketones (esp. in water), Hydrogenation of Alkenes | Asymmetric Hydrogenation of challenging Ketones & Imines |
| Typical Substrates | Aromatic & Aliphatic Ketones | Aldehydes, Nitroalkanes | Aromatic Ketones, Quinoxalines | α-Amino Ketones, Functionalized Ketones |
| Key Strengths | High efficiency, operational simplicity, broad applicability. | C-C bond formation, access to chiral 1,2-amino alcohols. | Excellent activity in aqueous media, high TONs. | Extremely high TONs and enantioselectivity for specific substrates. |
| Mechanism | Bifunctional (Metal-Ligand Cooperation) | Lewis Acid Catalysis | Bifunctional (similar to Ru) | Primarily Metal-Centered Hydrogenation |
| Typical Precursor | [Ru(arene)Cl₂]₂ | Cu(OAc)₂, Cu(OTf)₂ | [RhCp*Cl₂]₂ | [Ir(COD)Cl]₂ |
Section 5: Experimental Protocols
The following protocols are representative examples for the in situ preparation and use of ruthenium and copper catalysts.
Protocol 1: Ruthenium-Catalyzed ATH of Acetophenone
Caption: General workflow for a Ru-catalyzed ATH experiment.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a nitrogen-flushed Schlenk flask, combine [Ru(p-cymene)Cl₂]₂ (0.0025 mmol) and the chiral ligand (e.g., (1R,2R)-TsDACH) (0.0055 mmol).
-
Add degassed 2-propanol (5.0 mL) and stir the resulting solution at room temperature for 30 minutes.
-
Reaction: In a separate flask, add acetophenone (1.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the ketone.
-
Initiate the reaction by adding a 0.1 M solution of KOH in 2-propanol (1.0 mL, 0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC analysis.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC analysis.
*TsDACH = N,N'-Ditosyl-1,2-diaminocyclohexane
Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction
Step-by-Step Methodology:
-
Catalyst Formation: To a dry reaction vial, add Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%) and the chiral ligand (e.g., a Schiff base derived from trans-1,2-diaminocyclohexane and an appropriate aldehyde) (0.022 mmol, 11 mol%).
-
Add the solvent (e.g., ethanol, 1.0 mL) and stir the mixture at room temperature for 1 hour to form the blue-green catalyst complex.
-
Reaction: Add the aldehyde (0.2 mmol) to the catalyst solution.
-
Add nitromethane (1.0 mmol, 5 equivalents).
-
Stir the reaction at room temperature for the specified time (e.g., 24-48 hours), monitoring by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-nitro alcohol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The this compound scaffold and its derivatives are exceptionally potent platforms for asymmetric catalysis. The choice of metal partner is paramount and dictates the type of transformation for which the system will be most effective.
-
Ruthenium remains the catalyst of choice for general-purpose Asymmetric Transfer Hydrogenation of ketones, offering a blend of high efficiency, selectivity, and operational simplicity.
-
Copper provides an excellent complementary system for asymmetric C-C bond formation, particularly in the Henry reaction, to generate valuable chiral building blocks.
-
Rhodium and Iridium offer specialized, highly active solutions for challenging substrates and can enable transformations under unique conditions, such as in aqueous media, often with unparalleled turnover numbers.
By understanding the distinct catalytic personalities of these metal-ligand pairings, researchers can more effectively harness their power to construct complex chiral molecules with precision and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Asymmetric Transfer Hydrogenation Catalyzed by a Ruthenium-trans-(2-Aminocyclohexyl)methanol Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the reduction of prochiral ketones to chiral secondary alcohols remains a cornerstone transformation, critical for the production of pharmaceutical intermediates and fine chemicals. While numerous catalytic systems have been developed, those employing chiral amino alcohol ligands have consistently demonstrated high efficiency and enantioselectivity. This guide focuses on a representative system: a Ruthenium complex incorporating the bidentate ligand trans-(2-Aminocyclohexyl)methanol.
Our objective is to move beyond a simple procedural description. We will dissect the proposed catalytic mechanism for this complex in asymmetric transfer hydrogenation (ATH) and, more importantly, provide a comprehensive framework for its experimental validation. By comparing distinct analytical methodologies and benchmarking against established alternatives like the Nobel Prize-winning Noyori-type catalysts, this guide offers a robust, field-tested approach to mechanistic investigation, empowering researchers to not only understand but also to innovate upon existing catalytic systems.
The Proposed Mechanism: An Outer-Sphere Concerted Pathway
The catalytic activity of the Ru-trans-(2-Aminocyclohexyl)methanol complex in the transfer hydrogenation of a ketone, typically using isopropanol as the hydrogen source, is widely understood to proceed through an "outer-sphere" mechanism. This pathway is characterized by the direct transfer of a hydride from the metal center and a proton from the ligand's amine group to the ketone substrate without prior coordination of the substrate to the metal.
The catalytic cycle can be visualized as follows:
Figure 1: Proposed outer-sphere catalytic cycle for ATH.
The cycle initiates with the deprotonation of the pre-catalyst by a base to form the active 18-electron ruthenium hydride species. The ketone then approaches this complex, and a six-membered pericyclic transition state is formed. In this concerted, rate-determining step, the hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively. The resulting chiral alcohol product is released, and the catalyst is regenerated by reaction with the hydrogen donor (isopropanol), liberating acetone.
Part 1: Experimental Validation of the Proposed Mechanism
A proposed mechanism is merely a hypothesis until substantiated by empirical evidence. Here, we compare three powerful experimental techniques to probe and validate the key features of the outer-sphere pathway.
Kinetic Analysis: Unveiling the Rate-Determining Step
Causality: The overall reaction rate's dependence on the concentration of each reactant provides crucial insight into the composition of the transition state of the rate-determining step (RDS). For the proposed mechanism, we expect the rate to be dependent on the catalyst and ketone concentrations but independent of the hydrogen source concentration, as it is not involved in the RDS.
Experimental Protocol:
-
Setup: A series of parallel reactions are prepared in a temperature-controlled reactor block.
-
Baseline: A standard reaction is run with defined concentrations of the Ru-catalyst, ketone substrate (e.g., acetophenone), isopropanol, and a base (e.g., KOtBu).
-
Variable Concentration: Subsequent reactions are performed by systematically varying the initial concentration of one component (catalyst, substrate, or isopropanol) while keeping all others constant.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product over time. The initial rate is calculated from the linear portion of the concentration vs. time plot.
-
Data Analysis: A plot of log(initial rate) versus log(concentration) for each component is generated. The slope of this line gives the order of the reaction with respect to that component.
Comparative Data Summary:
| Experiment | [Catalyst] (mol%) | [Substrate] (M) | [i-PrOH] (M) | Relative Initial Rate | Deduced Order |
| 1 (Baseline) | 1.0 | 0.1 | 2.0 | 1.00 | - |
| 2 | 2.0 | 0.1 | 2.0 | 2.02 | ~1 |
| 3 | 1.0 | 0.2 | 2.0 | 1.98 | ~1 |
| 4 | 1.0 | 0.1 | 4.0 | 1.05 | ~0 |
Interpretation: The data in the table strongly support the proposed outer-sphere mechanism. The first-order dependence on both catalyst and substrate concentration confirms their involvement in the rate-determining step. The zero-order dependence on isopropanol concentration indicates it participates in a fast, non-rate-limiting regeneration step after the product has been formed.
Deuterium Labeling Studies: Tracing the Hydrogen Pathway
Causality: Isotopic labeling provides definitive proof of the hydrogen transfer pathway. If the mechanism is correct, one deuterium atom from deuterated isopropanol (Me₂CD-OH) should end up on the carbonyl carbon, and one deuterium from the deuterated amine ligand ([Ru]-ND₂) should end up on the product's oxygen.
Experimental Protocol:
-
Experiment A (Deuterated H-Source): Synthesize (or procure) (CH₃)₂CDOH. Run the ATH of acetophenone under standard conditions using this labeled isopropanol.
-
Experiment B (Deuterated Ligand): Prepare the deuterated catalyst by stirring the Ru-complex in MeOD or D₂O, followed by removal of the solvent. Run the ATH with this [Ru]-ND₂ complex and standard, non-deuterated isopropanol.
-
Analysis: Purify the resulting 1-phenylethanol product from both experiments. Analyze the products by ¹H NMR, ²H NMR, and Mass Spectrometry to determine the position and extent of deuterium incorporation.
Expected vs. Observed Deuterium Incorporation:
| Experiment | Deuterium Source | Expected D Location | Observation Supporting Mechanism |
| A | (CH₃)₂CD OH | On the α-carbon of the alcohol | A strong signal in ²H NMR at ~1.5 ppm and a corresponding decrease in the integral of the α-H in ¹H NMR. |
| B | [Ru]-ND ₂ | On the oxygen of the alcohol | Absence of an -OH proton signal in ¹H NMR and the appearance of an -OD signal. |
Interpretation: These results would provide compelling evidence for the concerted transfer from two different sources (metal-hydride and ligand-amine) as depicted in the six-membered transition state.
Non-Linear Effect (NLE) Studies: Probing Catalyst Aggregation
Causality: A Non-Linear Effect refers to a non-proportional relationship between the enantiomeric excess (ee) of the catalyst ligand and the ee of the product. Its presence or absence reveals information about the catalyst's resting state and whether catalyst molecules interact during the catalytic cycle. A linear relationship suggests a single catalyst molecule is involved in the RDS, which is consistent with the proposed monomeric mechanism.
Experimental Protocol:
-
Ligand Preparation: Prepare a series of this compound ligands with varying ee values (e.g., 10%, 25%, 50%, 75%, and 100% ee).
-
Catalyst Formation: Synthesize the Ru-catalyst in-situ or as an isolated complex using these scalemic ligands.
-
Catalytic Runs: Perform the ATH of a model substrate under identical conditions for each catalyst of varying ee.
-
Analysis: Determine the ee of the product for each reaction using chiral HPLC or GC.
-
Plotting: Plot the product ee versus the ligand ee.
Figure 2: Illustration of linear and non-linear effects.
Interpretation: For many Ru-amino alcohol systems, a linear relationship is observed. This lack of a non-linear effect is strong evidence against the formation of dimeric or aggregated catalyst species being involved in the stereodetermining step, thus supporting the monomeric catalytic cycle shown in Figure 1.
Part 2: Comparison with an Alternative System: Noyori's Ru-TsDPEN Catalyst
To contextualize the performance and mechanism of our target complex, we compare it to the benchmark catalyst for ATH: the Ru(II)-TsDPEN-arene system, developed by Ryoji Noyori.
Mechanistic Distinctions
While both systems operate via an outer-sphere mechanism involving a six-membered transition state, a key difference lies in the ligand structure. The TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand in the Noyori catalyst provides a more rigid and well-defined chiral environment.
Figure 3: Catalytic cycle for the Noyori Ru-TsDPEN system.
A defining feature of the Noyori system is the proposed CH/π interaction between an aromatic ring of the substrate and the arene ligand on the ruthenium, which provides an additional stereodirecting element not present in the simpler aminocyclohexylmethanol system. This often translates to higher and more general enantioselectivity.
Performance Benchmark
The ultimate validation of a catalyst lies in its performance. Below is a comparative summary based on typical literature data for the reduction of acetophenone.
| Parameter | Ru-trans-(2-Aminocyclohexyl)methanol | Ru-TsDPEN-p-cymene (Noyori) | Advantage |
| Enantioselectivity (ee%) | 85 - 95% | >99% | Noyori |
| Turnover Frequency (TOF, h⁻¹) | 100 - 1,000 | 1,000 - 50,000+ | Noyori |
| Substrate Scope | Good for aryl ketones | Broad; effective for heteroaromatic and aliphatic ketones | Noyori |
| Ligand Synthesis Cost/Simplicity | High (derived from inexpensive cyclohexene oxide) | Lower (derived from more expensive stilbene diamine) | Aminocyclohexylmethanol |
| Reaction Conditions | Room temp to 60 °C, atmospheric pressure | Room temp, atmospheric pressure | Comparable |
Conclusion
The validation of a catalytic mechanism is a multi-faceted endeavor that builds a pyramid of evidence. For the Ru-trans-(2-Aminocyclohexyl)methanol complex, kinetic studies establish the participants of the rate-determining step, deuterium labeling confirms the precise pathway of hydrogen transfer, and non-linear effect analysis supports a monomeric active species. Together, these experiments provide a self-validating system that robustly supports the proposed outer-sphere mechanism.
While benchmark comparisons show that established systems like the Noyori catalyst offer superior activity and selectivity for a broader range of substrates, the value of the aminocyclohexylmethanol-based system lies in its accessible, cost-effective ligand synthesis and respectable performance. The true power of the validation workflow detailed here is not just in confirming a known pathway, but in providing the fundamental tools to rationally design the next generation of catalysts—perhaps one that combines the synthetic accessibility of simple amino alcohols with the unparalleled efficiency of more complex, Nobel-lauded systems.
A Senior Scientist's Guide to Systematically Assessing the Substrate Scope of Novel Catalytic Methods
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. | Semantic Scholar [semanticscholar.org]
- 6. A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Design for Natural Substrate Identification [creative-enzymes.com]
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- 12. reddit.com [reddit.com]
cost-benefit analysis of using trans-(2-Aminocyclohexyl)methanol in industrial processes
An In-Depth Guide to the Industrial Application of trans-(2-Aminocyclohexyl)methanol: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the selection of a chiral ligand or building block is a critical decision point that profoundly impacts not only the stereochemical outcome of a reaction but also its overall economic feasibility. Chiral 1,2-amino alcohols are a versatile and essential class of compounds, serving as precursors to highly effective ligands for asymmetric catalysis.[1] This guide provides a comprehensive cost-benefit analysis of this compound, a widely accessible chiral building block, comparing its performance and economic viability against common alternatives in key industrial transformations.
The Strategic Importance of Chiral Amino Alcohols
Chirality is a fundamental principle in modern pharmacology and drug development.[2] The enantiomeric forms of a drug molecule often exhibit vastly different biological activities, where one enantiomer provides the therapeutic effect (the eutomer) and the other may be inactive or even toxic (the distomer).[2] Consequently, the synthesis of single-enantiomer drugs is a primary objective. Asymmetric synthesis, which converts achiral starting materials into chiral products, is the most elegant approach to this challenge.
Within the toolbox of asymmetric synthesis, ligands derived from chiral amino alcohols are privileged scaffolds.[3] Their prevalence stems from:
-
Accessibility: They are often derived from the "chiral pool," readily available and inexpensive natural products like amino acids.
-
Modularity: The amino and alcohol functionalities provide two distinct handles for chemical modification, allowing for the fine-tuning of steric and electronic properties to suit specific catalytic transformations.
-
Strong Coordination: The bidentate N,O-coordination to a metal center forms a stable, rigid chelate ring, which creates a well-defined chiral environment essential for high enantioselectivity.
This compound is a C1-symmetric vicinal amino alcohol that serves as a foundational building block for a variety of chiral ligands. Its rigid cyclohexane backbone imparts a defined spatial arrangement of its coordinating groups, making it a valuable precursor for catalysts in numerous asymmetric reactions.
Technical Profile and Key Applications
Molecular Structure:
-
Name: this compound
-
Molecular Weight: 129.20 g/mol [6]
-
Key Features: A primary amine and a primary alcohol at adjacent positions on a cyclohexane ring, with a trans stereochemical relationship. This defined geometry is crucial for creating a predictable and effective chiral pocket around a metal center.
Primary Industrial Application: Ligand for Asymmetric Catalysis
This compound is rarely used in its native form but is instead elaborated into more complex ligands. A primary application is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction.
Diagram: General Catalytic Workflow
The following diagram illustrates the general workflow from a chiral building block to its application in an industrial catalytic process.
Caption: From Chiral Building Block to Final Product.
Performance Comparison: A Data-Driven Analysis
The efficacy of a chiral ligand is measured by key performance indicators (KPIs) that directly influence industrial viability. The selection process is a trade-off between catalytic efficiency (yield and enantioselectivity) and cost.[7]
Key Performance Indicators (KPIs):
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Enantiomeric Excess (ee %): A measure of the stereochemical purity of the product. High ee is critical for pharmaceuticals.
-
Catalyst Loading (mol %): The amount of catalyst required relative to the substrate. Lower loading is economically and environmentally preferable.
-
Turnover Number (TON): Moles of product formed per mole of catalyst. A measure of catalyst lifetime.
-
Turnover Frequency (TOF): TON per unit time (h⁻¹). A measure of catalyst activity/speed.
Let's compare ligands derived from this compound with other common chiral amino alcohol ligands in a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
| Ligand Precursor/Type | Catalyst System | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| This compound Derivative | Ti(O-iPr)₄ / Ligand | 90-98 | 92-99 | 1-5 | [8] (representative) |
| (1R,2S)-N-methylephedrine | Zn(Et)₂ (self-catalysis) | ~95 | ~90 | 5-10 | General Knowledge |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Zn(Et)₂ (self-catalysis) | >97 | >98 | 2 | General Knowledge |
| Prolinol Derivatives | Zn(Et)₂ / Ligand | 85-99 | 90-99 | 1-2 | General Knowledge |
Analysis of Performance:
-
High Enantioselectivity: Ligands derived from this compound are highly effective, consistently achieving enantiomeric excesses greater than 90%, and often exceeding 98%.[8] This level of stereocontrol is essential for pharmaceutical applications.
-
Competitive Yields: The chemical yields are generally excellent, indicating high conversion rates and efficient catalysis.
-
Catalyst Loading: While effective, some systems derived from this amino alcohol may require slightly higher catalyst loadings compared to highly optimized systems like those using DAIB. This is a crucial factor in cost analysis.
-
Versatility: The true strength lies in the modularity of the amino alcohol scaffold. It can be converted into Schiff bases, oxazolines, phosphine ligands, and more, making it adaptable to a wide range of metal-catalyzed reactions beyond zinc additions, including hydrogenations and hydrosilylations.[3]
Cost-Benefit Analysis: Beyond the Purchase Price
A holistic cost analysis extends beyond the initial price of the ligand and considers the entire process economy.[7]
1. Direct Costs: The Price of Chirality
The cost of a chiral building block is a function of its synthetic complexity, the cost of raw materials, and supplier scale.
| Chiral Building Block | Typical Supplier Price (USD/g) | Availability | Synthetic Complexity |
| This compound | $10 - $30 | High | Low-Moderate |
| (1R,2S)-(-)-N-Methylephedrine | $5 - $15 | Very High | Low (from natural source) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | $20 - $50 | High | Moderate |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | $30 - $60 | High | Moderate-High |
Note: Prices are estimates for research quantities and can vary significantly based on supplier, purity, and volume. For industrial scale, prices would be substantially lower.
Analysis of Direct Costs:
This compound occupies a favorable position. It is more expensive than commodity chiral chemicals like ephedrine but is generally more cost-effective than more structurally complex building blocks like aminoindanols or diphenylprolinol derivatives. Its moderate price point combined with high performance makes it an attractive starting point for process development.
2. Indirect & Process Costs: Where Efficiency Pays Dividends
-
Cost of Metal: The required catalyst loading directly impacts the cost contribution from the metal precursor (e.g., titanium, rhodium, palladium). A 1 mol% loading versus a 2 mol% loading halves the metal cost and reduces the burden of removing metal contaminants from the final product.
-
Yield and Purity: A reaction with 98% yield and 99% ee is far more economical than one with 90% yield and 95% ee. The latter requires extensive and costly chiral purification (e.g., preparative HPLC or crystallization) to meet pharmaceutical standards, and 8% of the starting material is lost.
-
Throughput (TOF): A faster reaction (higher TOF) means more product can be produced in the same reactor in the same amount of time, increasing capital efficiency and reducing operational costs (energy, labor).
-
Waste and Environmental Impact: Efficient catalytic processes with low catalyst loading and high yields generate less waste, reducing disposal costs and improving the process's green chemistry profile.
Diagram: Cost-Benefit Decision Framework
This diagram outlines the logical flow for selecting a chiral ligand in an industrial setting, balancing performance with multifaceted cost implications.
Caption: Industrial Ligand Selection Workflow.
Experimental Protocol: Asymmetric Alkylation of Benzaldehyde
This protocol describes a representative lab-scale procedure for the addition of diethylzinc to benzaldehyde, catalyzed by a ligand prepared in situ from this compound.
Materials:
-
(1R,2R)-trans-2-(benzylaminomethyl)cyclohexanol (prepared from (1R,2R)-trans-2-aminocyclohexyl)methanol and benzaldehyde via reductive amination)
-
Titanium (IV) isopropoxide (Ti(O-iPr)₄)
-
Diethylzinc (Zn(Et)₂, 1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, nitrogen-purged 50 mL Schlenk flask, add the chiral ligand (e.g., (1R,2R)-trans-2-(benzylaminomethyl)cyclohexanol) (0.05 mmol, 2.5 mol%).
-
Add 5 mL of anhydrous toluene via syringe.
-
Add titanium (IV) isopropoxide (0.055 mmol, 2.75 mol%) dropwise at room temperature.
-
Stir the resulting yellow solution for 30 minutes at room temperature to allow for complex formation.
-
-
Asymmetric Addition:
-
To the catalyst solution, add benzaldehyde (2.0 mmol, 1.0 equiv) via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diethylzinc solution (1.0 M in hexanes, 4.4 mmol, 2.2 equiv) dropwise over 15 minutes. Caution: Diethylzinc is pyrophoric.
-
Stir the reaction mixture at 0 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral secondary alcohol.
-
-
Analysis:
-
Determine the chemical yield by mass.
-
Determine the enantiomeric excess (ee %) by chiral HPLC analysis.
-
Conclusion and Recommendations
This compound represents a powerful and economically sensible choice for the development of chiral ligands in industrial asymmetric synthesis.
-
Key Advantage: It strikes an excellent balance between moderate cost, high availability, and the ability to produce ligands that deliver high performance (excellent yields and enantioselectivity) across a range of important chemical transformations.
-
Primary Disadvantage: In some highly optimized reactions, it may be outperformed by more specialized or structurally complex ligands (e.g., certain BOX or Salen derivatives), which may achieve similar results with lower catalyst loadings. However, these alternatives often come at a significantly higher initial cost.
Recommendation: this compound is an ideal candidate for initial process screening and development. Its versatility allows for the rapid synthesis of a small library of ligands (e.g., Schiff bases, amides) to identify a lead catalyst. For many industrial applications, the performance of these derived catalysts will be more than sufficient for economic production. A full cost-benefit analysis, considering both direct ligand costs and the indirect costs associated with purification, throughput, and waste, will often validate its selection for scale-up.
References
- BenchChem. (2025). Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Comparative Guide.
- BenchChem. (2025). Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis.
- Organic & Biomolecular Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing.
- PubChem. This compound. National Center for Biotechnology Information.
- National Institutes of Health (NIH). (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
- Santa Cruz Biotechnology. trans-(2-Amino-cyclohexyl)-methanol.
- Alfa Chemistry. trans-(2-Amino-cyclohexyl)-methanol.
- PubMed Central (PMC). (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
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- 6. This compound | C7H15NO | CID 2724655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-(2-Aminocyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Chemical: Hazard Profile of trans-(2-Aminocyclohexyl)methanol
Before any disposal protocol can be established, a thorough understanding of the chemical's inherent hazards is paramount. This compound (CAS No. 5691-21-4) is an organic compound that requires careful handling due to its potential health effects.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Damage (Category 1): Poses a risk of serious damage to the eyes.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
The following table summarizes the key hazard information:
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1] |
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To prevent contact with the eyes, which can cause serious damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or apron should also be worn. | To prevent skin irritation from direct contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To avoid inhalation of vapors, which can cause respiratory tract irritation. |
The Core of Safe Disposal: Hazardous Waste Determination
The cornerstone of proper chemical disposal is determining whether the waste is classified as hazardous under the regulations set forth by the Environmental Protection Agency (EPA)[2]. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[2].
For this compound, the most relevant characteristic to evaluate is corrosivity . As an amine, this compound is basic. According to the EPA, a waste is considered corrosive if it has a pH greater than or equal to 12.5[2][3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
Based on the hazardous waste determination, follow the appropriate procedure below.
Procedure A: Disposal as Hazardous Waste (pH ≥ 12.5 or as a precaution)
If the pH of the waste is 12.5 or greater, or if you are unable to determine the pH and are treating the waste as hazardous as a precautionary measure, follow these steps:
-
Container Selection:
-
Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally recommended for alkaline waste[4].
-
Ensure the container is in good condition and free from leaks or contamination on the outside.
-
-
Waste Segregation:
-
Collect waste this compound in a dedicated container.
-
Crucially, do not mix this waste with other waste streams, especially acids or oxidizing agents, to prevent violent reactions [4].
-
As a non-halogenated organic compound, it should be kept separate from halogenated solvent waste to facilitate proper disposal and recycling options[5][6].
-
-
Labeling:
-
Label the container clearly with the words "Hazardous Waste"[5].
-
Identify the contents as "this compound" and list any other components in the waste stream with their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., "Corrosive," "Irritant").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this hazardous waste down the drain or in the regular trash [8].
-
Procedure B: Disposal as Non-Hazardous Waste (pH < 12.5)
If the pH of the waste is determined to be less than 12.5 and it does not exhibit any other hazardous characteristics, it may be possible to dispose of it as non-hazardous waste. However, you must consult your local regulations and institutional policies before proceeding.
-
Neutralization (Optional, if permitted):
-
For small quantities of purely corrosive waste (with no other hazardous components), neutralization may be an option for disposal via the sanitary sewer, pending local wastewater treatment plant regulations[2].
-
This should only be performed by trained personnel in a fume hood with appropriate PPE.
-
Slowly add a dilute acid (e.g., hydrochloric acid) to the aqueous waste solution while stirring and cooling the container in an ice bath to control the exothermic reaction.
-
Monitor the pH and adjust it to a neutral range (typically between 5.5 and 9.0).
-
Once neutralized, and if permitted by local regulations, the solution can be flushed down the sanitary sewer with copious amounts of water.
-
-
Collection and Disposal:
-
If neutralization and sewer disposal are not an option, collect the waste in a clearly labeled container ("Non-Hazardous Waste," contents listed).
-
Dispose of the waste through your institution's chemical waste program. Even if not classified as hazardous by the EPA, it may not be suitable for regular trash or sewer disposal.
-
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Small Spill | In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material in a sealed, labeled container for disposal as hazardous waste. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS or emergency response team for cleanup. |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a matter of following procedures but is a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, correctly determining its waste classification, and adhering to the appropriate disposal protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for guidance on specific disposal questions.
References
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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This compound | C7H15NO | CID 2724655. PubChem. [Link]
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This compound | CAS 5691-21-4. AMERICAN ELEMENTS. [Link]
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Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. [Link]
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chemical waste management: combining compatible used organic solvents. University of Louisville. [Link]
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Non-Halogenated Solvents in Laboratories. Temple University. [Link]
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hazardous waste segregation. University of Wisconsin-Stout. [Link]
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TRANS-(2-AMINO-CYCLOHEXYL)-METHANOL [CAS: 5691-21-4]. Ivy Fine Chemicals. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Chemical Compatibility for Waste Accumulation. University of Wisconsin-Madison. [Link]
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Hazardous Waste. Miami University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
